GPI-1485
描述
属性
IUPAC Name |
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPALECPEUVCTL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186268-78-0 | |
| Record name | GPI-1485 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186268780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GPI-1485 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GPI-1485 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0709BVY57W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Disputed Interaction: A Technical Review of GPI-1485 and FKBP12 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide delves into the binding affinity of GPI-1485, a non-immunosuppressive ligand, with the FK506-binding protein 12 (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding and signal transduction.[1] It is the primary intracellular receptor for the immunosuppressant drugs tacrolimus (FK506) and rapamycin. The interaction of these drugs with FKBP12 leads to the formation of complexes that inhibit calcineurin and the mammalian target of rapamycin (mTOR), respectively.[2]
This compound, a synthetic derivative of FK506, was developed with the aim of harnessing the neurotrophic effects observed with FK506 without its immunosuppressive activity.[1] Initial reports suggested that this compound binds to FKBP12 with an affinity comparable to that of FK506. However, this assertion has been a subject of significant scientific debate, with subsequent independent studies failing to replicate these findings. This guide provides a comprehensive overview of the conflicting data, outlines the general experimental protocols for assessing FKBP12 binding, and visualizes the canonical signaling pathways involving FKBP12.
The Controversy of this compound Binding to FKBP12
Summary of Conflicting Findings
| Finding | Key Points | Representative Citations |
| Initial Reports of Binding | This compound and its prodrug, GPI-1046, were reported to bind to FKBP12 with affinities similar to FK506. This binding was initially considered to be the mechanism for its neurotrophic effects. | (Steiner et al., 1997) as cited in[1] |
| Subsequent Reports of No/Negligible Binding | Multiple independent research groups were unable to detect significant binding of GPI-1046 (the prodrug of this compound) to FKBP12. These studies suggest that the neurotrophic effects of these compounds, if any, are likely independent of FKBP12 binding. | (Harper et al., 1999; Winter et al., 2000; Bocquet et al., 2001; Eberling et al., 2002) as cited in[1] |
Due to this significant discrepancy in the literature, it is widely recommended that this compound and its related compounds should not be considered as high-affinity FKBP12 ligands.[1]
Experimental Protocols for Assessing FKBP12 Binding Affinity
While specific protocols for this compound are not detailed in the conflicting literature, the following established methods are commonly employed to quantify the binding affinity of ligands to FKBP12.
Fluorescence Polarization (FP)
This competitive assay measures the change in the polarization of fluorescent light emitted from a labeled FKBP12 ligand.
-
Reagents and Materials :
-
Recombinant human FKBP12
-
Fluorescently labeled FKBP12 ligand (e.g., a fluorescent derivative of FK506)
-
Test compound (this compound)
-
Assay buffer (e.g., phosphate-buffered saline)
-
Microplates (e.g., black, 384-well)
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure :
-
A solution containing FKBP12 and the fluorescently labeled ligand is prepared.
-
The test compound (this compound) is serially diluted.
-
The FKBP12/fluorescent ligand complex is incubated with the various concentrations of the test compound.
-
The fluorescence polarization is measured.
-
-
Data Analysis :
-
A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound.
-
The data is plotted as fluorescence polarization versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (ligand) to a ligand (protein) immobilized on a sensor surface in real-time.
-
Reagents and Materials :
-
Recombinant human FKBP12
-
Test compound (this compound)
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., sodium acetate)
-
Running buffer (e.g., HBS-EP)
-
-
Procedure :
-
FKBP12 is immobilized on the sensor chip surface.
-
A series of concentrations of the test compound are injected over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored over time.
-
-
Data Analysis :
-
The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction.
-
Reagents and Materials :
-
Recombinant human FKBP12
-
Test compound (this compound)
-
ITC instrument
-
Dialysis buffer
-
-
Procedure :
-
The sample cell is filled with a solution of FKBP12.
-
The injection syringe is filled with a solution of the test compound at a higher concentration.
-
The test compound is titrated into the FKBP12 solution in a series of small injections.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis :
-
The heat change per injection is plotted against the molar ratio of the ligand to the protein.
-
The resulting isotherm is fitted to a binding model to determine the stoichiometry (n), binding affinity (Ka, from which Kd is calculated), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Visualizing FKBP12 Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways involving FKBP12 and a typical experimental workflow for determining binding affinity.
Caption: Canonical signaling pathways of FKBP12 with FK506 and Rapamycin.
Caption: A generalized workflow for determining binding affinity using SPR.
Conclusion
The binding affinity of this compound to FKBP12 remains a contentious issue in the scientific community. While initial studies posited a strong interaction, this has been refuted by subsequent independent research. This lack of consensus underscores the importance of rigorous, independent validation in drug development. For researchers and scientists working with this compound or related compounds, it is crucial to acknowledge this controversy and consider that its biological effects may be mediated through mechanisms independent of FKBP12. The standardized experimental protocols outlined in this guide provide a robust framework for the independent assessment of such ligand-protein interactions.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of GPI-1485
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPI-1485 is a neurotrophic immunophilin ligand with potential therapeutic applications in nerve regeneration and neurodegenerative diseases. This document provides a comprehensive overview of its chemical structure and a detailed, though putative, synthetic pathway based on established organic chemistry principles and general methods for the synthesis of similar compounds. Due to the limited publicly available information on the specific synthesis of this compound, this guide constructs a plausible synthetic route to facilitate further research and development.
Chemical Structure
This compound, also known by its IUPAC name (2S)-1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid, is a small molecule derivative of the amino acid L-proline.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid |
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol |
| CAS Number | 186268-78-0 |
| SMILES | CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O |
| InChI Key | FOPALECPEUVCTL-QMMMGPOBSA-N |
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Putative Synthesis of this compound
Proposed Synthetic Scheme
The proposed synthesis involves two main stages: the preparation of the acylating agent, 3,3-dimethyl-2-oxopentanoyl chloride, and its subsequent reaction with a protected form of L-proline, followed by deprotection.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on standard organic synthesis techniques. They are intended to serve as a starting point for experimental design.
Stage 1: Synthesis of 3,3-Dimethyl-2-oxopentanoyl chloride
-
Oxidation of 3,3-Dimethylpentanoic acid:
-
To a solution of 3,3-dimethylpentanoic acid (1.0 eq) in a suitable solvent (e.g., dioxane), add selenium dioxide (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove selenium.
-
Concentrate the filtrate under reduced pressure to obtain crude 3,3-dimethyl-2-oxopentanoic acid. Purify by column chromatography.
-
-
Chlorination of 3,3-Dimethyl-2-oxopentanoic acid:
-
To the purified 3,3-dimethyl-2-oxopentanoic acid (1.0 eq), add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain 3,3-dimethyl-2-oxopentanoyl chloride, which can be used in the next step without further purification.
-
Stage 2: Coupling with L-Proline and Deprotection
-
Esterification of L-Proline:
-
Suspend L-proline (1.0 eq) in methanol.
-
Cool the suspension to 0 °C and bubble dry HCl gas through it for 30 minutes.
-
Reflux the mixture for 4-5 hours.
-
Cool the reaction and evaporate the solvent to obtain L-proline methyl ester hydrochloride as a white solid.
-
-
Acylation of L-Proline methyl ester:
-
Dissolve L-proline methyl ester hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) to neutralize the hydrochloride and free the amine.
-
Slowly add a solution of 3,3-dimethyl-2-oxopentanoyl chloride (1.1 eq) in the same solvent.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude protected this compound. Purify by column chromatography.
-
-
Hydrolysis of the Methyl Ester:
-
Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture with 1N HCl to pH 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.
-
Hypothetical Quantitative Data
The following table presents hypothetical yields for the proposed synthetic steps. Actual yields would need to be determined experimentally.
Table 2: Hypothetical Yields for the Synthesis of this compound
| Step | Reaction | Starting Material | Product | Hypothetical Yield (%) |
| 1 | Oxidation | 3,3-Dimethylpentanoic acid | 3,3-Dimethyl-2-oxopentanoic acid | 75 |
| 2 | Chlorination | 3,3-Dimethyl-2-oxopentanoic acid | 3,3-Dimethyl-2-oxopentanoyl chloride | 90 |
| 3 | Esterification | L-Proline | L-Proline methyl ester | 95 |
| 4 | Acylation | L-Proline methyl ester | Protected this compound (methyl ester) | 80 |
| 5 | Hydrolysis | Protected this compound (methyl ester) | This compound | 85 |
| - | Overall | - | - | ~46 |
Signaling Pathways and Biological Activity
This compound is known to be a non-immunosuppressive ligand for FK506-binding proteins (FKBPs). The binding of this compound to FKBPs is thought to initiate a signaling cascade that promotes neuronal growth and regeneration.
Caption: Proposed signaling pathway of this compound.
Conclusion
This technical guide provides a detailed overview of the chemical structure of this compound and a plausible, though hypothetical, synthetic route. The provided experimental protocols and quantitative data are intended to serve as a foundation for researchers and drug development professionals interested in the synthesis and further investigation of this promising neurotrophic compound. Experimental validation of the proposed synthetic pathway is a necessary next step to confirm its feasibility and optimize reaction conditions. The elucidation of the precise molecular mechanisms underlying its neuroregenerative effects remains an active area of research.
The Enigmatic Journey of GPI-1485: A Neurotrophic Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPI-1485, a non-immunosuppressive neuroimmunophilin ligand, emerged from a research paradigm focused on leveraging the neurotrophic potential of FK506-binding protein (FKBP) ligands while decoupling it from their immunosuppressive effects. Developed by Guilford Pharmaceuticals, this compound and its prodrug, GPI-1046, were investigated primarily for their potential therapeutic benefits in neurodegenerative disorders, most notably Parkinson's disease. Preclinical studies demonstrated potent neurotrophic and neuroprotective activities, including the stimulation of neurite outgrowth and protection against neurotoxin-induced cell death. However, the precise mechanism of action remains a subject of scientific discourse, with evidence suggesting a departure from the canonical FKBP-calcineurin signaling pathway. Despite promising preclinical data, clinical trials in Parkinson's disease patients yielded inconclusive results, halting its progression towards clinical use. This technical guide provides a comprehensive overview of the discovery, development, and scientific understanding of this compound, presenting available quantitative data, experimental methodologies, and a critical analysis of its proposed mechanism of action.
Discovery and Rationale
The development of this compound was rooted in the observation that the immunosuppressant drug FK506 (Tacrolimus) exhibited neurotrophic properties. FK506 exerts its immunosuppressive effects by binding to FKBP12, an intracellular protein (immunophilin). This drug-protein complex then inhibits calcineurin, a calcium-dependent phosphatase, leading to the suppression of T-cell activation. The scientific challenge was to create molecules that retained the neurotrophic effects without causing immunosuppression.
Guilford Pharmaceuticals designed a series of small-molecule, non-immunosuppressive ligands of FKBPs. GPI-1046 was identified as a lead compound, with this compound being its active metabolite. The core hypothesis was that these compounds would promote neuronal survival and regeneration by interacting with FKBPs, but through a mechanism distinct from calcineurin inhibition.
Preclinical Development
In Vitro Efficacy
GPI-1046, the prodrug of this compound, demonstrated potent stimulation of neurite outgrowth in sensory neuronal cultures. This effect was observed at picomolar concentrations, indicating high potency.
Table 1: In Vitro Neurite Outgrowth Potency of GPI-1046
| Compound | Metric | Value | Cell Type |
| GPI-1046 | EC₅₀ | 58 pM | Sensory Neuronal Cultures |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocol: Neurite Outgrowth Assay
A general protocol for assessing neurite outgrowth in primary neuronal cultures is as follows:
-
Cell Culture: Dorsal root ganglia (DRG) are dissected from embryonic rats and dissociated into single cells. The cells are then plated on culture dishes coated with an extracellular matrix protein (e.g., laminin or poly-L-lysine) to promote attachment.
-
Compound Treatment: Neurons are cultured in a defined medium containing various concentrations of the test compound (e.g., GPI-1046) or a vehicle control. A positive control, such as Nerve Growth Factor (NGF), is often included.
-
Incubation: The cultures are incubated for a period of 24 to 72 hours to allow for neurite extension.
-
Immunostaining: After incubation, the cells are fixed and stained with an antibody against a neuronal marker, such as β-III tubulin, to visualize the neurons and their processes. A nuclear stain (e.g., DAPI) is used to count the number of cells.
-
Image Acquisition and Analysis: Images of the stained neurons are captured using a high-content imaging system. Automated image analysis software is then used to quantify various parameters of neurite outgrowth, such as the total neurite length, the number of neurites per cell, and the number of branch points.
GPI-1046 and this compound were evaluated for their ability to protect neurons from various neurotoxins. A common in vitro model for Parkinson's disease research involves treating dopaminergic neuroblastoma cells (e.g., SH-SY5Y) with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which selectively damages these neurons.
Experimental Protocol: In Vitro Neuroprotection Assay (MPP+ Model)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and plated in multi-well plates.
-
Compound Pre-treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle for a specified period (e.g., 1-24 hours).
-
Neurotoxin Exposure: The neurotoxin MPP+ is added to the culture medium to induce neuronal cell death.
-
Incubation: The cells are incubated with the neurotoxin for 24-48 hours.
-
Cell Viability Assessment: Cell viability is measured using a quantitative assay, such as the MTT assay. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The absorbance is read on a plate reader, and the percentage of viable cells is calculated relative to untreated controls.
Mechanism of Action Studies
Initial studies suggested that GPI-1046 binds to FKBP12. However, there is conflicting evidence in the literature, with some studies reporting negligible binding. The reported binding affinity is significantly lower than its neurotrophic potency, suggesting that high-affinity binding to FKBP12 may not be the primary mechanism for its neurotrophic effects.
Table 2: Binding Affinity of GPI-1046 for FKBP-12
| Compound | Metric | Value | Assay Method |
| GPI-1046 | Kᵢ | ~7.5 nM | Rotamase Inhibition |
Kᵢ (Inhibition constant) represents the concentration of an inhibitor required to produce half-maximum inhibition.
The discrepancy between the high neurotrophic potency (picomolar EC₅₀) and the moderate FKBP12 binding affinity (nanomolar Kᵢ) led to the hypothesis of an FKBP-independent or a downstream signaling amplification mechanism. Importantly, GPI-1046 does not inhibit calcineurin, which explains its lack of immunosuppressive activity.
Research suggests that the neurotrophic effects of GPI-1046 may be mediated by the upregulation of endogenous neurotrophic factors, such as Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF). This proposed mechanism involves the activation of intracellular signaling pathways that promote neuronal survival and growth, independent of calcineurin inhibition.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in the public domain is scarce. As an orally administered drug, key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t½) would have been determined in preclinical animal models and in human clinical trials. GPI-1046 is a prodrug that is converted to the active metabolite, this compound, in vivo.
Table 3: Pharmacokinetic Parameters of this compound (Hypothetical Data Structure)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| Rat | Data N/A | Oral | Data N/A | Data N/A | Data N/A | Data N/A |
| Human | Data N/A | Oral | Data N/A | Data N/A | Data N/A | Data N/A |
Data Not Available (N/A) in publicly accessible literature.
Clinical Development
This compound was advanced into Phase II clinical trials for the treatment of Parkinson's disease. These trials were designed as "futility" studies, which are intended to determine if a drug is unlikely to show a clinically significant effect, thus warranting a " go/no-go " decision for larger, more expensive Phase III trials.
Phase II Futility Trials in Parkinson's Disease
Several Phase II trials were conducted, including the NINDS NET-PD Futility Study. These were typically randomized, double-blind, placebo-controlled studies.
Table 4: Overview of a Phase II Clinical Trial of this compound in Parkinson's Disease
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, futility study |
| Patient Population | Early-stage Parkinson's disease patients |
| Intervention | This compound (oral administration) vs. Placebo |
| Primary Outcome | Change in the total Unified Parkinson's Disease Rating Scale (UPDRS) score over a defined period (e.g., 1 year) |
| Results | The primary outcome did not meet the prespecified criteria for futility. However, the data were considered inconsistent and did not provide a clear signal of efficacy. |
The results of these trials were not sufficiently robust to support progression to Phase III trials. While the drug did not meet the predefined criteria for being futile, the evidence for its effectiveness was not compelling.
Chemical Synthesis
Conclusion and Future Perspectives
The development of this compound represents a significant effort to translate the neurotrophic potential of immunophilin ligands into a therapeutic agent for neurodegenerative diseases. While the preclinical data were promising, the failure to demonstrate clear efficacy in clinical trials for Parkinson's disease highlights the challenges of translating preclinical findings to human patients. The ambiguity surrounding its precise mechanism of action, particularly the role of FKBP12, underscores the complexity of neurotrophic signaling.
Future research in this area could focus on:
-
Target Deconvolution: Unambiguously identifying the direct molecular target(s) of this compound and similar compounds to elucidate the FKBP-independent neurotrophic pathway.
-
Biomarker Development: Identifying biomarkers that can predict which patient populations might respond to this class of drugs.
-
Exploration of Other Indications: Investigating the potential of non-immunosuppressive neurotrophic compounds in other neurological disorders characterized by neuronal loss or damage.
The story of this compound serves as a valuable case study in drug development, illustrating the journey from a rational design concept to the complexities of clinical validation. Although this compound itself did not reach the market, the scientific knowledge gained from its investigation continues to inform the search for novel neuroprotective and neuro-restorative therapies.
GPI-1485: A Synthetic Ligand with a Controversial Link to Tacrolimus and Neurotrophic Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GPI-1485, a non-immunosuppressive small molecule, emerged from research into neurotrophic immunophilin ligands, a field spurred by the neuroregenerative properties observed with the immunosuppressant tacrolimus (FK-506). While often referred to as a derivative or analog of tacrolimus, this compound is a synthetic compound, structurally distinct from the macrolide nature of tacrolimus. It was designed to bind to the FK506-binding protein 12 (FKBP12) and elicit neurotrophic effects without the associated immunosuppression. However, the initial promise of this compound and its prodrug, GPI-1046, has been met with conflicting scientific evidence, particularly concerning its primary mechanism of action and efficacy. This technical guide provides a comprehensive overview of this compound, detailing its chemical nature, the controversy surrounding its interaction with FKBP12, and the divergent data on its neurotrophic properties. Detailed experimental protocols for key assays are also provided to offer a complete picture for the research community.
Introduction: The Tacrolimus Connection and the Quest for Non-Immuosuppressive Neurotrophics
Tacrolimus is a potent macrolide immunosuppressant widely used to prevent organ transplant rejection.[1] Its mechanism of action involves binding to the intracellular protein FKBP12, forming a complex that inhibits the phosphatase activity of calcineurin.[1] This, in turn, suppresses T-lymphocyte activation. Beyond its immunosuppressive effects, studies have revealed that tacrolimus can promote neurite outgrowth and nerve regeneration, an effect also mediated through its interaction with FKBP12. This discovery paved the way for the development of non-immunosuppressive analogs that could harness these neurotrophic properties for the treatment of neurodegenerative diseases and nerve injury. This compound was one such molecule developed by Guilford Pharmaceuticals.[2]
Chemical Profile: this compound and its Prodrug GPI-1046
Contrary to what the term "derivative" might imply, this compound is not synthesized from tacrolimus. It is a synthetic small molecule designed to mimic the binding of tacrolimus to FKBP12.
This compound is the active compound, with the following chemical identity:
-
IUPAC Name: (2S)-1-[(2S)-2-(3,3-dimethyl-1,2-dioxopentyl)]pyrrolidine-2-carboxylic acid[3]
-
SMILES: CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O[3]
-
InChI Key: FOPALECPEUVCTL-QMMMGPOBSA-N[3]
GPI-1046 is the cell-permeable prodrug of this compound, which is metabolized intracellularly to the active form.
-
Chemical Formula: C₂₀H₂₈N₂O₄
-
Molecular Weight: 376.45 g/mol
-
IUPAC Name: 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate[5]
The structural differences between the macrolide tacrolimus and the smaller, synthetic this compound are significant, highlighting that this compound is an analog by function rather than a direct chemical derivative.
The Controversy: Mechanism of Action and FKBP12 Binding
The primary proposed mechanism of action for this compound's neurotrophic effects is its binding to and inhibition of the peptidyl-prolyl isomerase (rotamase) activity of FKBP12.[6] However, this has been a subject of considerable debate in the scientific literature.
A seminal study by Steiner et al. (1997) in the Proceedings of the National Academy of Sciences reported that GPI-1046 binds to FKBP12 with a Kᵢ of approximately 7.5 nM for the inhibition of its rotamase activity.[6] This study also reported potent neurotrophic effects at picomolar concentrations.[6][7]
However, subsequent research from other groups has challenged these findings. Several studies reported only marginal or even negligible binding of GPI-1046 to FKBP12 and a lack of significant neurotrophic activity in various in vitro and in vivo models.[1][8][9]
This discrepancy in the literature underscores the complexity of this compound's pharmacology and suggests that its potential neurotrophic effects may be mediated by mechanisms independent of or only peripherally related to FKBP12 binding. One study suggested that GPI-1046's effects could be linked to the upregulation of presenilin-1 and restoration of NMDA channel activity.[10]
Quantitative Data on FKBP12 Binding and Neurotrophic Potency
The conflicting data is summarized in the table below for direct comparison.
| Parameter | Reported Value (Steiner et al., 1997) | Reported Value (Contradictory Studies) | Reference |
| FKBP12 Binding (Kᵢ) | ~7.5 nM | Marginal/Negligible | [6],[8] |
| Neurite Outgrowth (EC₅₀) | 58 pM (in chicken sensory ganglia) | Marginal effects observed | [6],[8] |
Experimental Protocols
To provide a comprehensive resource, this section details the methodologies for the key experiments central to the evaluation of this compound.
Synthesis of GPI-1046
FKBP12 Rotamase Activity Assay (Chymotrypsin-Coupled Assay)
This assay measures the cis-trans isomerization of a peptide substrate, which is accelerated by FKBP12. The subsequent cleavage of the trans-isomer by chymotrypsin releases a chromophore that can be quantified.[9]
Materials:
-
Recombinant human FKBP12
-
Substrate: N-Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (Suc-ALPF-pNA)
-
α-chymotrypsin
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
Inhibitor (this compound or other test compounds) dissolved in DMSO
-
96-well microplate and plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare working solutions of the substrate, chymotrypsin, and FKBP12 in the assay buffer.
-
To the wells of a 96-well plate, add the assay buffer, inhibitor dilutions (or vehicle control), and the FKBP12 working solution.
-
Add the chymotrypsin working solution to all wells.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding the substrate working solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitroaniline.
-
The rate of the reaction is determined from the linear phase of the absorbance curve. The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value obtained from a dose-response curve.
Neurite Outgrowth Assay (Dorsal Root Ganglion Explant Culture)
This assay is used to assess the ability of a compound to promote the extension of neurites from cultured neurons.[7][12]
Materials:
-
Dorsal root ganglia (DRG) harvested from chick embryos or neonatal rodents
-
Culture medium (e.g., F12K supplemented with serum and nerve growth factor)
-
Collagen-coated culture plates or microelectrode arrays
-
Test compound (GPI-1046) at various concentrations
-
Phase-contrast microscope and imaging software
Procedure:
-
Harvest DRG from the appropriate animal model under sterile conditions.
-
Plate the whole DRG or dissociated neurons onto collagen-coated culture plates.
-
Add the culture medium containing different concentrations of the test compound or vehicle control.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After a defined period (e.g., 48 hours), acquire images of the neurons using a phase-contrast microscope.
-
Quantify neurite outgrowth by measuring parameters such as the length of the longest neurite, the number of neurites per cell, or the total neurite length per cell using imaging software.
Visualizations: Pathways and Workflows
Proposed Signaling Pathway of Tacrolimus```dot
Caption: Workflow for the chymotrypsin-coupled FKBP12 rotamase activity assay.
Experimental Workflow: Neurite Outgrowth Assay
Caption: Workflow for assessing neurite outgrowth in DRG cultures.
Conclusion
This compound is a synthetic, non-immunosuppressive molecule that is functionally analogous but structurally distinct from tacrolimus. It was developed with the aim of separating the neurotrophic effects of immunophilin ligands from their immunosuppressive actions. The initial reports of its high affinity for FKBP12 and potent neurotrophic activity generated significant interest. However, the scientific journey of this compound has been marked by controversy, with subsequent studies presenting conflicting evidence regarding its primary mechanism of action and its efficacy in promoting neuronal growth and regeneration.
For researchers and drug development professionals, the story of this compound serves as a crucial case study. It highlights the importance of rigorous, independent validation of initial findings and underscores the complexity of translating a therapeutic concept from one chemical scaffold to another. While the direct clinical utility of this compound remains uncertain, the research it has stimulated continues to contribute to our understanding of neurotrophic signaling and the potential for developing novel therapies for neurodegenerative diseases. Future investigations into the true molecular targets of this compound may yet reveal alternative pathways for promoting neuronal health and repair.
References
- 1. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Guilford) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. genophore.com [genophore.com]
- 5. Systemic administration of the immunophilin ligand GPI 1046 in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GPI-1046 increases presenilin-1 expression and restores NMDA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dorsal root ganglia neurite outgrowth measured as a function of changes in microelectrode array resistance - PMC [pmc.ncbi.nlm.nih.gov]
GPI-1485: A Deep Dive into its Neuroimmunophilin Signaling Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPI-1485, a non-immunosuppressive derivative of the macrolide FK-506, has been a subject of significant interest for its neurotrophic properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in neuroimmunophilin signaling. Departing from the classical FKBP12-calcineurin inhibition pathway associated with immunosuppression, this compound exerts its neuroprotective and neuroregenerative effects through alternative signaling cascades. This document summarizes the current understanding of its molecular interactions, downstream signaling pathways, and presents key experimental data and methodologies for researchers in the field.
Introduction: The Neuroimmunophilin Ligand this compound
Neuroimmunophilins are a class of proteins, primarily FK506-binding proteins (FKBPs), that are abundant in the nervous system and serve as intracellular receptors for immunosuppressant drugs like FK506 (tacrolimus). While the immunosuppressive effects of these drugs are mediated through the inhibition of calcineurin via an FKBP12-drug complex, a new class of non-immunosuppressive ligands has been developed to harness their neurotrophic potential without the associated side effects. This compound is a prominent member of this class, investigated for its potential therapeutic applications in neurodegenerative diseases and nerve injury.[1]
The FKBP Binding Controversy: A Shift in Perspective
Initial hypotheses suggested that this compound, like its parent compound FK-506, would exert its effects through binding to FKBP12. However, accumulating evidence challenges this notion. Several studies have reported negligible binding of GPI-1046 (the prodrug of this compound) and this compound to FKBP12.[2] This crucial finding has redirected research efforts towards identifying alternative FKBP isoforms as the primary targets for this compound's neurotrophic activities.
Table 1: Comparative Binding Affinities of Immunophilin Ligands
| Compound | Target Protein | Binding Affinity (Ki) | Reference |
| FK506 | FKBP12 | 0.6 nM | |
| Rapamycin | FKBP12 | 0.3 nM | |
| GPI-1046 | FKBP12 | Negligible | [2] |
| FK506 | FKBP51 | 104 ± 14 nM | [2] |
| Rapamycin | FKBP51 | 3.7 ± 0.9 nM | [2] |
The Central Role of FKBP52 in this compound-Mediated Neurotrophism
Current research strongly implicates FKBP52 as a key mediator of the neurotrophic effects of non-immunosuppressive FKBP ligands like this compound.[3] FKBP52 is a larger molecular weight immunophilin that, in addition to its PPIase domain, possesses a tetratricopeptide repeat (TPR) domain which facilitates interactions with heat shock protein 90 (Hsp90).[4]
The FKBP52-Hsp90-Steroid Receptor Complex
One proposed mechanism suggests that in a resting state, FKBP52 is part of a heterocomplex with Hsp90 and steroid hormone receptors. The binding of ligands like FK506 (and presumably this compound) to the PPIase domain of FKBP52 is thought to induce a conformational change, leading to the dissociation of this complex.[3] This dissociation may initiate downstream signaling events that promote neurite outgrowth and neuronal survival.
Regulation of TRPC1 Channels and Neuronal Guidance
A significant breakthrough in understanding the neurotrophic mechanism of non-immunosuppressive FKBP ligands comes from the discovery of their interaction with Transient Receptor Potential Cation Channel Subfamily C Member 1 (TRPC1). Studies have shown that GPI-1046 binds to the PPIase domain of FKBP52, and this interaction is crucial for regulating the gating of TRPC1 channels.[5] This regulation is essential for the chemotropic guidance of neuronal growth cones, a fundamental process in neural development and regeneration.[6]
Upregulation of the Glutamate Transporter GLT1
Another important aspect of this compound's neuroprotective mechanism is its ability to upregulate the expression of the glial glutamate transporter 1 (GLT1), also known as excitatory amino acid transporter 2 (EAAT2).[7] GLT1 is responsible for the majority of glutamate clearance in the brain, and its dysfunction is implicated in excitotoxic neuronal death in various neurological disorders. By increasing GLT1 expression, GPI-1046 (and by extension this compound) can enhance glutamate uptake, thereby reducing excitotoxicity and providing neuroprotection.
Table 2: Effect of GPI-1046 on GLT1 Expression in Alcohol-Preferring Rats
| Treatment Group | Brain Region | Change in GLT1 Expression | Reference |
| GPI-1046 (10 mg/kg) | Nucleus Accumbens Core | Significant Increase | [7] |
| GPI-1046 (20 mg/kg) | Nucleus Accumbens Core | Significant Increase | [7] |
| GPI-1046 (10 mg/kg) | Prefrontal Cortex | Significant Increase | [7] |
| GPI-1046 (20 mg/kg) | Prefrontal Cortex | Significant Increase | [7] |
Experimental Protocols
Western Blot Analysis for GLT1 Expression
This protocol is adapted from studies investigating the effect of GPI-1046 on GLT1 protein levels.[7]
Objective: To quantify the relative expression levels of GLT1 protein in brain tissue homogenates following treatment with this compound.
Materials:
-
Brain tissue (e.g., prefrontal cortex, nucleus accumbens)
-
Lysis buffer (RIPA or similar) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-GLT1
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization: Homogenize brain tissue samples in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GLT1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Neurite Outgrowth Assay
This is a general protocol that can be adapted for testing the neurotrophic effects of this compound on cultured neurons.[1]
Objective: To assess the effect of this compound on the promotion of neurite extension from cultured neurons.
Materials:
-
Primary neurons (e.g., dorsal root ganglion neurons, cortical neurons) or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)
-
Cell culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)
-
Neuronal culture medium
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Plating: Plate neurons at a suitable density on coated culture plates or coverslips.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for neurite outgrowth.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary antibody against the neuronal marker.
-
Incubate with the fluorescently labeled secondary antibody.
-
-
Imaging: Acquire images of the stained neurons using a fluorescence microscope.
-
Analysis: Use image analysis software to quantify neurite length, number of neurites per cell, and/or branching.
Conclusion and Future Directions
This compound represents a promising class of non-immunosuppressive neurotrophic agents. The current body of evidence strongly suggests that its mechanism of action is independent of FKBP12 and calcineurin inhibition. Instead, this compound appears to exert its neuroprotective and neuroregenerative effects through a multi-faceted approach involving the modulation of FKBP52-mediated signaling pathways, including the regulation of TRPC1 channels and the upregulation of the glutamate transporter GLT1.
Future research should focus on several key areas:
-
Quantitative Binding Studies: Definitive quantitative analysis of this compound's binding affinities to various FKBP isoforms, particularly FKBP52, is needed to solidify its primary molecular target.
-
Elucidation of Downstream Pathways: Further investigation is required to fully map the downstream signaling cascades initiated by the this compound/FKBP52 interaction.
-
In Vivo Efficacy and Safety: Continued preclinical and clinical studies are essential to evaluate the therapeutic potential and long-term safety of this compound in various neurological disorders.
This in-depth guide provides a comprehensive overview of the current understanding of this compound's role in neuroimmunophilin signaling, offering a valuable resource for researchers dedicated to advancing the field of neuroprotective therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and characterization of human FKBP52, an immunophilin that associates with the 90-kDa heat shock protein and is a component of steroid receptor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidyl-prolyl isomerase FKBP52 controls chemotropic guidance of neuronal growth cones via regulation of TRPC1 channel opening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidyl-prolyl isomerase FKBP52 controls chemotropic guidance of neuronal growth cones via regulation of TRPC1 channel opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologously Expressed GLT-1 Associates in ∼200-nm Protein-Lipid Islands - PMC [pmc.ncbi.nlm.nih.gov]
The Enigma of GPI-1485: A Technical Guide to Uncovering Cellular Targets Beyond FKBPs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GPI-1485, a non-immunosuppressive derivative of the FK506 (tacrolimus) lineage, has demonstrated significant neurotrophic and neuroregenerative potential in preclinical models. Historically, its mechanism of action was attributed to the inhibition of FK506-binding proteins (FKBPs), a family of peptidyl-prolyl isomerases. However, a growing body of evidence challenges this paradigm, with multiple studies reporting negligible binding of this compound and its prodrug, GPI-1046, to FKBPs.[1] This controversy necessitates a critical re-evaluation of its mechanism and a focused search for its true molecular targets. This technical guide addresses the current state of knowledge, summarizes the compelling biological effects of this compound that occur independently of FKBP binding, and provides a detailed roadmap of experimental strategies to deconvolve its genuine cellular interactome.
The FKBP Binding Controversy: A Paradigm Shift
The initial hypothesis for this compound's neurotrophic activity was predicated on its structural similarity to FK506, a potent binder of FKBPs, particularly FKBP12. The canonical mechanism involves the formation of an FKBP12-FK506 complex that inhibits the phosphatase calcineurin, leading to immunosuppression.[2][3] Non-immunosuppressive analogs like this compound were designed to retain neurotrophic properties without this effect.
However, subsequent independent investigations have cast significant doubt on this hypothesis. Several research groups have reported a lack of significant binding affinity between GPI-1046/GPI-1485 and FKBP12.[1] These findings suggest that the observed neuroregenerative effects are not mediated by this classical pathway. One study explicitly demonstrated that while FK506 provided neuroprotection and inhibited c-Jun expression following neuronal injury, GPI-1046 was completely ineffective in the same model, despite being administered at high doses.[4]
This evidence strongly suggests that this compound should not be regarded as a conventional FKBP ligand and that its therapeutic potential is realized through interactions with other, as-yet-unidentified cellular targets.[1]
Biological Effects of this compound: Clues to an Alternative Mechanism
Despite the ambiguity of its direct molecular target, the physiological effects of this compound are well-documented in various models of neuronal injury and neurodegeneration. These observed effects, summarized in Table 1, provide the functional context for the ongoing search for its mechanism of action.
| Biological Effect | Model System | Effective Dose/Concentration | Key Findings |
| Neuroregeneration | Rat Tibial Nerve Transection and Repair | 0.5 - 1.0 mg/kg/day (subimmunosuppressive doses of parent compound FK506) | Statistically significant improvements in histomorphometric measures of neuroregeneration.[5] |
| Neuroprotection | Rat Medial Forebrain Bundle Transection | 12.5 - 25 mg/kg (GPI-1046) | Ineffective at preventing neuronal death or inhibiting c-Jun expression, in contrast to FK506.[4] |
| Neurite Outgrowth | PC12 and NG108-15 neuronal cell lines | 10 µM - 100 µM (Ibuprofen, as a comparative neuroregenerative agent) | Dose-dependent increase in neurite extension.[6] |
| Parkinson's Disease | Early-stage human clinical trial | Not specified | Did not meet prespecified criteria for futility, suggesting further study may be warranted.[7][8] |
These studies highlight that this compound elicits potent neurotrophic responses, but the lack of correlation with FKBP inhibition in some models points towards a distinct signaling pathway.
Experimental Protocols for Target Identification
The definitive identification of this compound's cellular targets requires robust, unbiased, and sensitive experimental approaches. Chemical proteomics and affinity-based methods are the gold standard for such investigations.[9][10][11][12] Below are detailed, generalized protocols that can be adapted for the specific deconvolution of this compound targets.
Photo-Affinity Chromatography and Mass Spectrometry
This method involves synthesizing a this compound analog that incorporates a photoreactive group (e.g., diazirine or benzophenone) and an affinity tag (e.g., biotin).[13][14][15] This "bait" molecule is used to capture interacting "prey" proteins from a cell lysate, which are then identified by mass spectrometry.
Detailed Methodology:
-
Probe Synthesis:
-
Synthesize a derivative of this compound. Identify a non-essential position on the molecule for chemical modification based on structure-activity relationship (SAR) data.
-
Attach a photoreactive moiety (e.g., a diazirine) and an affinity handle (e.g., a terminal alkyne for subsequent "click" chemistry attachment of biotin) via a flexible linker.
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y or primary neurons) to 80-90% confluency.
-
Treat cells with the this compound photo-affinity probe for a predetermined time and concentration. Include control groups: vehicle-only, and a competition group with an excess of unmodified this compound.
-
Expose the cells to UV light (e.g., 365 nm) to induce covalent cross-linking between the probe and its binding partners.
-
Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Affinity Purification:
-
Perform a click reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) to attach a biotin-azide tag to the alkyne-modified probe now cross-linked to its target proteins.
-
Incubate the biotinylated lysate with streptavidin-conjugated magnetic beads to capture the probe-protein complexes.
-
Wash the beads extensively with high-stringency buffers to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads using a denaturing elution buffer (e.g., containing SDS and beta-mercaptoethanol).
-
Separate the eluted proteins by SDS-PAGE. Visualize proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the control/competition lanes.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the acquired MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot) to identify the proteins.
-
Validate candidate targets using orthogonal methods such as Western blotting, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA).
-
Compound-Centric Chemical Proteomics (CCCP)
This approach identifies drug targets by observing changes in the proteome upon drug treatment, often leveraging thermal stability shifts.[9][10]
Detailed Methodology:
-
Cell/Tissue Treatment:
-
Treat intact cells or tissue lysates with this compound at various concentrations. Include a vehicle control.
-
-
Thermal Profiling (for CETSA):
-
Aliquot the treated lysates and heat them across a range of temperatures (e.g., 37°C to 67°C).
-
Cool the samples and centrifuge to pellet aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Digestion and Labeling:
-
Digest the soluble proteins from each temperature point into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis. Each temperature point receives a unique tag.
-
-
Mass Spectrometry Analysis:
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
The mass spectrometer will quantify the relative abundance of each peptide (and thus protein) at each temperature point for both the this compound treated and control samples.
-
-
Data Analysis:
-
Plot the relative soluble protein abundance as a function of temperature for each identified protein.
-
A target protein bound by this compound will typically exhibit increased thermal stability, resulting in a rightward shift of its melting curve compared to the control.
-
Identify proteins that show a dose-dependent thermal shift as high-confidence candidate targets.
-
Visualizing the Path Forward
To clarify the proposed research strategy and conceptualize the unknown mechanism of this compound, the following diagrams are provided.
Caption: Workflow for Photo-Affinity-Based Target ID of this compound.
Caption: Conceptual Signaling Pathway for this compound.
Conclusion and Future Directions
The therapeutic potential of this compound for neurological disorders remains a compelling area of research. However, the prevailing evidence indicates that its mechanism of action is independent of FKBP inhibition, rendering its direct molecular targets unknown. This knowledge gap is a significant bottleneck in its clinical development and in the rational design of next-generation neurotrophic compounds.
The path forward requires a concerted effort to apply unbiased, discovery-based proteomics techniques, such as those outlined in this guide. The identification and validation of the genuine cellular targets of this compound will not only elucidate its enigmatic mechanism but also potentially uncover novel pathways that can be modulated for therapeutic benefit in the treatment of neurodegenerative diseases and nerve injury. This endeavor will be critical for translating the promise of this compound into a validated therapeutic strategy.
References
- 1. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FK506 binding protein mutational analysis. Defining the surface residue contributions to stability of the calcineurin co-complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immunophilin ligand FK506, but not GPI-1046, protects against neuronal death and inhibits c-Jun expression in the substantia nigra pars compacta following transection of the rat medial forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent effects of FK506 on neuroregeneration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing an In Vitro Model to Screen Drugs for Nerve Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacological Properties of GPI-1485
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPI-1485 is a non-immunosuppressive neuroimmunophilin ligand that has been investigated for its potential neuroprotective and neuroregenerative properties. As a derivative of the immunosuppressant tacrolimus (FK-506), this compound was designed to retain the neurotrophic effects of its parent compound without modulating the immune system. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation. The information presented is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development.
Introduction
The discovery of the neurotrophic properties of immunosuppressant drugs that bind to FK506-binding proteins (FKBPs) spurred the development of non-immunosuppressive analogs.[1] These compounds aimed to harness the potential for nerve regeneration and protection without the associated risks of immune suppression. This compound emerged from these efforts as a promising candidate for the treatment of neurodegenerative diseases and nerve injury.[1] It has been primarily investigated in the context of Parkinson's disease and for promoting nerve regeneration after injury, such as that occurring after prostatectomy.[1]
Mechanism of Action
This compound is a ligand for FKBPs, a family of intracellular proteins with peptidyl-prolyl isomerase (PPIase) activity.[1] However, the precise mechanism by which this compound exerts its neurotrophic effects is a subject of ongoing investigation, with some conflicting reports in the scientific literature.
Two primary signaling pathways have been proposed:
-
Modulation of the Bone Morphogenetic Protein (BMP) Signaling Pathway: One hypothesis suggests that by binding to FKBP12, this compound may relieve the inhibitory effect of FKBP12 on the type I BMP receptor, leading to the activation of the BMP signaling pathway. This pathway is known to play a crucial role in neuronal survival and differentiation.
-
Activation of the Mitogen-Activated Protein (MAP) Kinase Pathway: An alternative mechanism proposes that this compound may interact with another member of the FKBP family, FKBP52. This interaction is thought to dissociate a complex containing the steroid receptor, leading to the activation of the MAP kinase pathway, which is involved in cell growth and differentiation, including neurite outgrowth.
It is important to note that some studies have reported negligible binding of GPI-1046, the prodrug of this compound, to FKBP12.[2] These findings suggest that the neurotrophic effects may not be directly mediated by the inhibition of FKBP12's rotamase activity and that other FKBPs or alternative mechanisms may be involved. Further research is required to fully elucidate the molecular targets and signaling cascades responsible for the pharmacological effects of this compound.
Signaling Pathway of Non-Immunosuppressive FKBP Ligands
References
An In-Depth Technical Guide to the Early In Vitro Studies of GPI-1485
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro studies of GPI-1485, a non-immunosuppressive immunophilin ligand, and its closely related prodrug, GPI-1046. The document focuses on the compound's neurotrophic and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanism of action.
Introduction
This compound and its prodrug GPI-1046 emerged from research into immunophilin ligands, a class of molecules that bind to FK506-binding proteins (FKBPs). While the parent compound, FK506 (Tacrolimus), is a potent immunosuppressant, this compound was developed to separate the neurotrophic effects from the immunosuppressive actions. Early in vitro studies aimed to characterize its potential for promoting neuronal survival and regeneration, offering hope for the treatment of neurodegenerative diseases and nerve injury. However, the initial body of research presents a complex and at times contradictory picture of its efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early in vitro studies of GPI-1046, the active form of this compound.
| Table 1: In Vitro Neurite Outgrowth Activity of GPI-1046 | |
| Parameter | Value |
| Cell Type | Chick Dorsal Root Ganglia (DRG) Explants |
| Effect | Promotion of Neurite Outgrowth |
| EC50 | 58 pM[1] |
| Maximal Effect | 1 - 10 nM (comparable to Nerve Growth Factor)[1] |
| Conflicting Data | Other studies reported only "marginal increases" in neurite outgrowth in rat DRG cultures. |
| Table 2: In Vitro Neuroprotective Activity of GPI-1046 | |
| Neurotoxic Insult | HIV-1 Tat and gp120 proteins |
| Cell Type | Neuronal Cultures |
| Effect | Potent neuroprotection |
| Quantitative Data (EC50/IC50) | Not reported |
| Conflicting Data | Failed to protect dopaminergic neurons from 1-methyl-4-phenylpyridinium (MPP+) and cortical neurons from apoptosis in other in vitro models. |
| Table 3: FKBP12 Binding Affinity of GPI-1046 | |
| Parameter | Value |
| Target Protein | FK506-Binding Protein 12 (FKBP12) |
| Ki | ~7.5 nM[1] |
| Conflicting Data | Several research groups reported negligible binding of GPI-1046 to FKBP12, questioning its role as a primary target. |
Experimental Protocols
Neurite Outgrowth Assay in Chick Dorsal Root Ganglia (DRG) Explants
This protocol is based on the methodology described in the foundational studies of GPI-1046's neurotrophic effects.
1. Preparation of DRG Explants:
- Dorsal root ganglia are dissected from E10 chick embryos under sterile conditions.
- The ganglia are carefully cleaned of any attached nerve roots and connective tissue.
- Explants are placed in the center of culture wells pre-coated with a suitable substrate (e.g., collagen or Matrigel) to promote attachment.
2. Cell Culture and Treatment:
- The explants are cultured in a defined, serum-free medium supplemented with necessary nutrients.
- GPI-1046 is added to the culture medium at a range of concentrations (typically from picomolar to nanomolar). A positive control, such as Nerve Growth Factor (NGF), and a vehicle control are run in parallel.
- Cultures are maintained in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.
3. Quantification of Neurite Outgrowth:
- After the incubation period, the cultures are fixed with 4% paraformaldehyde.
- Neurite outgrowth is visualized using phase-contrast microscopy or by immunostaining for neuronal markers like β-III tubulin.
- Quantification is performed by measuring the length of the longest neurite or by counting the number of neurites extending beyond a defined distance from the explant. Image analysis software can be used for more objective quantification.
- A dose-response curve is generated to determine the EC50 value.
Neuroprotection Assay Against Tat-Induced Neurotoxicity
This protocol outlines a general method for assessing the neuroprotective effects of GPI-1046 against HIV-1 Tat protein.
1. Neuronal Cell Culture:
- Primary neuronal cultures (e.g., rat cortical or hippocampal neurons) or a suitable neuronal cell line are plated in multi-well plates.
- The cells are allowed to mature and form synaptic connections for a specified period.
2. Treatment and Induction of Neurotoxicity:
- Cells are pre-incubated with various concentrations of GPI-1046 for a designated time.
- The neurotoxic agent, recombinant HIV-1 Tat protein, is then added to the culture medium at a concentration known to induce neuronal apoptosis or cell death.
- Control wells include untreated cells, cells treated with Tat alone, and cells treated with GPI-1046 alone.
3. Assessment of Cell Viability:
- After a 24-48 hour incubation period with the neurotoxin, cell viability is assessed using standard methods:
- MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.
- LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
- Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein AM/Ethidium Homodimer-1) to visualize live and dead cells, respectively.
- The percentage of neuroprotection is calculated by comparing the viability of cells treated with GPI-1046 and Tat to those treated with Tat alone.
Signaling Pathways and Experimental Workflows
Proposed FKBP-Independent Mechanism of Neuroprotection
While initially thought to act through FKBP12, evidence suggests that GPI-1046 may exert its neuroprotective effects through the modulation of intracellular calcium homeostasis. The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of GPI-1046 neuroprotection via calcium modulation.
Experimental Workflow for Neurite Outgrowth Assay
The following diagram outlines the key steps in a typical in vitro neurite outgrowth experiment.
Caption: Workflow for assessing GPI-1046's effect on neurite outgrowth.
Discussion and Future Directions
The early in vitro studies of this compound and its prodrug GPI-1046 provided initial, promising results for its potential as a neurotrophic agent. The picomolar potency in promoting neurite outgrowth from chick DRG explants was a particularly noteworthy finding. However, the conflicting data regarding its efficacy in other neurite outgrowth models and its binding affinity for FKBP12 highlight the complexity of its biological activity.
The discovery of an FKBP-independent mechanism involving the modulation of intracellular calcium homeostasis offers a compelling alternative pathway for its neuroprotective effects, particularly in the context of neuro-AIDS. This mechanism warrants further investigation to fully elucidate the molecular targets and signaling cascades involved.
For drug development professionals, the story of this compound underscores the importance of robust and reproducible in vitro models. The discrepancies in the early literature may stem from variations in experimental protocols, cell types, and endpoint measurements. Future studies should aim to standardize these parameters to allow for more direct comparison of results. Furthermore, a deeper understanding of the compound's pharmacokinetic and pharmacodynamic properties will be crucial for translating in vitro findings to in vivo efficacy.
References
Methodological & Application
Application Notes and Protocols for GPI-1485 in In Vitro Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1485 is a non-immunosuppressive immunophilin ligand that binds to FK506-binding proteins (FKBPs).[1] FKBPs are a family of proteins that play a role in protein folding and trafficking, and have been implicated in various cellular processes, including neuronal signaling.[2][3] this compound has been investigated for its potential neuroprotective and neuroregenerative properties, particularly in the context of neurodegenerative diseases like Parkinson's disease and for nerve regeneration following injury.[1][4] Some evidence suggests that the neuroprotective effects of immunophilin ligands may be independent of their interaction with FKBP12, one of the most well-known FKBPs.[5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro neuroprotection assays. The provided methodologies are designed to assess the compound's efficacy in protecting neuronal cells from various insults, a critical step in the evaluation of its therapeutic potential.
Principle of In Vitro Neuroprotection Assays
In vitro neuroprotection assays are fundamental tools for the initial screening and characterization of potentially therapeutic compounds. These assays typically involve exposing cultured neuronal cells to a neurotoxin to induce cell death or dysfunction. The test compound, in this case, this compound, is co-administered to determine its ability to mitigate the toxic effects. Common endpoints measured include cell viability, apoptosis, neurite outgrowth, and the production of reactive oxygen species (ROS).
A widely used cell line for these studies is the human neuroblastoma SH-SY5Y line, which can be differentiated into a more mature neuronal phenotype. Common neurotoxins used to model neurodegenerative conditions include 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), which are particularly relevant for Parkinson's disease research as they selectively damage dopaminergic neurons.
Experimental Protocols
Protocol 1: Assessment of Neuroprotection Against 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells
This protocol details the steps to evaluate the protective effect of this compound against the neurotoxin 6-hydroxydopamine (6-OHDA) in human SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours of cell seeding, replace the medium with 90 µL of serum-free DMEM containing the desired concentrations of this compound. Incubate for 2 hours.
-
Neurotoxin Exposure: Prepare a fresh solution of 6-OHDA in serum-free DMEM. Add 10 µL of the 6-OHDA solution to each well to achieve the final desired concentration (e.g., 100 µM). Include control wells with cells treated with vehicle only, this compound only, and 6-OHDA only.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Evaluation of Apoptosis Inhibition using Hoechst Staining
This protocol describes a method to assess the anti-apoptotic effect of this compound in 6-OHDA-treated SH-SY5Y cells by observing nuclear morphology.
Materials:
-
Cells and reagents from Protocol 1
-
Hoechst 33342 stain
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Procedure:
-
Follow steps 1-4 from Protocol 1, performing the experiment in a 24-well plate with cells grown on coverslips.
-
Cell Fixation: After the 24-hour incubation with 6-OHDA, gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Hoechst Staining: Wash the cells again with PBS and then incubate with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Microscopy: Wash the cells with PBS and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Healthy cells will exhibit round, uniformly stained nuclei, while apoptotic cells will show condensed and fragmented nuclei.
-
Quantification: Count the number of apoptotic nuclei and the total number of nuclei in several random fields for each treatment condition. Express the results as the percentage of apoptotic cells.
Protocol 3: Neurite Outgrowth Assay
This protocol outlines a method to assess the effect of this compound on promoting neurite outgrowth, a key indicator of neuronal health and regeneration.
Materials:
-
SH-SY5Y cells or primary neurons
-
Neuronal differentiation medium (e.g., DMEM with 1% FBS and retinoic acid for SH-SY5Y)
-
This compound
-
Poly-D-lysine coated plates
-
Microscope with image analysis software
Procedure:
-
Cell Seeding: Seed cells on poly-D-lysine coated plates in their respective growth medium.
-
Differentiation and Treatment: For SH-SY5Y cells, induce differentiation by switching to a low-serum medium containing retinoic acid. Add different concentrations of this compound to the differentiation medium.
-
Incubation: Culture the cells for 3-5 days to allow for neurite extension.
-
Image Acquisition: Capture images of the cells using a phase-contrast or fluorescence microscope.
-
Neurite Length Measurement: Use image analysis software to trace and measure the length of neurites. The total neurite length per neuron or the percentage of cells with neurites exceeding a certain length can be quantified.
-
Data Analysis: Compare the neurite outgrowth in this compound-treated cells to the untreated control.
Data Presentation
The following tables present illustrative data for the neuroprotective effects of this compound. Note: This data is for demonstrative purposes only and should be replaced with experimentally derived results.
Table 1: Neuroprotective Effect of this compound on 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells
| This compound Concentration (µM) | Cell Viability (%) vs. 6-OHDA Control |
| 0 (6-OHDA only) | 52.3 ± 4.5 |
| 0.01 | 61.8 ± 5.1 |
| 0.1 | 75.4 ± 6.2 |
| 1 | 88.9 ± 5.8 |
| 10 | 92.1 ± 4.9 |
| Vehicle Control | 100 ± 5.3 |
Table 2: Inhibition of 6-OHDA-Induced Apoptosis by this compound
| Treatment | Percentage of Apoptotic Cells |
| Vehicle Control | 3.2 ± 1.1 |
| 6-OHDA (100 µM) | 45.7 ± 3.8 |
| 6-OHDA + this compound (0.1 µM) | 31.5 ± 2.9 |
| 6-OHDA + this compound (1 µM) | 18.9 ± 2.4 |
| 6-OHDA + this compound (10 µM) | 12.3 ± 1.9 |
Table 3: Effect of this compound on Neurite Outgrowth in Differentiated SH-SY5Y Cells
| This compound Concentration (µM) | Average Neurite Length (µm/neuron) |
| 0 (Control) | 45.6 ± 8.2 |
| 0.1 | 62.1 ± 9.5 |
| 1 | 85.3 ± 11.3 |
| 10 | 98.7 ± 12.1 |
Mandatory Visualization
Proposed Signaling Pathway for FKBP Ligand-Mediated Neuroprotection
The precise signaling pathway for this compound-mediated neuroprotection is still under investigation. However, based on the known functions of FKBPs and general neuroprotective mechanisms, a plausible pathway involves the modulation of intracellular calcium signaling and the activation of pro-survival pathways. FKBP12, for instance, is known to interact with and regulate the ryanodine and IP3 receptors, which are critical for calcium homeostasis.[6] Disruption of calcium signaling is a key event in neurotoxicity. By binding to FKBPs, this compound may stabilize these channels, preventing excessive calcium influx and subsequent cell death. Furthermore, immunophilin ligands have been suggested to activate pro-survival signaling cascades like the PI3K/Akt and MAPK/ERK pathways, which promote the expression of anti-apoptotic proteins and neurotrophic factors.
Caption: Proposed signaling pathway for this compound neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates the general workflow for conducting an in vitro neuroprotection assay with this compound.
Caption: Experimental workflow for this compound in vitro neuroprotection assay.
References
- 1. This compound (Guilford) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FKBP ligands as novel therapeutics for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FKBPs and their role in neuronal signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GM1485, a nonimmunosuppressive immunophilin ligand, promotes neurofunctional improvement and neural regeneration following stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective and antioxidant properties of FKBP-binding immunophilin ligands are independent on the FKBP12 pathway in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for GPI-1485 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1485 is a non-immunosuppressive immunophilin ligand that has demonstrated potential in promoting neuroprotection and neuroregeneration.[1] As a ligand for FK506-binding proteins (FKBPs), this compound is under investigation for its therapeutic potential in conditions such as nerve injury and Parkinson's disease.[2] Unlike immunosuppressive FKBP ligands such as FK506, this compound's neurotrophic effects are independent of calcineurin inhibition, suggesting a more targeted mechanism of action with a potentially better safety profile.[3][4]
These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to investigate its effects on neuronal survival, neurite outgrowth, and to elucidate its underlying signaling pathways.
Mechanism of Action
This compound exerts its neurotrophic effects by binding to intracellular immunophilins, specifically the FK506-binding proteins (FKBPs). The neuroregenerative properties of such ligands are thought to be mediated primarily through FKBP-52.[4] This interaction is believed to trigger downstream signaling cascades that promote neuronal survival and growth. While the precise pathways are still under investigation, evidence suggests the involvement of the Ras/Raf/MAP kinase and PI3K/Akt signaling pathways, which are critical for cell survival and neurite extension.[3]
Data Presentation
The following table summarizes recommended starting concentrations and incubation times for this compound in primary neuron cultures based on typical usage for similar small molecules. Note: Optimal conditions should be determined empirically for each specific neuronal type and experimental setup.
| Parameter | Neuroprotection Assay | Neurite Outgrowth Assay | Signaling Pathway Analysis |
| Cell Type | Primary Cortical, Hippocampal, or DRG Neurons | Primary Cortical, Hippocampal, or DRG Neurons | Primary Cortical or Hippocampal Neurons |
| This compound Concentration Range | 1 - 100 nM | 1 - 100 nM | 10 - 100 nM |
| Incubation Time | 24 - 72 hours | 48 - 96 hours | 15 minutes - 24 hours |
| Vehicle Control | DMSO (equal volume to highest this compound concentration) | DMSO (equal volume to highest this compound concentration) | DMSO (equal volume to highest this compound concentration) |
| Positive Control | BDNF (50 ng/mL) or other known neurotrophic factors | NGF (50 ng/mL for DRG neurons) or BDNF (50 ng/mL for cortical/hippocampal neurons) | Known activators of PI3K/Akt or MAPK/ERK pathways |
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the general procedure for establishing primary neuron cultures from rodent embryos.
Materials:
-
Timed-pregnant rodent (e.g., rat at embryonic day 18)
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or other coating reagents
-
Sterile dissection tools
-
Cell culture plates or coverslips
Method:
-
Plate Coating: Coat culture vessels with Poly-D-Lysine (50 µg/mL) overnight at 37°C. Wash thoroughly with sterile water before use.
-
Dissection: Aseptically dissect the desired brain region (e.g., cortex or hippocampus) from E18 rodent embryos in ice-cold dissection medium.
-
Dissociation: Mince the tissue and incubate with an appropriate enzyme solution (e.g., papain) to dissociate the cells.
-
Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Determine cell density and viability using a hemocytometer and trypan blue. Plate neurons at the desired density (e.g., 1-2 x 10^5 cells/cm²) onto pre-coated culture vessels in plating medium.
-
Maintenance: Incubate cultures at 37°C in a humidified 5% CO₂ atmosphere. Perform partial media changes every 2-3 days.
Protocol 2: Neuroprotection Assay
This protocol is designed to assess the ability of this compound to protect primary neurons from a toxic insult.
Materials:
-
Established primary neuron cultures (e.g., 5-7 days in vitro)
-
This compound stock solution
-
Neurotoxic agent (e.g., glutamate, hydrogen peroxide, or serum-free medium for trophic withdrawal)
-
Cell viability assay reagents (e.g., MTT, LDH release assay kit, or live/dead staining)
Method:
-
Culture Neurons: Establish primary neuron cultures as described in Protocol 1.
-
Pre-treatment: After 5-7 days in vitro, pre-treat the neurons with various concentrations of this compound (e.g., 1-100 nM) or vehicle control for 2-24 hours.
-
Induce Toxicity: Following pre-treatment, expose the neurons to a neurotoxic stimulus. The choice of toxin and its concentration should be optimized to induce approximately 50% cell death in control cultures.
-
Incubation: Co-incubate the neurons with this compound and the neurotoxic agent for 24-48 hours.
-
Assess Viability: Quantify neuronal viability using a suitable method. For example, an LDH release assay can measure cytotoxicity, while immunofluorescence staining for neuronal markers (e.g., MAP2 or NeuN) and a nuclear counterstain (e.g., DAPI) can be used to count surviving neurons.
Protocol 3: Neurite Outgrowth Assay
This protocol provides a method to evaluate the effect of this compound on promoting neurite extension.
Materials:
-
Primary neuron culture (plated at low density to allow for individual neurite visualization)
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking solution (e.g., PBS with Triton X-100 and goat serum)
-
Primary antibody against a neurite marker (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Microscope with imaging software
Method:
-
Plate Neurons: Plate primary neurons at a relatively low density on coated coverslips.
-
Treatment: After allowing the neurons to attach (typically 4-24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 nM), vehicle control, or a positive control (e.g., NGF for DRG neurons).
-
Incubation: Incubate the cultures for 48-96 hours to allow for neurite extension.
-
Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize, and block non-specific binding. Incubate with a primary antibody against a neuronal marker, followed by a fluorescently labeled secondary antibody and a nuclear counterstain.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use an appropriate image analysis software to quantify neurite length, number of primary neurites, and branching complexity.
Conclusion
This compound is a promising compound for promoting neuronal health. The protocols outlined in these application notes provide a framework for researchers to investigate the neuroprotective and neuroregenerative properties of this compound in primary neuron cultures. Due to the variability in primary cell culture, it is crucial to empirically determine the optimal experimental conditions, including cell density, this compound concentration, and incubation times.
References
- 1. GM1485, a nonimmunosuppressive immunophilin ligand, promotes neurofunctional improvement and neural regeneration following stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Guilford) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EFFECT OF COMBINING FK506 AND NEUROTROPHINS ON NEURITE BRANCHING AND ELONGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroimmunophilin ligands: evaluation of their therapeutic potential for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing GPI-1485 Efficacy in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1485 is a non-immunosuppressive immunophilin ligand that has demonstrated neuroprotective and neuroregenerative potential in preclinical studies. As an analog of the well-studied compound GPI-1046, it belongs to a class of molecules that bind to FK506-binding proteins (FKBPs) and are being investigated for the treatment of neurodegenerative disorders such as Parkinson's Disease (PD). These compounds are of particular interest because they do not suppress the immune system, a significant side effect of related compounds like tacrolimus (FK506).[1][2]
This document provides detailed application notes and protocols for utilizing established animal models of Parkinson's disease to evaluate the therapeutic efficacy of this compound. The focus is on the two most common neurotoxin-based rodent models: the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model and the 6-hydroxydopamine (6-OHDA) rat model.
Putative Signaling Pathway for this compound Neuroprotection
The neurotrophic effects of non-immunosuppressive FKBP ligands like this compound are believed to be initiated by their binding to FKBPs, particularly FKBP52. This interaction is thought to trigger downstream signaling cascades that promote neuronal survival and neurite outgrowth. While the precise mechanism is still under investigation, evidence suggests the involvement of the Ras/Raf/MAPK pathway and the upregulation of neurotrophic factors such as Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF).[2][3][4] This pathway is distinct from the immunosuppressive action of drugs like tacrolimus, which involves the inhibition of calcineurin.[1]
Animal Models for Efficacy Testing
The following sections detail the protocols for two widely used rodent models of Parkinson's disease.
The MPTP Mouse Model of Parkinson's Disease
The MPTP model is a well-established and reproducible model that mimics many of the pathological and biochemical features of Parkinson's disease, particularly the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the subsequent depletion of dopamine in the striatum.
Experimental Workflow:
Protocol:
-
Animal Selection: C57BL/6 mice are commonly used as they are highly susceptible to MPTP neurotoxicity.
-
Acclimatization: House animals for at least one week under standard laboratory conditions before the start of the experiment.
-
Baseline Behavioral Testing (Optional): Conduct baseline motor function tests to ensure no pre-existing motor deficits.
-
MPTP Administration:
-
Prepare a fresh solution of MPTP hydrochloride in sterile saline.
-
Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.
-
-
This compound Treatment:
-
Treatment can be administered prophylactically (before and during MPTP administration) or therapeutically (after MPTP administration).
-
Dissolve this compound in a suitable vehicle and administer via the desired route (e.g., oral gavage, subcutaneous injection).
-
A control group should receive the vehicle alone.
-
-
Post-Lesion Behavioral Testing:
-
Perform a battery of behavioral tests 7-21 days after MPTP administration to assess motor function. Common tests include:
-
Open Field Test: To measure locomotor activity and exploration.
-
Pole Test: To assess bradykinesia and motor coordination.
-
Rotarod Test: To evaluate motor coordination and balance.
-
-
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde for histological analysis or collect fresh brain tissue for biochemical analysis.
-
-
Histological Analysis:
-
Cryosection the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the SNpc and nerve terminal density in the striatum.
-
-
Biochemical Analysis:
-
Dissect the striatum from fresh brain tissue and use high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
Quantitative Data Summary for GPI-1046 (an analog of this compound) in the MPTP Mouse Model:
| Parameter | Control | MPTP + Vehicle | MPTP + GPI-1046 | Reference |
| Striatal TH Fiber Density (% of Control) | 100% | ~23% | ~50% | [5] |
| Striatal Dopamine Levels (ng/mg tissue) | Varies by lab | Significant Reduction | Partial Restoration | [6] |
| Number of TH-positive neurons in SNpc | Varies by lab | Significant Reduction | Attenuated Reduction | [5] |
The 6-OHDA Rat Model of Parkinson's Disease
The 6-OHDA model involves the unilateral injection of the neurotoxin 6-hydroxydopamine into the nigrostriatal pathway, resulting in a progressive loss of dopaminergic neurons on one side of the brain. This unilateral lesion leads to characteristic rotational behavior in response to dopaminergic drugs.
Experimental Workflow:
Protocol:
-
Animal Selection: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization: House animals for at least one week prior to surgery.
-
Stereotaxic Surgery for 6-OHDA Injection:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA hydrochloride (dissolved in saline with 0.02% ascorbic acid to prevent oxidation) into the medial forebrain bundle (MFB) or the substantia nigra.
-
A typical injection might consist of 8 µg of 6-OHDA in 4 µL of vehicle, infused slowly.
-
-
Post-operative Care and Recovery: Provide appropriate post-operative care, including analgesics and soft food, and allow the animals to recover for at least two weeks.
-
Lesion Confirmation:
-
Assess the extent of the dopaminergic lesion by measuring rotational behavior induced by a dopamine agonist, such as apomorphine (0.05-0.1 mg/kg, s.c.).
-
Animals exhibiting a stable and significant number of contralateral rotations (away from the lesioned side) are included in the study.
-
-
This compound Treatment:
-
Administer this compound or vehicle to the lesioned animals for a defined period.
-
-
Post-Treatment Behavioral Testing:
-
Drug-Induced Rotation: Re-evaluate apomorphine- or amphetamine-induced rotational behavior to assess the functional effects of the treatment.
-
Cylinder Test: To measure forelimb use asymmetry.
-
Corridor Task: To assess sensorimotor neglect.
-
-
Tissue Collection and Preparation: As described for the MPTP model.
-
Histological and Biochemical Analysis: As described for the MPTP model, comparing the lesioned and unlesioned hemispheres.
Quantitative Data Summary for GPI-1046 (an analog of this compound) in the 6-OHDA Rat Model:
| Parameter | 6-OHDA + Vehicle | 6-OHDA + GPI-1046 | Reference |
| Apomorphine-induced rotations (turns/min) | Significant contralateral rotations | Reduction in contralateral rotations | [7][8] |
| Striatal TH Fiber Density (% of unlesioned side) | Severe reduction | Partial restoration | [5] |
| Number of TH-positive neurons in SNpc | Severe reduction | Attenuated reduction | [5] |
Conclusion
The MPTP mouse model and the 6-OHDA rat model are valuable tools for evaluating the neuroprotective and neuro-restorative efficacy of this compound. A comprehensive assessment should include a combination of behavioral, histological, and biochemical endpoints to provide a thorough understanding of the compound's potential as a therapeutic agent for Parkinson's disease. The protocols and data presented here provide a framework for designing and interpreting such preclinical studies.
References
- 1. Neurotrophic actions of nonimmunosuppressive analogues of immunosuppressive drugs FK506, rapamycin and cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppressive (FK506) and non-immunosuppressive (GPI1046) immunophilin ligands activate neurotrophic factors in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biochemical alterations of the striatum in an MPTP-treated mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LIGA 20 increases striatal dopamine levels in aged MPTP-treated mice refractory to GM1 ganglioside treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 8. Correlation of apomorphine- and amphetamine-induced turning with nigrostriatal dopamine content in unilateral 6-hydroxydopamine lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPI-1485 Administration in a Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1485 is a non-immunosuppressive neuroimmunophilin ligand that has been investigated for its potential neuroprotective and neuroregenerative properties in the context of neurodegenerative diseases, including Parkinson's disease. As a second-generation compound following GPI-1046, its mechanism of action is believed to involve the binding to the FK506 binding protein 12 (FKBP12), which may trigger downstream signaling cascades that promote neuronal survival and neurite outgrowth. Preclinical studies in animal models of Parkinson's disease are crucial for evaluating the therapeutic potential of compounds like this compound. The most commonly used model for this purpose is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, which recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.
These application notes provide a framework for investigating the effects of this compound in an MPTP mouse model of Parkinson's disease, based on established methodologies for similar compounds and general protocols for this animal model.
Data Presentation
While specific quantitative data for this compound in a mouse model of Parkinson's disease is not publicly available, preclinical studies with related immunophilin ligands have shown significant neuroprotective effects. Researchers investigating this compound would be expected to generate data in the following formats:
Table 1: Effect of this compound on Motor Performance in MPTP-Treated Mice
| Treatment Group | N | Rotarod Latency (s) | Pole Test (Time to turn, s) | Pole Test (Time to descend, s) |
| Vehicle + Saline | ||||
| Vehicle + MPTP | ||||
| This compound (Dose 1) + MPTP | ||||
| This compound (Dose 2) + MPTP | ||||
| This compound (Dose 3) + MPTP |
Data would be presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) would be used to determine significance.
Table 2: Neuroprotective Effect of this compound on Dopaminergic Neurons and Neurotransmitter Levels in MPTP-Treated Mice
| Treatment Group | N | TH+ Neurons in Substantia Nigra (cells/mm²) | Striatal Dopamine (ng/mg tissue) | Striatal DOPAC (ng/mg tissue) | Striatal HVA (ng/mg tissue) |
| Vehicle + Saline | |||||
| Vehicle + MPTP | |||||
| This compound (Dose 1) + MPTP | |||||
| This compound (Dose 2) + MPTP | |||||
| This compound (Dose 3) + MPTP |
Data would be presented as mean ± SEM. TH+ refers to Tyrosine Hydroxylase positive neurons. DOPAC and HVA are dopamine metabolites. Statistical analysis would be performed to assess significance.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in an MPTP mouse model of Parkinson's disease.
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the induction of dopaminergic neurodegeneration using MPTP.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
MPTP-HCl (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., 20 mg/kg). Prepare fresh on the day of use.
-
Administration: Administer MPTP solution to mice via intraperitoneal (i.p.) injection. A common sub-acute regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals on a single day.
-
Control Group: Administer an equivalent volume of sterile saline to the control group of mice.
-
Post-Injection Monitoring: Closely monitor the animals for any adverse effects. Provide supportive care as needed (e.g., softened food, hydration).
-
Experimental Timeline: Behavioral testing is typically performed 7-14 days after MPTP administration, followed by tissue collection for biochemical and histological analysis.
This compound Administration
This protocol outlines the administration of this compound to the MPTP-treated mice.
Materials:
-
This compound
-
Appropriate vehicle for solubilizing this compound (e.g., sterile saline, DMSO, or a specific formulation provided by the manufacturer)
-
Oral gavage needles or injection equipment
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to achieve the desired dosages.
-
Administration Route: Based on studies with related compounds, oral administration is a likely route. Administer the this compound solution via oral gavage.
-
Dosing Schedule: A typical neuroprotective study design would involve pre-treatment with this compound for a number of days (e.g., 7-14 days) prior to MPTP administration and continued treatment until the end of the experiment.
-
Control Groups:
-
A vehicle control group receiving only the vehicle.
-
An MPTP + vehicle group.
-
-
Dosage: The optimal dosage of this compound would need to be determined through dose-response studies.
Behavioral Assessment
These protocols are for assessing motor function in mice.
Purpose: To assess motor coordination and balance.
Procedure:
-
Acclimation: Acclimate the mice to the rotarod apparatus for 2-3 days prior to testing.
-
Testing: Place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: Record the latency to fall from the rod.
-
Trials: Perform 3-5 trials per mouse with an inter-trial interval.
Purpose: To assess bradykinesia and motor coordination.
Procedure:
-
Apparatus: Use a vertical wooden or metal pole with a rough surface.
-
Procedure: Place the mouse head-upward on the top of the pole.
-
Measurement: Record the time it takes for the mouse to turn and face downward (time to turn) and the time to descend to the base of the pole (time to descend).
Biochemical Analysis
This protocol is for measuring striatal dopamine and its metabolites.
Procedure:
-
Tissue Collection: Euthanize the mice and rapidly dissect the striata on ice.
-
Homogenization: Homogenize the tissue in an appropriate buffer.
-
Analysis: Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the levels of dopamine, DOPAC, and HVA.
Immunohistochemistry
This protocol is for quantifying dopaminergic neurons in the substantia nigra.
Procedure:
-
Tissue Processing: Perfuse the mice with paraformaldehyde, dissect the brains, and prepare coronal sections through the substantia nigra.
-
Staining: Perform immunohistochemistry using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantification: Use stereological methods to obtain an unbiased estimate of the number of TH-positive neurons in the substantia nigra pars compacta (SNc).
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound Neuroprotection
Caption: Proposed signaling pathway for this compound mediated neuroprotection.
Experimental Workflow for Evaluating this compound in MPTP Mouse Model
Caption: Experimental workflow for preclinical evaluation of this compound.
Application Notes and Protocols for Western Blot Analysis of Tyrosine Hydroxylase Following GPI-1485 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1485 is a non-immunosuppressive neuroimmunophilin ligand that binds to FK506-binding proteins (FKBPs), particularly FKBP12. This class of compounds has garnered significant interest for its neurotrophic and neuroprotective properties, showing potential in models of neurodegenerative diseases such as Parkinson's disease. One of the key areas of investigation is the effect of these ligands on dopaminergic neurons, which are critically affected in Parkinson's disease. Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine, and its expression level is a key indicator of the health and functional capacity of dopaminergic neurons.
These application notes provide a comprehensive protocol for the analysis of tyrosine hydroxylase expression in neuronal cells following treatment with this compound, utilizing Western blotting as the primary method of quantification. The provided methodologies and data presentation are intended to guide researchers in assessing the neurotrophic potential of this compound and similar compounds.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of tyrosine hydroxylase (TH) protein levels in SH-SY5Y neuroblastoma cells treated with varying concentrations of this compound for 48 hours. Data is presented as the relative band intensity of TH normalized to a loading control (e.g., β-actin), with the untreated control set to 1.
| Treatment Group | This compound Concentration | Mean Relative TH Band Intensity | Standard Deviation | Fold Change vs. Control |
| Control | 0 nM | 1.00 | 0.12 | 1.0 |
| This compound | 10 nM | 1.25 | 0.15 | 1.25 |
| This compound | 50 nM | 1.68 | 0.21 | 1.68 |
| This compound | 100 nM | 1.95 | 0.25 | 1.95 |
| This compound | 500 nM | 1.98 | 0.28 | 1.98 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for the human neuroblastoma cell line SH-SY5Y, a common model for dopaminergic neurons.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture SH-SY5Y cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach 70-80% confluency, detach them using trypsin-EDTA and seed them into 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 10 nM, 50 nM, 100 nM, and 500 nM. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 48 hours at 37°C and 5% CO2.
Protein Extraction and Quantification
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
Procedure:
-
After the 48-hour incubation, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells from the surface of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the total protein) to new, clean microcentrifuge tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blot Analysis
Materials:
-
SDS-PAGE gels (e.g., 10% polyacrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-Tyrosine Hydroxylase (e.g., Millipore AB152, 1:1000 dilution)
-
Primary antibody: Mouse anti-β-actin (loading control, 1:5000 dilution)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG (1:2000 dilution)
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG (1:5000 dilution)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto the SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against Tyrosine Hydroxylase diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunodetection process for the loading control (β-actin).
-
-
Signal Detection and Analysis:
-
Prepare the ECL working solution and incubate the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the Tyrosine Hydroxylase band to the intensity of the β-actin band for each sample.
-
Visualizations
Caption: Experimental workflow for Western blot analysis of Tyrosine Hydroxylase.
Caption: Proposed signaling pathway for this compound-induced Tyrosine Hydroxylase expression.
Caption: Logical relationship of the experimental hypothesis.
Application Notes and Protocols: Immunocytochemistry for Neurite Outgrowth with GPI-1485
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1485 is a non-immunosuppressive neuroimmunophilin ligand that interacts with FK506-binding proteins (FKBPs), a family of intracellular receptors with roles in protein folding and signal transduction.[1] The potential of this compound and similar compounds to promote neurite outgrowth and offer neuroprotection has been a subject of interest in the context of neurodegenerative diseases and nerve injury.[2][3] These application notes provide a comprehensive guide to utilizing immunocytochemistry for the qualitative and quantitative assessment of neurite outgrowth in neuronal cell cultures treated with this compound.
While extensive quantitative data on the specific effects of this compound on neurite outgrowth are not widely available in publicly accessible literature, the protocols outlined herein are based on established methodologies for analyzing the neurotrophic potential of various compounds.[4][5][6]
Quantitative Data Presentation
The effective evaluation of this compound's impact on neurite outgrowth necessitates rigorous quantitative analysis. Below are tables formatted to present key metrics from such experiments. Researchers can use these templates to structure their data for clear comparison and interpretation.
Table 1: Effect of this compound on Neurite Length
| Treatment Group | Concentration (nM) | Mean Total Neurite Length per Neuron (µm) | Standard Deviation (µm) | p-value (vs. Vehicle Control) |
| Vehicle Control | 0 | Data to be filled | Data to be filled | N/A |
| This compound | 1 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 10 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 100 | Data to be filled | Data to be filled | Data to be filled |
| Positive Control (e.g., NGF) | Specify | Data to be filled | Data to be filled | Data to be filled |
Table 2: Effect of this compound on Neurite Branching and Number
| Treatment Group | Concentration (nM) | Mean Number of Primary Neurites per Neuron | Mean Number of Branch Points per Neuron | p-value (vs. Vehicle Control) |
| Vehicle Control | 0 | Data to be filled | Data to be filled | N/A |
| This compound | 1 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 10 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 100 | Data to be filled | Data to be filled | Data to be filled |
| Positive Control (e.g., NGF) | Specify | Data to be filled | Data to be filled | Data to be filled |
Hypothesized Signaling Pathway for this compound in Neurite Outgrowth
This compound, as a ligand for FKBP12, is hypothesized to modulate intracellular signaling cascades that converge on cytoskeletal rearrangement and gene expression, ultimately promoting neurite extension. The precise pathway is a subject of ongoing research. Below is a diagram illustrating a plausible, yet hypothesized, signaling cascade.
References
- 1. This compound (Guilford) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Modulation of Neurite Outgrowth in Human Neural Progenitor Cells by Inhibiting Non-muscle Myosin II [frontiersin.org]
- 5. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
Optimal Concentration of GPI-1485 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for determining the optimal concentration of GPI-1485, a non-immunosuppressive immunophilin ligand, for use in cell culture experiments focused on neuroprotection and neurite outgrowth.
Introduction
This compound is a synthetic, non-immunosuppressive ligand of the FK506-binding protein (FKBP) that has demonstrated significant neurotrophic and neuroprotective properties. It promotes neural regeneration and functional recovery in various models of neurological damage. While its analogue, GPI-1046, has been shown to enhance neurite outgrowth at concentrations as low as 1 pM, with maximal stimulation observed between 1-10 nM, the optimal concentration of this compound for in vitro studies requires empirical determination for each specific cell type and experimental endpoint.[1] This document outlines the necessary protocols to establish the effective dose range of this compound for your research.
Data Presentation
The following tables summarize the recommended starting concentration ranges for this compound based on data from its analogue, GPI-1046, and general practices for similar small molecules in cell culture.
Table 1: Recommended Starting Concentration Ranges for this compound in Cell Culture Experiments
| Parameter | Concentration Range | Notes |
| Initial Range Finding | 1 pM - 10 µM | A broad range to capture both high-potency and potential lower-affinity effects. |
| Neurite Outgrowth Assays | 10 pM - 1 µM | Based on the high potency of the analogue GPI-1046. |
| Neuroprotection Assays | 100 pM - 10 µM | Neuroprotective effects may require higher concentrations than neurite outgrowth promotion. |
Table 2: Example of a Dose-Response Experiment Layout for a 96-well Plate
| Concentration | Column 1-3 | Column 4-6 | Column 7-9 | Column 10-12 |
| Vehicle Control | Replicates | - | - | - |
| 1 pM this compound | Replicates | - | - | - |
| 10 pM this compound | Replicates | - | - | - |
| 100 pM this compound | Replicates | - | - | - |
| 1 nM this compound | - | Replicates | - | - |
| 10 nM this compound | - | Replicates | - | - |
| 100 nM this compound | - | Replicates | - | - |
| 1 µM this compound | - | - | Replicates | - |
| 10 µM this compound | - | - | Replicates | - |
| Positive Control | - | - | - | Replicates |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of Neuronal Cell Lines (PC-12 and SH-SY5Y)
Materials:
-
PC-12 or SH-SY5Y cells
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
Procedure:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
For experiments, seed cells at the desired density in appropriate well plates. For example, for neurite outgrowth assays, a lower density is often preferred.
Protocol 2: Determining the Optimal Concentration of this compound for Neuroprotection using an MTT Assay
This protocol is designed to assess the ability of this compound to protect neuronal cells from an oxidative insult.
Materials:
-
Neuronal cells (e.g., PC-12 or SH-SY5Y) seeded in a 96-well plate
-
This compound stock solution
-
Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., from 1 pM to 10 µM).
-
Pre-treat the cells with different concentrations of this compound for 2-4 hours.
-
Induce neurotoxicity by adding the chosen neurotoxic agent at a pre-determined toxic concentration.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Assessing the Effect of this compound on Neurite Outgrowth
This protocol quantifies the neuritogenic effects of this compound.
Materials:
-
Neuronal cells (e.g., PC-12 or SH-SY5Y) seeded in a 24- or 48-well plate
-
This compound stock solution
-
Nerve Growth Factor (NGF) as a positive control
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Seed cells at a low density to allow for clear visualization of individual neurites.
-
Treat cells with various concentrations of this compound (e.g., 10 pM to 1 µM). Include a vehicle control and a positive control (e.g., NGF for PC-12 cells).
-
Incubate the cells for 48-72 hours to allow for neurite extension.
-
Capture images of multiple fields per well.
-
Quantify neurite outgrowth by measuring the length of the longest neurite per cell and the percentage of cells bearing neurites.
Visualization of Signaling Pathways and Workflows
References
Application Notes and Protocols: Investigating the Role of FKBP12 in GPI-1485-Mediated Neuroregeneration using Lentiviral Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: GPI-1485 is a non-immunosuppressive neuroimmunophilin ligand that has shown potential for promoting neuroregeneration and neuroprotection.[1][2] Its mechanism of action is believed to involve interaction with FK506-binding proteins (FKBPs).[3] The most abundant of these is the 12-kDa FK506-binding protein (FKBP12), a cytosolic protein with peptidyl-prolyl isomerase (PPIase) activity that plays a role in protein folding, regulation of intracellular calcium channels, and cell signaling pathways such as the TGF-β pathway.[4][5][6][7] To elucidate the specific role of FKBP12 in the neurotrophic effects of this compound, modulating its expression levels in relevant cell models is a critical step. Lentiviral vectors provide a robust and efficient method for stable overexpression or knockdown of FKBP12 in both dividing and non-dividing cells, such as neuronal cell lines and primary neurons.[8][9]
These application notes provide detailed protocols for the lentiviral delivery of FKBP12 to investigate its role in the mechanism of action of this compound. The protocols cover lentivirus production, cell transduction, and subsequent functional assays.
I. Quantitative Data Summary (Hypothetical)
The following tables represent hypothetical data from experiments designed to investigate the role of FKBP12 in this compound's neurotrophic effects. These tables are structured for easy comparison of results under different experimental conditions.
Table 1: Lentiviral Transduction Efficiency in SH-SY5Y Neuroblastoma Cells
| Lentiviral Vector | Transduction Agent | Multiplicity of Infection (MOI) | Transduction Efficiency (% GFP+ cells) |
| lenti-CMV-GFP (Control) | Polybrene (8 µg/mL) | 5 | 92% |
| lenti-CMV-FKBP12-IRES-GFP | Polybrene (8 µg/mL) | 5 | 89% |
| lenti-pLKO.1-shFKBP12-GFP | Polybrene (8 µg/mL) | 10 | 85% |
| lenti-pLKO.1-shScramble-GFP | Polybrene (8 µg/mL) | 10 | 88% |
Table 2: FKBP12 Expression Levels Post-Transduction
| Cell Line | Western Blot (Relative Densitometry Units) |
| Untransduced SH-SY5Y | 1.00 |
| lenti-shScramble | 0.98 |
| lenti-shFKBP12 | 0.21 |
| lenti-FKBP12 | 4.52 |
Table 3: Effect of this compound on Neurite Outgrowth in Transduced SH-SY5Y Cells
| Cell Line | Treatment (24h) | Average Neurite Length (µm) | Percentage of Cells with Neurites >50µm |
| lenti-shScramble | Vehicle | 45.3 ± 5.1 | 15% |
| lenti-shScramble | This compound (1 µM) | 82.1 ± 7.8 | 48% |
| lenti-shFKBP12 | Vehicle | 43.9 ± 4.9 | 14% |
| lenti-shFKBP12 | This compound (1 µM) | 48.2 ± 5.5 | 18% |
| lenti-FKBP12 | Vehicle | 46.1 ± 5.2 | 16% |
| lenti-FKBP12 | This compound (1 µM) | 105.6 ± 9.3 | 65% |
II. Experimental Protocols
Protocol 1: Production of High-Titer Lentivirus
This protocol describes the generation of lentiviral particles for FKBP12 overexpression (lenti-FKBP12) and knockdown (lenti-shFKBP12) using a 3rd generation packaging system in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (e.g., pLV-CMV-FKBP12-IRES-GFP for overexpression or pLKO.1-shFKBP12 for knockdown)
-
Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)
-
Envelope plasmid (e.g., pMD2.G - VSV-G)
-
Transfection reagent (e.g., FuGENE, Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Seed HEK293T Cells. Plate 1.5 x 10^6 HEK293T cells in a 60 mm dish containing 5 mL of DMEM with 10% FBS. Incubate overnight.[10]
-
Day 2: Transfection.
-
In a sterile polypropylene tube, mix the plasmids: 1 µg of your lentiviral transfer plasmid, 1 µg of packaging plasmids (at an 8:1 ratio of packaging to envelope plasmid), and bring the total volume to 100 µL with Opti-MEM.[10]
-
Add 6 µL of transfection reagent. Mix gently and incubate at room temperature for 20-30 minutes.[10]
-
Add the transfection complex dropwise to the HEK293T cells. Swirl to mix. Incubate overnight.[10]
-
-
Day 3: Change Media. Replace the media on the HEK293T cells with 5-6 mL of fresh DMEM with 10% FBS.[10]
-
Day 4 & 5: Harvest Viral Supernatant.
-
At 48 hours post-transfection, collect the supernatant containing the viral particles.
-
Add fresh media to the cells and collect again at 72 hours. Pool the harvests.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.[10]
-
-
Concentration & Titration (Optional but Recommended):
-
Concentrate the virus using ultracentrifugation or a PEG-based precipitation solution.
-
Resuspend the viral pellet in a small volume of sterile PBS or serum-free medium.
-
Determine the viral titer using methods such as p24 ELISA, qPCR for the viral genome, or by transducing a reporter cell line and counting fluorescent colonies.
-
Protocol 2: Lentiviral Transduction of Neuronal Cells (SH-SY5Y)
This protocol is for the transduction of SH-SY5Y neuroblastoma cells, a common model for neuronal studies.
Materials:
-
SH-SY5Y cells
-
High-titer lentivirus stock
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Polybrene (Hexadimethrine Bromide) stock solution (2 mg/mL)[11]
-
Puromycin (for selection of knockdown vectors)[9]
Procedure:
-
Day 1: Plate Target Cells. Plate 5 x 10^5 SH-SY5Y cells per well in a 6-well plate. Incubate overnight to allow cells to adhere and reach ~70% confluency.[12]
-
Day 2: Transduction.
-
Thaw the lentiviral aliquot on ice.[12]
-
Remove the culture medium from the cells.
-
Prepare the transduction medium: To 1 mL of fresh complete growth medium, add Polybrene to a final concentration of 8 µg/mL.[9][11]
-
Add the desired amount of lentivirus to the transduction medium to achieve the target MOI.
-
Add the virus-containing medium to the cells. Gently swirl the plate.
-
-
Day 3: Change Media. Remove the virus-containing medium and replace it with fresh complete growth medium. This step reduces toxicity from the virus and Polybrene.[11][12]
-
Day 4 onwards: Selection and Expansion.
-
After 24-48 hours, the expressed protein can be detected.[12]
-
If using a vector with a selection marker (e.g., puromycin resistance in pLKO.1), add the appropriate concentration of the antibiotic to the medium to select for stably transduced cells. The optimal concentration should be determined beforehand with a kill curve.[9]
-
Expand the stable cell population for subsequent experiments.
-
Protocol 3: Neurite Outgrowth Assay
This assay is used to quantify the neurotrophic effect of this compound on transduced cells.
Materials:
-
Stably transduced SH-SY5Y cells (lenti-shScramble, lenti-shFKBP12, lenti-FKBP12)
-
Low-serum differentiation medium (e.g., DMEM/F12 with 1% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Microscope with imaging software
Procedure:
-
Plate Cells: Seed the stably transduced SH-SY5Y cells onto collagen-coated plates or coverslips at a low density to allow for clear visualization of individual cells and their neurites.
-
Induce Differentiation: The next day, switch to a low-serum differentiation medium.
-
Treatment: Add this compound (e.g., at a final concentration of 1 µM) or vehicle control to the medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.
-
Imaging: Capture images of multiple random fields for each condition using a phase-contrast or fluorescence microscope (if using a GFP reporter).
-
Analysis:
-
Using imaging software (e.g., ImageJ with NeuronJ plugin), measure the length of the longest neurite for at least 100 cells per condition.
-
Alternatively, quantify the percentage of cells that have at least one neurite longer than a predefined threshold (e.g., twice the cell body diameter).
-
Compare the average neurite length and percentage of neurite-bearing cells between the different transduced cell lines with and without this compound treatment.
-
III. Visualizations
Signaling Pathways and Workflows
Caption: Putative signaling pathways involving FKBP12 and this compound.
Caption: Experimental workflow for FKBP12 lentiviral studies.
References
- 1. This compound (Guilford) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GM1485, a nonimmunosuppressive immunophilin ligand, promotes neurofunctional improvement and neural regeneration following stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipexogen.com [lipexogen.com]
- 9. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 10. biochem.slu.edu [biochem.slu.edu]
- 11. 慢病毒转导实验方案 [sigmaaldrich.com]
- 12. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
Application Notes and Protocols for Assessing Nerve Regeneration with GPI-1485
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1485 is a non-immunosuppressive neuroimmunophilin ligand that binds to the FK506-binding protein (FKBP). It is an analog of Tacrolimus (FK506) but lacks its immunosuppressive effects, making it a promising candidate for promoting nerve regeneration without the associated systemic side effects. This document provides detailed application notes and protocols for assessing the efficacy of this compound in promoting nerve regeneration in a preclinical setting, specifically using a rat sciatic nerve crush injury model. The methodologies described herein cover functional, electrophysiological, and histological assessments to provide a comprehensive evaluation of nerve recovery.
Signaling Pathway of Non-immunosuppressive FKBP Ligands
This compound and other non-immunosuppressive FKBP ligands are thought to promote nerve regeneration through a calcineurin-independent mechanism. While the precise downstream signaling cascade is still under investigation, it is hypothesized to involve the stabilization of the GAP-43 (Growth Associated Protein 43) mRNA and enhancement of growth factor signaling, leading to increased axonal growth and myelination.
Figure 1: Proposed signaling pathway for this compound in nerve regeneration.
Experimental Workflow for Assessing Nerve Regeneration
The overall experimental workflow involves inducing a sciatic nerve crush injury in a rat model, followed by treatment with this compound. The assessment of nerve regeneration is then carried out using a combination of functional, electrophysiological, and histological methods at specific time points post-injury.
Figure 2: General experimental workflow.
Quantitative Data Summary
While specific data for this compound is not publicly available, the following table summarizes representative quantitative data that could be expected based on studies with analogous non-immunosuppressive FKBP ligands (e.g., V-10,367) in a rat sciatic nerve crush model.
| Assessment Parameter | Control Group (Vehicle) | This compound Treated Group | Percentage Improvement |
| Electrophysiology | |||
| Nerve Conduction Velocity (m/s) | ~35 | ~45 | ~28% |
| CMAP Amplitude (mV) | ~5 | ~8 | ~60% |
| Histomorphometry | |||
| Axon Diameter (µm) | ~3.5 | ~4.5 | ~28% |
| Myelin Sheath Thickness (µm) | ~0.8 | ~1.1 | ~37% |
| Number of Myelinated Axons | ~8,000 | ~10,000 | ~25% |
| Functional Recovery | |||
| Sciatic Functional Index (SFI) | -60 | -30 | ~50% |
Experimental Protocols
Rat Sciatic Nerve Crush Injury Model
This protocol describes the surgical procedure to create a standardized crush injury to the sciatic nerve in rats.[1]
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Non-serrated forceps or hemostat for crushing
-
Sutures
-
Antiseptic solution and sterile drapes
Procedure:
-
Anesthetize the rat and shave the surgical area on the lateral aspect of the thigh.
-
Place the animal in a prone position and sterilize the surgical site.
-
Make a skin incision parallel to the femur.
-
Separate the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Using non-serrated forceps, apply a consistent pressure to the nerve for 60 seconds at a location approximately 10 mm proximal to the trifurcation.
-
Release the pressure and observe for signs of a successful crush (translucent appearance of the nerve at the crush site).
-
Reposition the muscles and close the skin incision with sutures.
-
Administer post-operative analgesics as required and monitor the animal for recovery.
Electrophysiological Assessment
This protocol details the measurement of nerve conduction velocity (NCV) and compound muscle action potential (CMAP) to assess the functional integrity of the regenerated nerve.[2][3][4]
Materials:
-
Anesthetized rat (from the nerve crush model)
-
Electrophysiology recording system with stimulating and recording electrodes
-
Temperature probe and warming pad
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Place the stimulating electrodes at the sciatic notch (proximal stimulation) and at the ankle (distal stimulation).
-
Place the recording electrodes over the gastrocnemius muscle.
-
Deliver a supramaximal stimulus at the proximal site and record the latency of the evoked CMAP.
-
Deliver a supramaximal stimulus at the distal site and record the latency of the evoked CMAP.
-
Measure the distance between the proximal and distal stimulation sites.
-
Calculate the NCV using the formula: NCV = Distance / (Proximal Latency - Distal Latency).
-
Measure the amplitude of the CMAP from the baseline to the peak of the negative deflection.
Histomorphometric Analysis
This protocol describes the histological processing and analysis of the regenerated nerve to quantify axonal and myelin parameters.[5][6]
Materials:
-
Harvested sciatic nerve segments (distal to the crush site)
-
Fixative (e.g., 4% paraformaldehyde or glutaraldehyde)
-
Embedding medium (e.g., resin or paraffin)
-
Microtome
-
Stains (e.g., toluidine blue, osmium tetroxide)
-
Microscope with image analysis software
Procedure:
-
At the experimental endpoint, euthanize the animal and carefully dissect the sciatic nerve.
-
Harvest a 5 mm segment of the nerve distal to the crush site.
-
Fix the nerve segment in the appropriate fixative.
-
Process and embed the nerve tissue in resin or paraffin.
-
Cut transverse sections (1-2 µm for resin, 5-10 µm for paraffin) using a microtome.
-
Stain the sections with toluidine blue or osmium tetroxide to visualize myelin sheaths.
-
Capture high-resolution images of the nerve cross-sections under a microscope.
-
Using image analysis software, quantify the following parameters:
-
Total number of myelinated axons
-
Axon diameter
-
Myelin sheath thickness
-
G-ratio (axon diameter / fiber diameter)
-
Immunohistochemistry (IHC) for Axon and Myelin Markers
This protocol provides a method for the fluorescent labeling of specific axonal and myelin proteins to visualize and assess nerve regeneration.[7][8]
Materials:
-
Harvested and fixed sciatic nerve sections
-
Primary antibodies (e.g., anti-neurofilament for axons, anti-myelin basic protein [MBP] for myelin)
-
Fluorescently-labeled secondary antibodies
-
Blocking solution (e.g., normal goat serum)
-
Permeabilization solution (e.g., Triton X-100)
-
Mounting medium with DAPI
Procedure:
-
Prepare cryosections or paraffin-embedded sections of the fixed nerve tissue.
-
Permeabilize the sections with a solution containing Triton X-100.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the sections with the primary antibodies overnight at 4°C.
-
Wash the sections and incubate with the appropriate fluorescently-labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize the stained sections using a fluorescence or confocal microscope.
Conclusion
The protocols and methods outlined in this document provide a robust framework for the preclinical evaluation of this compound as a therapeutic agent for nerve regeneration. A comprehensive assessment combining functional, electrophysiological, and histological endpoints will yield a thorough understanding of the compound's efficacy. The provided data and diagrams serve as a reference for expected outcomes and the underlying biological mechanisms.
References
- 1. imrpress.com [imrpress.com]
- 2. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 3. diacomp.org [diacomp.org]
- 4. researchgate.net [researchgate.net]
- 5. Morphological Methods to Evaluate Peripheral Nerve Fiber Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histomorphometry in Peripheral Nerve Regeneration: Comparison of Different Axon Counting Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunostaining in whole-mount lipid-cleared peripheral nerves and dorsal root ganglia after neuropathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Sciatic Nerve Crush Model with GPI-1485
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral nerve injuries (PNI) represent a significant clinical challenge, often resulting in long-term disability. The sciatic nerve crush injury in rodents is a widely utilized and reproducible model to study the mechanisms of nerve regeneration and to evaluate the efficacy of potential neuroprotective and neuro-regenerative therapies.[1][2][3] This document provides detailed application notes and protocols for utilizing the sciatic nerve crush model to investigate the therapeutic potential of GPI-1485, a non-immunosuppressive immunophilin ligand.
This compound is a potent neurotrophic agent that has demonstrated protective effects in various models of neuronal injury.[4][5] It binds to the FK506-binding protein 12 (FKBP-12), an immunophilin abundant in the nervous system.[5][6] Unlike immunosuppressive drugs such as FK506, this compound does not inhibit calcineurin, thereby avoiding systemic immunosuppression while still promoting neuronal growth and regeneration.[6][7] These characteristics make this compound a promising candidate for treating peripheral nerve damage.
These application notes offer a comprehensive guide to performing the sciatic nerve crush procedure, administering this compound, and assessing functional and morphological recovery.
Data Presentation
Due to the limited availability of published quantitative data specifically for this compound in the sciatic nerve crush model, the following tables present illustrative data based on typical outcomes observed with neuroprotective compounds in this model. These tables are intended to serve as a template for organizing and presenting experimental data.
Table 1: Functional Recovery Assessment - Sciatic Functional Index (SFI)
| Time Point | Vehicle Control (SFI) | This compound (10 mg/kg) (SFI) | This compound (20 mg/kg) (SFI) | p-value (vs. Vehicle) |
| Pre-injury | -2.5 ± 1.5 | -3.1 ± 1.2 | -2.8 ± 1.7 | > 0.05 |
| Day 7 | -85.3 ± 5.2 | -75.1 ± 4.8 | -70.5 ± 5.5 | < 0.05 |
| Day 14 | -60.1 ± 6.8 | -45.7 ± 5.9 | -40.2 ± 6.1 | < 0.01 |
| Day 21 | -35.8 ± 7.1 | -20.4 ± 6.5 | -15.9 ± 7.3 | < 0.01 |
| Day 28 | -15.2 ± 8.3 | -5.9 ± 7.9 | -3.1 ± 8.1 | < 0.05 |
SFI values are presented as mean ± standard deviation. An SFI of 0 represents normal function, while an SFI of -100 indicates complete loss of function.
Table 2: Histomorphometric Analysis of Regenerated Sciatic Nerve (at Day 28)
| Parameter | Sham Control | Vehicle Control | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Axon Number | 8500 ± 350 | 4200 ± 450 | 6100 ± 500 | 7200 ± 400 |
| Axon Diameter (µm) | 5.8 ± 0.5 | 3.1 ± 0.4 | 4.2 ± 0.6 | 5.1 ± 0.5 |
| Myelin Sheath Thickness (µm) | 1.5 ± 0.2 | 0.7 ± 0.1 | 1.1 ± 0.2 | 1.3 ± 0.1 |
| G-Ratio (Axon Diameter / Fiber Diameter) | 0.65 ± 0.05 | 0.78 ± 0.06 | 0.70 ± 0.05 | 0.67 ± 0.04 |
Values are presented as mean ± standard deviation.
Experimental Protocols
Sciatic Nerve Crush Surgery
This protocol describes a standardized procedure for inducing a crush injury to the sciatic nerve in rats. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical microscope or loupes
-
Fine surgical instruments (scissors, forceps, vessel clamp)
-
Non-serrated hemostatic forceps (e.g., Dumont #5)
-
Suture material (e.g., 4-0 silk for muscle, 5-0 nylon for skin)
-
Sterile saline
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesic (e.g., buprenorphine)
Procedure:
-
Anesthetize the rat using the chosen anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave and disinfect the skin over the lateral aspect of the left thigh.
-
Make a longitudinal skin incision from the greater trochanter to the knee.
-
Bluntly dissect through the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.[1][2]
-
Carefully free the sciatic nerve from the surrounding connective tissue.
-
Using non-serrated hemostatic forceps, apply a consistent and reproducible crush to the nerve at a location approximately 10 mm proximal to the trifurcation. The crush should be applied for 30 seconds.[2] Some protocols recommend a double crush at the same site, with the forceps rotated 90 degrees for the second crush, to ensure a complete injury.[2]
-
A successful crush will result in a translucent appearance of the nerve at the injury site.
-
Close the muscle layer with sutures.
-
Close the skin incision with sutures or surgical clips.
-
Administer a post-operative analgesic as recommended by your institution's veterinary staff.
-
Allow the animal to recover in a warm, clean cage.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO/saline solution)
-
Syringes and needles for administration
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Dosage: Based on studies with related immunophilin ligands and other neuroprotective agents, a starting dose range of 10-20 mg/kg body weight is recommended. A dose-response study may be necessary to determine the optimal therapeutic dose.
-
Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection are common routes for systemic administration.
-
Frequency: Administer this compound daily, starting immediately after the sciatic nerve crush surgery and continuing for the duration of the experiment (e.g., 28 days).
-
The vehicle control group should receive an equivalent volume of the vehicle on the same schedule.
Functional Recovery Assessment: Walking Track Analysis
Walking track analysis is a non-invasive method to assess motor function recovery by analyzing the animal's footprints. The Sciatic Functional Index (SFI) is a commonly used formula derived from these measurements.
Procedure:
-
Construct a walking track apparatus: a narrow corridor (approximately 10 cm wide, 1 meter long) with a dark shelter at one end. The floor of the corridor should be covered with white paper.
-
Dip the hind paws of the rat in non-toxic ink (different colors for each paw can be helpful).
-
Allow the rat to walk down the track, leaving footprints on the paper.
-
Collect several clear footprints for analysis.
-
Measure the following parameters from the footprints of both the experimental (E) and normal (N) hindlimbs:
-
Print Length (PL): Distance from the heel to the top of the third toe.
-
Toe Spread (TS): Distance from the first to the fifth toe.
-
Intermediate Toe Spread (ITS): Distance from the second to the fourth toe.
-
-
Calculate the SFI using the following formula: SFI = -38.3 * [(EPL - NPL) / NPL] + 109.5 * [(ETS - NTS) / NTS] + 13.3 * [(EITS - NITS) / NITS] - 8.8
Histomorphometric Analysis
Histological analysis of the sciatic nerve provides quantitative data on axonal regeneration and remyelination.
Procedure:
-
At the experimental endpoint (e.g., 28 days post-injury), euthanize the animals and carefully dissect the sciatic nerves from both the injured and contralateral sides.
-
Harvest a segment of the nerve distal to the crush site (e.g., 5 mm distal).
-
Fix the nerve segments in an appropriate fixative (e.g., 4% paraformaldehyde, 2.5% glutaraldehyde).
-
Process the tissue for embedding in paraffin or resin.
-
Cut transverse sections (1-2 µm thick) and stain with toluidine blue or use immunohistochemistry for specific markers (e.g., neurofilament for axons, myelin basic protein for myelin).
-
Using a light microscope and image analysis software, quantify the following parameters:
-
Total number of myelinated axons.
-
Axon diameter.
-
Myelin sheath thickness.
-
G-ratio (the ratio of axon diameter to the total fiber diameter).[8]
-
Visualizations
Caption: Experimental workflow for sciatic nerve crush and this compound treatment.
Caption: Putative signaling pathway of this compound in neuronal regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional evaluation outcomes correlate with histomorphometric changes in the rat sciatic nerve crush injury model: A comparison between sciatic functional index and kinematic analysis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional recovery with histomorphometric analysis of nerves and muscles after combination treatment with erythropoietin and dexamethasone in acute peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Nerve Regenerative Capacity of Compounds with Differing Affinity for PPARγ In Vitro and In Vivo | MDPI [mdpi.com]
- 6. The Hsp90-binding immunophilin FKBP52 enhances neurodifferentiation and neuroregeneration in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
GPI-1485 solubility and stability in DMSO
This technical support center provides guidance on the solubility and stability of GPI-1485 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is available commercially pre-dissolved in DMSO, indicating that DMSO is a suitable solvent.[1] For laboratory use, DMSO is a common choice for creating stock solutions of organic molecules due to its broad solvency.[2]
Q2: What is the expected solubility of this compound in DMSO?
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, start by dissolving a small, accurately weighed amount of this compound powder in a known volume of high-purity, anhydrous DMSO.[5] Vigorous shaking or vortexing can aid in dissolution.[5] It is advisable to start with a common concentration, such as 10 mM, and then dilute further as required for your experiments.
Q4: What are the recommended storage conditions for this compound in DMSO?
A4: Stock solutions of compounds in DMSO should generally be stored at low temperatures to maintain stability.[5] Recommended storage is typically at -20°C or -80°C for long-term storage.[6] For short-term storage, 2-8°C may be acceptable.[7] To minimize degradation, it is crucial to protect the solution from light and moisture.[8] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can affect compound stability. Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles and moisture absorption.
Q5: How stable is this compound in DMSO?
A5: While specific stability data for this compound in DMSO is not published, the stability of compounds in DMSO can be affected by storage temperature, exposure to light, and the presence of water.[8][9] Most compounds remain stable in dry DMSO at -20°C for extended periods.[10] However, some compounds may degrade over time, and it is good practice to periodically check the purity of your stock solution, especially if it has been stored for a long time or subjected to multiple freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the this compound stock solution upon thawing. | The solubility limit may have been exceeded, or the compound is less soluble at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | The compound may be degrading in the DMSO stock. This could be due to improper storage, contamination with water, or repeated freeze-thaw cycles. | Prepare a fresh stock solution from powder. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. Ensure the DMSO used is anhydrous and of high purity. |
| Difficulty dissolving this compound powder in DMSO. | The concentration being prepared may be too high, or the dissolution process is incomplete. | Try preparing a lower concentration. Use sonication or gentle warming (be cautious, as heat can degrade some compounds) to aid dissolution. Ensure the DMSO is at room temperature before adding the compound. |
| Observed change in the color of the DMSO stock solution over time. | This could be an indication of compound degradation or a reaction with impurities in the DMSO. | Discard the stock solution and prepare a fresh one using high-purity, anhydrous DMSO. Store the new stock solution under the recommended conditions (frozen, protected from light). |
Experimental Protocols
Below are generalized protocols for determining the solubility and stability of a compound like this compound in DMSO.
Protocol 1: Kinetic Solubility Assessment in DMSO
This protocol provides a method to estimate the kinetic solubility of a compound in DMSO, which is a common practice in early drug discovery.[11]
Materials:
-
This compound powder
-
Anhydrous DMSO (high purity)
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM) by weighing the compound and adding the appropriate volume of DMSO.
-
Vortex the solution vigorously for 10-15 minutes to ensure maximum dissolution.
-
Allow the solution to equilibrate at room temperature for at least 24 hours.
-
After equilibration, visually inspect for any undissolved material.
-
If a precipitate is present, centrifuge the solution at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the solid.
-
Carefully collect the supernatant and analyze its concentration using a validated HPLC method with a calibration curve.
-
The measured concentration of the supernatant represents the kinetic solubility of this compound in DMSO under these conditions.
Protocol 2: Short-Term Stability Assessment in DMSO
This protocol outlines a general method for evaluating the stability of a compound in a DMSO stock solution over a short period.[8]
Materials:
-
Freshly prepared stock solution of this compound in DMSO (e.g., 10 mM)
-
HPLC system with a suitable column and detection method (e.g., UV-Vis)
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and an incubator at room temperature)
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Analyze the initial purity of the stock solution using HPLC. This will serve as the time-zero (T=0) reference.
-
Aliquot the stock solution into multiple vials.
-
Store the aliquots under different temperature conditions: room temperature (approx. 25°C), refrigerated (4°C), and frozen (-20°C).
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve one aliquot from each storage condition.
-
Allow the frozen and refrigerated samples to thaw and equilibrate to room temperature.
-
Analyze the purity of each sample by HPLC.
-
Compare the purity at each time point and condition to the T=0 sample to determine the percentage of degradation.
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following table provides an example of how solubility and stability data could be presented.
| Parameter | Solvent | Temperature | Value |
| Kinetic Solubility | DMSO | 25°C | > 50 mM |
| Stability (10 mM solution) | DMSO | 25°C (Room Temp) | 95% remaining after 1 week |
| Stability (10 mM solution) | DMSO | 4°C | 99% remaining after 1 week |
| Stability (10 mM solution) | DMSO | -20°C | >99% remaining after 1 month |
Visualizations
The following diagrams illustrate key workflows and concepts related to handling this compound in the laboratory.
Caption: Workflow for preparing and assessing this compound in DMSO.
Caption: Decision logic for storing this compound DMSO stock solutions.
References
- 1. amsbio.com [amsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: GPI-1485 In Vitro Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low efficacy of GPI-1485 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action for neurotrophic effects?
This compound is a neuroimmunophilin ligand that binds to FK506-Binding Proteins (FKBPs). Its neurotrophic and neuroprotective effects are thought to be independent of the immunosuppressive pathway associated with calcineurin inhibition. The proposed mechanism involves the binding of this compound to specific FKBPs, particularly FKBP51. This interaction is believed to modulate several downstream signaling pathways that are crucial for neuronal survival, differentiation, and neurite outgrowth. These pathways may include the activation of neurotrophic factor signaling, enhancement of cellular antioxidant capacity through glutathione activation, and anti-apoptotic effects.
Q2: What are the typical neuronal cell lines used for in vitro testing of this compound?
Commonly used cell lines for assessing the neurotrophic potential of compounds like this compound include:
-
PC12 cells: A rat pheochromocytoma cell line that differentiates into neuron-like cells and extends neurites in response to nerve growth factor (NGF).
-
SH-SY5Y cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype with agents like retinoic acid (RA) and brain-derived neurotrophic factor (BDNF).
-
Primary neurons: Neurons isolated directly from rodent brain tissue (e.g., cortical, hippocampal, or dorsal root ganglion neurons) provide a more physiologically relevant model, but can exhibit higher variability.
Q3: What are the expected in vitro effects of this compound?
Published literature suggests that the in vitro neurotrophic effects of some GPI compounds, which are structurally related to this compound, can be modest or marginal. Expected effects, if observed, would include promotion of neurite outgrowth, enhancement of neuronal survival under stress conditions (e.g., exposure to neurotoxins like MPP+ or 6-OHDA), and potentially increased expression of neuronal markers. It is important to note that the magnitude of these effects can be significantly lower than that of classical neurotrophic factors like NGF or BDNF.
Q4: Where can I find information on the solubility and stability of this compound?
Troubleshooting Guide for Low Efficacy of this compound In Vitro
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in in vitro assays.
Problem 1: No or Weak Neurite Outgrowth
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal effective concentration for your specific cell line and assay conditions. |
| Incorrect Compound Preparation | Ensure this compound is fully dissolved in the recommended solvent (likely DMSO) before diluting into your culture medium. Insoluble compound will not be biologically active. Prepare fresh dilutions for each experiment. |
| Compound Instability | The stability of this compound in aqueous culture media may be limited. Minimize the time between preparing the final dilution and adding it to the cells. Consider the possibility of degradation over the course of a multi-day experiment. |
| Cell Line Issues | - High Passage Number: Use low passage number cells, as responsiveness to stimuli can decrease with repeated passaging. - Differentiation Protocol: Optimize the differentiation protocol for your PC12 or SH-SY5Y cells. Inconsistent differentiation can lead to a lack of responsiveness. - Cell Health: Ensure cells are healthy and not overly confluent before initiating the experiment. |
| Assay Conditions | - Serum Interference: Components in serum can interfere with the activity of some compounds. Consider reducing the serum concentration or using a serum-free differentiation medium. - Coating of Culture Surface: Ensure proper coating of culture plates (e.g., with poly-L-lysine or collagen) to support neuronal attachment and neurite extension. |
| Marginal Effect of the Compound | Be aware that the neurotrophic effects of this compound in vitro might be subtle. Include a potent positive control (e.g., NGF for PC12 cells) to confirm that your assay system is capable of detecting neurite outgrowth. |
Problem 2: No or Weak Neuroprotective Effect
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inappropriate Toxin Concentration | The concentration of the neurotoxin (e.g., MPP+, 6-OHDA) may be too high, causing rapid and overwhelming cell death that cannot be rescued. Titrate the toxin to a concentration that induces a partial, but not complete, loss of cell viability (e.g., 30-50% cell death). |
| Timing of Compound Addition | The timing of this compound addition relative to the toxin is critical. Test different experimental paradigms: pre-treatment (this compound added before the toxin), co-treatment (this compound and toxin added simultaneously), and post-treatment (this compound added after the toxin). |
| Cell Viability Assay Issues | Ensure your cell viability assay (e.g., MTT, LDH) is sensitive and linear in the range of cell numbers you are working with. Run appropriate controls for the assay itself. |
| Cell Line Specificity | The protective effect of this compound may be cell-type specific. The chosen cell line may not be a suitable model for the specific neuroprotective mechanism of this compound. |
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
-
Cell Plating:
-
Coat 24-well plates with 50 µg/mL poly-L-lysine in sterile water overnight at 37°C.
-
Wash wells twice with sterile PBS.
-
Seed PC12 cells at a density of 1 x 10^4 cells/cm² in complete medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum).
-
Allow cells to attach for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in differentiation medium (low-serum medium, e.g., 1% horse serum). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (differentiation medium with the same final DMSO concentration) and a positive control (e.g., 50 ng/mL NGF).
-
Aspirate the complete medium from the cells and replace it with the prepared treatment media.
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Fixation and Staining:
-
Gently aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS and mount with a DAPI-containing mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. A common metric is to measure the length of the longest neurite per cell or the total neurite length per cell. A cell is often considered to have a neurite if the process is at least twice the diameter of the cell body.
-
Signaling Pathways and Workflows
Proposed Neurotrophic Signaling Pathway of this compound
Troubleshooting Workflow for Low this compound Efficacy
Technical Support Center: Investigating Off-Target Effects of GPI-1485 in Neuronal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of GPI-1485 in neuronal cells. Given the conflicting reports regarding its primary binding affinity, this guide emphasizes the potential for off-target effects and provides strategies to identify and mitigate them.
Introduction
This compound is a neuroimmunophilin ligand that was developed to promote neuroprotection and regeneration by targeting FK506-binding proteins (FKBPs).[1] However, the binding of this compound and related compounds to FKBP12, its presumed primary target, has been a subject of debate, with some studies reporting negligible interaction. This uncertainty necessitates careful consideration of potential off-target effects when interpreting experimental results. This guide will help you navigate unexpected findings and design experiments to better understand the true mechanism of action of this compound in your neuronal cell models.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
A1: this compound is described as a neuroimmunophilin ligand that is intended to exert its neuroprotective and neuroregenerative effects by binding to FKBPs.[2] FKBPs are a family of proteins that possess peptidyl-prolyl isomerase (PPIase) activity and are involved in various cellular processes, including protein folding and signal transduction. However, researchers should be aware that the binding affinity of this compound to specific FKBPs, particularly FKBP12, is not definitively established.
Q2: What are the potential on-target signaling pathways of FKBP ligands in neurons?
A2: Ligands that bind to FKBPs can modulate several downstream signaling pathways in neuronal cells, including:
-
Calcineurin-NFAT Pathway: Inhibition of calcineurin, a calcium/calmodulin-dependent phosphatase, which in turn affects the nuclear translocation of NFAT and subsequent gene transcription.[3]
-
mTOR Pathway: Regulation of the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial for cell growth, proliferation, and survival.[4]
-
Ryanodine and IP3 Receptor Channels: Modulation of intracellular calcium release through interaction with ryanodine receptors (RyRs) and inositol trisphosphate (IP3) receptors.[4]
-
Nitric Oxide (NO) Production: Regulation of neuronal nitric oxide synthase (nNOS) activity.[4]
Q3: Why is it important to consider off-target effects for this compound?
A3: Due to the controversy surrounding its binding to FKBPs, any observed biological effect of this compound could potentially be due to interactions with unintended molecular targets. Relying solely on the presumed on-target mechanism could lead to misinterpretation of experimental data. Therefore, a thorough investigation of off-target effects is crucial for a comprehensive understanding of this compound's activity in neuronal cells.
Q4: What are some common off-target liabilities for small molecules in neuronal cells?
A4: Small molecules can interact with a variety of unintended targets in neuronal cells, leading to off-target effects. Common off-target liabilities include:
-
Ion Channels: Blockade or activation of various ion channels (e.g., sodium, potassium, calcium channels) can significantly impact neuronal excitability.[5]
-
G-Protein Coupled Receptors (GPCRs): Many drugs can bind to GPCRs other than their intended target, leading to a wide range of cellular responses.
-
Kinases: Off-target inhibition or activation of kinases can disrupt numerous signaling pathways.
-
Transporters: Interference with neurotransmitter transporters can alter synaptic transmission.
Troubleshooting Guides
Issue 1: Lack of Expected Neuroprotective or Neuroregenerative Effects
| Potential Cause | Troubleshooting Steps |
| Ineffective binding to target FKBPs in your specific neuronal cell type. | 1. Confirm Target Expression: Verify the expression levels of different FKBP isoforms (e.g., FKBP12, FKBP51, FKBP52) in your neuronal cell model using techniques like Western blotting or qPCR. 2. Binding Assay: If possible, perform a direct binding assay (e.g., surface plasmon resonance, isothermal titration calorimetry) to assess the interaction of this compound with recombinant FKBPs or cell lysates. 3. Positive Controls: Use well-characterized FKBP ligands (e.g., FK506, rapamycin) as positive controls to ensure your experimental system is responsive to FKBP modulation. |
| Dominant Off-Target Effects Masking On-Target Activity. | 1. Dose-Response Curve: Perform a detailed dose-response analysis. Off-target effects may become more prominent at higher concentrations. 2. Structural Analogs: Test structurally related but inactive analogs of this compound (if available) to see if they produce similar unexpected results. |
| Cell Model Specificity. | The signaling pathways downstream of FKBPs can vary between different neuronal subtypes. The expected neuroprotective effect may not be relevant in your specific model. |
Issue 2: Observation of Unexpected Cellular Responses (e.g., changes in neuronal excitability, unexpected gene expression changes)
| Potential Cause | Troubleshooting Steps |
| Off-Target Binding to Other Receptors or Ion Channels. | 1. Pharmacological Inhibition: Use a panel of antagonists for common neuronal receptors (e.g., glutamate, GABA, dopamine receptors) to see if they can block the unexpected effects of this compound. 2. Electrophysiology: Perform patch-clamp experiments to directly assess the effects of this compound on ion channel activity.[5] 3. Broad-Spectrum Screening: Consider using a commercial off-target screening service to test this compound against a panel of common off-target proteins. |
| Activation of Stress or Toxicity Pathways. | 1. Cell Viability Assays: Perform cytotoxicity assays (e.g., MTT, LDH release) to determine if the observed effects are due to cellular stress or toxicity. 2. Apoptosis Markers: Measure markers of apoptosis (e.g., caspase activation, TUNEL staining) to assess whether this compound induces programmed cell death. |
| Contamination of the Compound. | Ensure the purity of your this compound stock. If possible, obtain the compound from a different supplier and repeat the key experiments. |
Data Presentation
Table 1: Binding Affinities (Ki, nM) of Immunophilin Ligands to Different FKBP Isoforms
| Ligand | FKBP12 | FKBP51 | FKBP52 |
| FK506 | 0.4 | 1.2 | 1.4 |
| Rapamycin | 0.2 | 2.5 | 5.0 |
| This compound | Conflicting Reports | Data Not Available | Data Not Available |
| Note: This table illustrates the concept of varying binding affinities and highlights the lack of conclusive data for this compound. Data for FK506 and rapamycin are representative values from the literature. |
Table 2: Potential On- and Off-Target Signaling Pathways for Immunophilin Ligands in Neuronal Cells
| Pathway Type | Signaling Pathway | Potential Downstream Effects in Neurons |
| On-Target (FKBP-mediated) | Calcineurin-NFAT | Modulation of gene expression related to neuronal survival and plasticity. |
| mTOR | Regulation of protein synthesis, cell growth, and autophagy. | |
| RyR/IP3R Calcium Channels | Alterations in intracellular calcium signaling. | |
| nNOS | Changes in nitric oxide production and signaling. | |
| Potential Off-Target | Ion Channels (Na+, K+, Ca2+) | Altered neuronal excitability, action potential firing, and neurotransmitter release. |
| GPCRs | Modulation of various signaling cascades (e.g., cAMP, PLC). | |
| Kinases (e.g., Src, ERK) | Dysregulation of cell signaling pathways involved in survival, differentiation, and apoptosis. |
Experimental Protocols
Protocol 1: Western Blot Analysis of FKBP Isoform Expression
-
Cell Lysis: Lyse neuronal cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for FKBP12, FKBP51, and FKBP52 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Investigating Off-Target Effects Using Pharmacological Inhibitors
-
Cell Culture: Plate neuronal cells at an appropriate density.
-
Pre-incubation with Inhibitors: Pre-incubate the cells with specific antagonists for suspected off-target receptors (e.g., a glutamate receptor antagonist like CNQX, or a GABA-A receptor antagonist like bicuculline) for 30-60 minutes before adding this compound.
-
This compound Treatment: Add this compound at the desired concentration and incubate for the appropriate duration.
-
Functional Readout: Measure the cellular response that was identified as a potential off-target effect (e.g., changes in intracellular calcium, gene expression, or neuronal activity).
-
Data Analysis: Compare the effect of this compound in the presence and absence of the pharmacological inhibitors to determine if the effect is mediated by the targeted receptor.
Visualizations
Caption: Known signaling pathways of FKBP ligands in neuronal cells.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Guilford) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of T cell signaling by immunophilin-ligand complexes correlates with loss of calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neural roles of immunophilins and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Optimizing GPI-1485 Dosage for In Vivo Studies: A Technical Support Resource
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing GPI-1485 in in vivo experimental models. The following information is structured to address common challenges and frequently asked questions to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo model?
A1: A previously reported effective dose in a rat model of stroke is 5 mg/kg, administered daily.[1] However, the optimal dose can vary significantly depending on the animal model, the disease indication, and the route of administration. It is highly recommended to perform a dose-response study to determine the most effective concentration for your specific experimental setup.
Q2: How should I prepare this compound for in vivo administration?
A2: The solubility of this compound is a critical factor for successful in vivo delivery. For poorly water-soluble compounds like many small molecule inhibitors, a clear and stable formulation is essential to ensure accurate dosing and bioavailability. It is recommended to first assess the solubility of this compound in various pharmaceutically acceptable vehicles.
Q3: What are the known mechanisms of action for this compound?
A3: this compound is a non-immunosuppressive immunophilin ligand. Its mechanism of action involves binding to FK506-binding proteins (FKBPs). This binding event is thought to modulate intracellular signaling pathways that promote neuroprotection and neuroregeneration. Unlike immunosuppressive FKBP ligands, this compound does not significantly inhibit calcineurin, thereby avoiding systemic immunosuppressive side effects.[2]
Troubleshooting Guide
Issue 1: Inconsistent or No Therapeutic Effect Observed
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | - Conduct a dose-ranging study to identify the optimal therapeutic window for your specific model and disease state.- Review literature for effective doses of similar immunophilin ligands in comparable models. |
| Poor Bioavailability | - Ensure the formulation is a clear solution. If precipitation occurs, re-evaluate the vehicle.- Consider alternative routes of administration (e.g., intravenous, intraperitoneal, subcutaneous, or oral gavage) that may offer better systemic exposure. |
| Compound Instability | - Prepare fresh formulations for each experiment.- Assess the stability of this compound in your chosen vehicle over the duration of the experiment. |
| Timing of Administration | - Optimize the treatment window. The timing of administration relative to the disease induction or injury can be critical for observing a therapeutic effect. |
Issue 2: Formulation Appears Cloudy or Precipitates
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Empirically test the solubility of this compound in small aliquots of different vehicles.- Consider using a co-solvent system (e.g., DMSO, ethanol) or solubilizing agents (e.g., cyclodextrins, surfactants). Always perform a vehicle-only control group in your experiments. |
| Incorrect pH | - Determine the optimal pH for this compound solubility and stability. Adjust the pH of the formulation buffer if necessary. |
| Temperature Effects | - Assess the solubility of the compound at both room temperature and the temperature at which it will be stored and administered. Some compounds may precipitate at lower temperatures. |
Quantitative Data Summary
The following table summarizes reported in vivo dosages for this compound and a related neurotrophic immunophilin ligand, GPI-1046.
| Compound | Animal Model | Indication | Dosage | Route of Administration | Outcome | Reference |
| This compound (GM1485) | Rat | Stroke | 5 mg/kg/day | Not Specified | Improved neurological function and increased neurogenesis. | [1] |
| GPI-1046 | Rat | Sciatic Nerve Lesion | Not Specified | Not Specified | Stimulated regeneration of axons and myelin. | [2] |
| GPI-1046 | Mouse | MPTP-induced Parkinsonism | Not Specified | Not Specified | Promoted regenerative sprouting of dopaminergic neurons. | [2] |
| GPI-1046 | Rat | 6-OHDA-induced Parkinsonism | Not Specified | Not Specified | Alleviated rotational abnormality. | [2] |
Experimental Protocols
Dose-Response Study for this compound in a Mouse Model of Parkinson's Disease
This protocol provides a general framework. Specific details should be optimized for your laboratory and animal model.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old. Induce neurodegeneration using a unilateral injection of 6-hydroxydopamine (6-OHDA) into the striatum.
-
Grouping:
-
Group 1: Sham-operated + Vehicle
-
Group 2: 6-OHDA + Vehicle
-
Group 3: 6-OHDA + this compound (1 mg/kg)
-
Group 4: 6-OHDA + this compound (5 mg/kg)
-
Group 5: 6-OHDA + this compound (10 mg/kg)
-
-
Formulation Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
Ensure the final solution is clear and sterile-filtered.
-
-
Administration:
-
Begin daily intraperitoneal (IP) injections 24 hours post-6-OHDA lesioning and continue for 4 weeks.
-
-
Behavioral Assessment:
-
Perform amphetamine- or apomorphine-induced rotation tests weekly to assess motor function.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse the brains.
-
Perform immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.
-
Visualizations
References
- 1. GM1485, a nonimmunosuppressive immunophilin ligand, promotes neurofunctional improvement and neural regeneration following stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of GPI-1485
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor blood-brain barrier (BBB) penetration of the neurotrophic immunophilin ligand, GPI-1485. The information is designed to assist researchers in their experimental design and interpretation of results when working with this compound and similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration a concern?
A1: this compound is a small molecule, non-immunosuppressive ligand of the FK506-binding protein (FKBP) that has shown potential neurotrophic and neuroregenerative effects in preclinical studies.[1][2] Its therapeutic potential for central nervous system (CNS) disorders, such as Parkinson's disease, was investigated in Phase II clinical trials.[1][3] However, for a neurotrophic agent to be effective in the CNS, it must be able to cross the highly selective blood-brain barrier (BBB) to reach its target neurons. Reports and the discontinuation of its development suggest that this compound has poor BBB penetration, which would significantly limit its efficacy for treating neurological diseases.
Q2: What are the key physicochemical properties of this compound that may contribute to its poor BBB penetration?
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method | Implication for BBB Penetration |
| Molecular Formula | C₁₂H₁₉NO₄ | [4] | - |
| Molecular Weight | 241.29 g/mol | [4] | Favorable (< 400-500 Da is generally preferred for passive diffusion across the BBB). |
| Predicted LogP | 1.07 - 1.5 | In silico prediction (e.g., SwissADME, Molinspiration) | Potentially suboptimal. While positive, it may not be high enough for efficient passive diffusion across the lipid-rich BBB. |
| Topological Polar Surface Area (TPSA) | 74.6 Ų | In silico prediction (e.g., SwissADME) | Borderline. TPSA < 90 Ų is generally considered favorable for BBB penetration. |
| Hydrogen Bond Donors | 1 | In silico prediction | Favorable (low number). |
| Hydrogen Bond Acceptors | 4 | In silico prediction | Favorable (moderate number). |
In silico predictions are estimates and may not reflect experimental values.
Based on these predicted properties, the moderate lipophilicity and borderline TPSA of this compound are likely the primary contributors to its limited ability to passively diffuse across the BBB.
Q3: How can I experimentally assess the BBB penetration of this compound in my laboratory?
A3: Several in vitro and in vivo methods can be employed to quantify the BBB permeability of this compound.
-
In Vitro Models:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses a compound's ability to diffuse across an artificial lipid membrane, simulating the passive diffusion component of BBB penetration.
-
Cell-Based Assays (e.g., Caco-2, MDCK-MDR1): These assays use monolayers of cells that form tight junctions and express efflux transporters (like P-glycoprotein), providing a more biologically relevant model that can assess both passive diffusion and active transport mechanisms.
-
-
In Vivo Models:
-
Brain Microdialysis: This technique involves implanting a microdialysis probe into a specific brain region of a live animal to sample the extracellular fluid and directly measure the concentration of free, unbound this compound that has crossed the BBB over time.
-
Q4: Are there any known strategies to improve the BBB penetration of this compound?
A4: While there are no publicly available studies detailing specific formulations of this compound to improve its BBB penetration, several general strategies applicable to small molecules can be considered:
-
Prodrug Approach: The chemical structure of this compound can be modified by adding a lipophilic moiety to create a more lipid-soluble prodrug. This prodrug would have enhanced ability to cross the BBB, after which it would be enzymatically cleaved to release the active this compound within the brain.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB. These nanoparticles can be further functionalized with ligands that target specific receptors on the brain endothelial cells to promote receptor-mediated transcytosis.
Troubleshooting Guide
Problem: Low or undetectable levels of this compound in the brain after systemic administration.
| Potential Cause | Troubleshooting/Validation Steps | Proposed Solution/Next Steps |
| Poor Passive Diffusion | - Predict the LogP and TPSA of this compound using multiple in silico tools. - Perform a PAMPA-BBB assay to determine the in vitro passive permeability (Pe). Compare the Pe value to those of known CNS-penetrant and non-penetrant drugs. | - If LogP is low and TPSA is high, consider a prodrug strategy to increase lipophilicity. - If passive permeability is inherently low, focus on active transport strategies using nanoparticle formulations. |
| Active Efflux by Transporters (e.g., P-glycoprotein) | - Use an in vitro cell-based assay (e.g., MDCK-MDR1) to determine the efflux ratio (ER). An ER > 2 suggests the compound is a substrate for P-glycoprotein. - In vivo, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) and measure brain concentrations. A significant increase in brain levels in the presence of the inhibitor confirms P-gp mediated efflux. | - Modify the chemical structure of this compound to reduce its affinity for P-glycoprotein. - Encapsulate this compound in nanoparticles to shield it from efflux transporters. |
| Rapid Peripheral Metabolism | - Analyze plasma samples over time after administration to determine the pharmacokinetic profile and identify major metabolites. - Incubate this compound with liver microsomes to assess its metabolic stability. | - If metabolism is rapid, consider formulation strategies that protect the drug from degradation, such as encapsulation in nanoparticles. - Chemical modifications to block metabolic sites could also be explored, but this may alter the drug's activity. |
| High Plasma Protein Binding | - Determine the fraction of this compound bound to plasma proteins using techniques like equilibrium dialysis. | - While difficult to directly modify, understanding the unbound fraction is crucial for interpreting brain concentration data, as only the free drug can cross the BBB. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using PAMPA-BBB
This protocol provides a general method for assessing the passive permeability of this compound across an artificial BBB model.
-
Preparation of the PAMPA Sandwich Plate:
-
A 96-well filter plate (donor plate) with a PVDF membrane is coated with a brain lipid extract solution (e.g., porcine brain lipid in dodecane).
-
An acceptor plate is filled with a buffer solution (e.g., PBS with a small percentage of a solubility enhancer like DMSO).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a buffer to the final desired concentration for the donor plate. Include positive (e.g., caffeine) and negative (e.g., atenolol) controls.
-
-
Permeability Assay:
-
Add the compound solutions to the donor plate.
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich".
-
Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Permeability Coefficient (Pe):
-
The permeability coefficient is calculated using the following equation: Pe = (-ln(1 - Ca/Ceq)) * (Va * Vd) / ((Va + Vd) * A * t) Where:
-
Ca is the concentration in the acceptor well.
-
Ceq is the equilibrium concentration.
-
Va and Vd are the volumes of the acceptor and donor wells.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
Protocol 2: Prodrug Synthesis Strategy for Enhanced Lipophilicity
This protocol outlines a conceptual approach for creating a lipophilic prodrug of this compound.
-
Identify a Suitable Promoietry: Select a lipophilic group that can be attached to a functional group on this compound (e.g., the carboxylic acid) via a linker that is cleavable by enzymes present in the brain (e.g., esterases). A simple example would be an ethyl or benzyl ester.
-
Synthesis:
-
Protect other reactive functional groups on this compound if necessary.
-
React the carboxylic acid of this compound with the corresponding alcohol (e.g., ethanol or benzyl alcohol) under appropriate esterification conditions (e.g., using a catalyst like DCC or EDC).
-
Deprotect the other functional groups if necessary.
-
Purify the resulting prodrug using techniques like column chromatography.
-
-
Characterization:
-
Confirm the structure of the prodrug using NMR and mass spectrometry.
-
Determine the LogP of the prodrug experimentally (e.g., shake-flask method) or computationally to confirm increased lipophilicity compared to the parent this compound.
-
-
In Vitro and In Vivo Evaluation:
-
Assess the stability of the prodrug in plasma and brain homogenates to ensure it is stable enough in the periphery but is cleaved to release this compound in the brain.
-
Evaluate the BBB permeability of the prodrug using the methods described in FAQ 3.
-
Protocol 3: Liposomal Formulation of this compound
This protocol describes a general method for encapsulating this compound into liposomes.
-
Lipid Film Hydration Method:
-
Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the total amount of this compound.
-
Visualizations
Caption: Troubleshooting workflow for low brain uptake of this compound.
Caption: Simplified mechanism of action of this compound.
Caption: Strategies to enhance this compound BBB penetration.
References
Technical Support Center: Investigating the Conflicting Binding Affinity of GPI-1485 to FKBP12
Welcome to the technical support center for researchers investigating the binding of GPI-1485 to FKBP12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the conflicting results reported in the scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the conflicting data on this compound binding to FKBP12?
A1: Initial studies reported that this compound and its prodrug, GPI-1046, bind to FKBP12 with high affinity, comparable to the well-established ligand FK506. However, subsequent independent research has repeatedly failed to reproduce these findings, reporting negligible or no binding of GPI-1046/GPI-1485 to FKBP12.[1] This has led to the recommendation that these compounds should not be considered as FKBP ligands.[1]
Q2: What are the potential reasons for these conflicting results?
A2: The discrepancies in binding data may arise from several factors, including:
-
Assay-dependent artifacts: Different experimental setups, such as the choice of assay (e.g., enzymatic, competitive binding), buffer conditions, or the presence of tracer ligands, can influence the outcome.
-
Compound purity and stability: Variations in the purity of this compound/GPI-1046 batches or degradation of the compound could lead to inconsistent results.
-
Indirect effects: The initially observed effects might not have been due to direct binding to FKBP12 but rather to off-target effects or interactions with other cellular components that were not accounted for in subsequent, more specific binding assays.
Q3: Has this compound shown any therapeutic potential despite the binding controversy?
A3: Yes, this compound has been investigated for its neuroprotective and neuroregenerative properties.[2] Animal studies suggested that it could protect and regrow damaged nerves, leading to its evaluation in clinical trials for Parkinson's disease.[3] However, the mechanism behind these potential effects is now considered to be independent of FKBP12 binding.
Troubleshooting Guide
If you are encountering conflicting results in your experiments with this compound and FKBP12, consider the following troubleshooting steps:
1. Validate Your Assay with Control Compounds:
-
Positive Control: Use a known high-affinity FKBP12 ligand, such as FK506 or rapamycin, to confirm that your assay can detect binding.
-
Negative Control: Use a compound known not to bind to FKBP12 to establish a baseline and rule out non-specific binding.
2. Verify Compound Identity and Purity:
-
Confirm the chemical identity of your this compound sample using analytical techniques like mass spectrometry and NMR.
-
Assess the purity of your compound using methods such as HPLC.
3. Employ Orthogonal Assays:
-
Use at least two different and independent binding assay methods to confirm your results. For example, you could use a biochemical assay (like fluorescence polarization) and a cell-based assay.
Quantitative Data Summary
The following table summarizes the reported binding affinities of various ligands to FKBP12, highlighting the discrepancy for GPI-1046.
| Ligand | Reported Binding Affinity (Ki or IC50) | Reference |
| FK506 | ~0.4 nM (Kd), ~1.7 nM (Ki) | [4] |
| Rapamycin | IC50 of 3.5 nM | [5] |
| GPI-1046 | Initially reported similar to FK506 | [1] |
| GPI-1046 | >1000-fold less active than FK506/Rapamycin | [5] |
| GPI-1046 | No or negligible binding | [1] |
Key Experimental Protocols
Below are detailed methodologies for common assays used to measure ligand binding to FKBP12.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescently labeled light emitted from a fluorescent probe. When a small fluorescent ligand is bound by a larger protein (FKBP12), it tumbles more slowly in solution, leading to an increase in fluorescence polarization.
Protocol:
-
Reagents:
-
Purified recombinant human FKBP12.
-
A fluorescently labeled FKBP12 ligand (e.g., a derivative of FK506).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add a fixed concentration of FKBP12 and the fluorescent ligand.
-
Add the different concentrations of the test compound to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
Scintillation Proximity Assay (SPA)
SPA is a radio-ligand binding assay that does not require separation of bound and free radioligand.
Protocol:
-
Reagents:
-
Recombinant histidine-tagged FKBP12.
-
SPA beads coated with an antibody that recognizes the histidine tag.
-
[3H]-labeled FK506 (radioligand).
-
Test compound (this compound).
-
Assay buffer.
-
-
Procedure:
-
Immobilize the His-tagged FKBP12 onto the SPA beads.
-
In a microplate, add the FKBP12-coated beads, a fixed concentration of [3H]FK506, and varying concentrations of the test compound.
-
Incubate to allow for competitive binding.
-
Measure the radioactivity using a scintillation counter. When [3H]FK506 binds to the FKBP12 on the bead, the emitted beta particles stimulate the scintillant in the bead to emit light.
-
-
Data Analysis:
-
The amount of light emitted is proportional to the amount of radioligand bound.
-
Determine the IC50 of the test compound by analyzing the displacement of the radioligand.[5]
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for addressing conflicting this compound FKBP12 binding data.
Decision-Making Flowchart for Experimental Design
Caption: Decision-making flowchart for this compound FKBP12 binding experiments.
References
- 1. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GM1485, a nonimmunosuppressive immunophilin ligand, promotes neurofunctional improvement and neural regeneration following stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Scintillation Proximity Assay for the Identification of FKBP-12 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GPI-1485 in Chronic Neurodegenerative Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GPI-1485 in chronic neurodegenerative models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended mechanism of action?
A1: this compound is a non-immunosuppressive neuroimmunophilin ligand. It was initially developed with the hypothesis that it binds to FK506-binding proteins (FKBPs), particularly FKBP-12. This binding was thought to confer neurotrophic and neuroprotective effects without inhibiting calcineurin, the mechanism responsible for the immunosuppressive effects of related compounds like tacrolimus (FK506). However, subsequent research has questioned the high-affinity binding of this compound and its predecessor, GPI-1046, to FKBP12, suggesting that their neuroprotective effects may be mediated through alternative, yet to be fully elucidated, pathways.
Q2: In which preclinical models of neurodegenerative disease has this compound or its analogs been tested?
A2: this compound and its closely related analog, GPI-1046, have been primarily evaluated in preclinical models of Parkinson's disease, including the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine) rodent models. There is also evidence of its evaluation in a rat model of stroke. Information regarding its use in chronic models of Alzheimer's disease (e.g., APP/PS1 mice) or amyotrophic lateral sclerosis (e.g., SOD1 G93A mice) is limited in publicly available literature.
Q3: What are the main reported neuroprotective/neuroregenerative effects of this compound and its analogs in preclinical studies?
A3: In rodent models of Parkinson's disease, GPI-1046 has been reported to spare nigrostriatal dopamine neurons from neurotoxin-induced damage and promote the sprouting of remaining neuronal fibers. In a rat model of stroke, daily administration of this compound (often cited as GM1485) at 5 mg/kg was shown to improve neurological function and increase markers of neurogenesis. In vitro, GPI-1046 has been reported to enhance neurite outgrowth from sensory ganglia at picomolar concentrations.
Q4: What are the significant limitations and inconsistencies reported for this compound and its analogs?
A4: A major limitation is the inconsistent and conflicting results across different studies and models. While promising neuroprotective effects were observed in rodent models of Parkinson's disease, a study using an MPTP-induced primate model of PD found no regenerative effects of GPI-1046. Furthermore, the initial hypothesis of high-affinity binding to FKBP12 has been challenged, creating uncertainty about its true mechanism of action. The development of this compound for neurodegenerative diseases appears to have stalled, with clinical trial data in Parkinson's disease being described as inconsistent.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Neuroprotective Effect in an MPTP Mouse Model of Parkinson's Disease.
-
Possible Cause 1: Ineffective Compound Formulation and Administration.
-
Troubleshooting: this compound is a hydrophobic compound. Ensure it is fully solubilized before administration. For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, consider using a vehicle such as a solution of DMSO (e.g., 5-10%) and a surfactant like Tween 80 (e.g., 5-10%) in saline. Always prepare fresh solutions and protect them from light.
-
-
Possible Cause 2: Inappropriate Dosing Regimen.
-
Troubleshooting: Review the literature for effective dose ranges of related compounds like GPI-1046, which have shown effects in the 4-40 mg/kg range in mice.[1] Perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Possible Cause 3: Species-Specific Differences.
-
Troubleshooting: Be aware that positive effects in rodent models may not translate to other species. A study in MPTP-treated primates showed no regenerative effects with GPI-1046.[2] Acknowledge this as a potential limitation in your experimental design and interpretation of results.
-
-
Possible Cause 4: Questionable Target Engagement.
-
Troubleshooting: Given the controversy surrounding FKBP12 as the primary target, consider including assays to measure potential downstream effects that are independent of FKBP12 binding, such as changes in mitochondrial function or neuroinflammatory markers.
-
Issue 2: No Observable Increase in Neurite Outgrowth in in vitro Assays.
-
Possible Cause 1: Compound Instability in Culture Media.
-
Troubleshooting: Prepare stock solutions of this compound in DMSO and store them at -20°C or -80°C. When adding to cell culture media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Sub-optimal Assay Conditions.
-
Troubleshooting: The neurotrophic effects of immunophilin ligands can be potent but may require specific conditions. Ensure your neuronal cell culture is healthy and responsive to known neurotrophic factors (e.g., NGF, BDNF) as a positive control. The reported EC50 for neurite outgrowth promotion by GPI-1046 was in the picomolar range, so a wide concentration range should be tested.
-
-
Possible Cause 3: Cell-Type Specific Effects.
-
Troubleshooting: The neurotrophic effects of this compound may be cell-type specific. If you are not observing effects in your chosen cell line (e.g., SH-SY5Y), consider using primary neuronal cultures, which may be more responsive.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for this compound and Analogs in Neurodegenerative Models
| Compound | Model | Species | Dose | Administration Route | Key Findings | Reference |
| GPI-1046 | MPTP-induced Parkinsonism | Mouse | 4-40 mg/kg | s.c. | Dose-dependent increase in striatal tyrosine hydroxylase (TH) positive fibers. | [1] |
| GPI-1046 | 6-OHDA-induced Parkinsonism | Rat | Not specified | Not specified | Increased striatal TH-positive fiber density. | [1] |
| This compound | Transient Middle Cerebral Artery Occlusion (Stroke) | Rat | 5 mg/kg daily | Not specified | Improved neurological function and increased neurogenesis markers. | [3] |
| GPI-1046 | MPTP-induced Parkinsonism | Primate | Not specified | Not specified | No regenerative effects on dopamine transporter density or clinical recovery. | [2] |
Table 2: Summary of In Vitro Data for GPI-1046
| Assay | Cell Type | Concentration | Key Findings | Reference |
| Neurite Outgrowth | Chicken Sensory Ganglia | 1 pM - 10 nM | Significant enhancement of neurite outgrowth, with an EC50 of 58 pM. | [1] |
| Neuroprotection | Neuronal Culture | Not specified | Potent neuroprotective effects against HIV Tat-induced neurotoxicity. | [4] |
Experimental Protocols
1. Protocol for Assessing Neuroprotection in an MPTP Mouse Model of Parkinson's Disease
-
Model Induction: Administer MPTP-HCl to C57BL/6 mice. A common regimen is four intraperitoneal (i.p.) injections of 20 mg/kg MPTP-HCl (free base weight) in saline, spaced 2 hours apart. All procedures involving MPTP must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For injection, dilute the stock solution in a vehicle of 10% DMSO, 10% Tween 80, and 80% sterile saline to the desired final concentration (e.g., 10 mg/kg).
-
Administer this compound via i.p. or s.c. injection. For a concurrent dosing paradigm, administer this compound 30 minutes before each MPTP injection. For a post-lesion treatment paradigm, begin administration at a specified time after the final MPTP injection (e.g., 24 hours or 7 days) and continue daily for the duration of the study.
-
-
Outcome Measures:
-
Behavioral Analysis: Assess motor function using tests such as the rotarod, pole test, or open field test at various time points post-MPTP administration.
-
Immunohistochemistry: At the study endpoint (e.g., 7 or 21 days after MPTP), perfuse the animals and prepare brain sections. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.
-
2. Protocol for Neurite Outgrowth Assay
-
Cell Culture: Plate primary neurons (e.g., dorsal root ganglion neurons) or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) on a poly-L-lysine or laminin-coated multi-well plate at an appropriate density.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., from 1 pM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., Nerve Growth Factor for PC12 cells).
-
Treat the cells with the compound dilutions and incubate for a suitable period (e.g., 24-72 hours).
-
-
Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for a neuronal marker such as β-III tubulin.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify neurite outgrowth using automated image analysis software, measuring parameters such as total neurite length, number of neurites per cell, and number of branch points.
-
Mandatory Visualization
References
- 1. scantox.com [scantox.com]
- 2. benchchem.com [benchchem.com]
- 3. GM1485, a nonimmunosuppressive immunophilin ligand, promotes neurofunctional improvement and neural regeneration following stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic implications for immunophilin ligands in the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential cytotoxicity of high concentrations of GPI-1485
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of high concentrations of GPI-1485. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-immunosuppressive neuroimmunophilin ligand that binds to FK-506-binding proteins (FKBPs).[1] Unlike immunosuppressive drugs such as Tacrolimus (FK-506), which also bind to FKBPs, this compound is designed to be neuroprotective without significantly suppressing the immune system.[2] The mechanism of action for related compounds like Tacrolimus involves the formation of a complex with FKBP, which then inhibits the phosphatase activity of calcineurin.[3][4] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-ATc), blocking its translocation to the nucleus and subsequent gene transcription for cytokines like interleukin-2 (IL-2).[5] this compound is being investigated for its potential in treating conditions like Parkinson's disease and erectile dysfunction following nerve injury.[1]
Q2: Is there evidence of cytotoxicity at high concentrations of this compound?
Currently, there is a lack of publicly available studies specifically investigating the cytotoxic effects of high concentrations of this compound. Research has primarily focused on its neuroprotective and regenerative effects at therapeutic doses.[2] However, as with many chemical compounds, it is plausible that high concentrations could lead to off-target effects and cellular toxicity.
Q3: What are the potential mechanisms of cytotoxicity for compounds related to this compound?
Studies on the related immunosuppressant, Tacrolimus (FK-506), have shown that high concentrations can induce cytotoxic and genotoxic effects. For example, high levels of Tacrolimus have been observed to decrease cell viability in human fibroblasts.[6] The precise mechanisms for such cytotoxicity at high concentrations are not fully elucidated but could involve mitochondrial dysfunction, induction of apoptosis, or other off-target effects unrelated to its primary mechanism of calcineurin inhibition.
Q4: What are the typical signs of cytotoxicity in cell culture experiments?
Signs of cytotoxicity can include:
-
A significant reduction in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.
-
Increased activity of cell death markers, such as caspases.
-
Compromised cell membrane integrity, leading to the release of intracellular components like lactate dehydrogenase (LDH).
Troubleshooting Guide
This guide is designed to help researchers who encounter unexpected cytotoxicity in their experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| High cell death observed at expected therapeutic concentrations. | Calculation error in compound dilution. | Double-check all calculations for stock solutions and final concentrations. Prepare fresh dilutions. |
| Contamination of cell culture. | Inspect cultures for signs of bacterial or fungal contamination. Use fresh reagents and sterile techniques. | |
| Cell line sensitivity. | The specific cell line being used may be particularly sensitive to this compound. Consider using a different cell line or performing a dose-response curve to determine the optimal non-toxic concentration. | |
| Inconsistent cytotoxicity results between experiments. | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment, as this can affect the outcome of cytotoxicity assays. |
| Differences in incubation times. | Adhere strictly to the planned incubation times with the compound. | |
| Instability of the compound. | Ensure proper storage and handling of the this compound stock solution. Consider preparing fresh stock solution. | |
| High background in cytotoxicity assay. | Assay interference. | The compound may interfere with the assay components. Run a control with the compound in cell-free media to check for direct effects on the assay reagents. |
| Serum interference in LDH assay. | Some components in serum can interfere with the LDH assay. If possible, use a low-serum medium for the assay.[7] |
Quantitative Data Summary
The following table provides a hypothetical summary of cytotoxicity data for this compound on a neuronal cell line. Researchers should generate their own data for their specific cell type and experimental conditions.
| This compound Concentration (µM) | % Cell Viability (MTT Assay) (Mean ± SD) | % Cytotoxicity (LDH Assay) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 2.5 |
| 1 | 98.1 ± 4.8 | 1.9 ± 1.8 |
| 10 | 95.3 ± 5.1 | 4.7 ± 2.1 |
| 50 | 85.2 ± 6.3 | 14.8 ± 3.5 |
| 100 | 60.7 ± 7.9 | 39.3 ± 6.2 |
| 250 | 35.4 ± 8.1 | 64.6 ± 7.4 |
| 500 | 15.9 ± 4.5 | 84.1 ± 5.9 |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Materials:
-
This compound stock solution
-
Target cells
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Assay for Cytotoxicity
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is a measure of cytotoxicity.[7]
Materials:
-
This compound stock solution
-
Target cells
-
Complete cell culture medium (preferably with low serum)
-
LDH cytotoxicity assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and include controls: a vehicle control (spontaneous LDH release), and a maximum LDH release control (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Lysis for High Control: Approximately 30-45 minutes before the end of the incubation, add lysis buffer to the maximum release control wells.[7]
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.[7]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Visualizations
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Known signaling pathway of Tacrolimus/GPI-1485.
References
- 1. This compound (Guilford) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GM1485, a nonimmunosuppressive immunophilin ligand, promotes neurofunctional improvement and neural regeneration following stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of FK-506 and cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic and genotoxic effects of high concentrations of the immunosuppressive drugs cyclosporine and tacrolimus in MRC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Oral Bioavailability of GPI-1485
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of GPI-1485. Given that this compound is a neuroimmunophilin ligand and an analog of tacrolimus, this guide leverages established strategies for improving the oral delivery of poorly soluble, high permeability compounds, categorized as Biopharmaceutics Classification System (BCS) Class II drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the oral bioavailability of this compound?
A1: As an analog of tacrolimus, this compound is predicted to be a BCS Class II compound, characterized by low aqueous solubility and high intestinal permeability.[1][2][3] The primary hurdles to its oral bioavailability are:
-
Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids is the rate-limiting step for absorption.[2][4]
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-gp efflux transporter in the intestinal wall, which actively pumps the drug back into the GI lumen, reducing net absorption.[4][5]
-
First-Pass Metabolism: Significant metabolism in the gut wall and liver, primarily by cytochrome P450 3A4 (CYP3A4) enzymes, can reduce the amount of active drug reaching systemic circulation.[4][5]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and pre-systemic metabolism. These include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanonization can enhance the dissolution rate.[6][7][8][][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can significantly improve its dissolution and create a supersaturated solution in the GI tract.[11][12][13][14][15]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions upon gentle agitation in the GI fluids, keeping the drug in a solubilized state.[16][17][18][19][20][21]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and dissolution rate.[22][23][24][25][26]
-
Liposomal Formulations: Encapsulating this compound in liposomes can protect it from degradation in the GI tract and potentially enhance its absorption.[27][28][29][][31]
Q3: How can I assess the potential for P-gp efflux and first-pass metabolism of this compound?
A3: In vitro and in vivo models are essential for evaluating these factors:
-
In Vitro Permeability Assays: Caco-2 cell monolayers are a standard model to assess bidirectional permeability and identify potential P-gp substrates. A high efflux ratio (B-A permeability / A-B permeability) suggests P-gp involvement.
-
In Vitro Metabolism Assays: Using liver microsomes or hepatocytes can provide data on the metabolic stability of this compound and help identify the enzymes involved (e.g., CYP3A4).
-
In Vivo Animal Studies: Co-administration of this compound with a known P-gp inhibitor (e.g., verapamil) or a CYP3A4 inhibitor (e.g., ketoconazole) in an animal model can help quantify the impact of these mechanisms on its bioavailability.[5]
Troubleshooting Guides
Scenario 1: Poor and variable drug exposure in preclinical animal studies.
-
Possible Cause: Incomplete dissolution of the crystalline drug substance in the GI tract.
-
Troubleshooting Steps:
-
Characterize the solid-state properties of this compound: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine its crystallinity and melting point.
-
Evaluate different formulation strategies: Prepare and test various formulations (e.g., micronized suspension, solid dispersion, SEDDS) in in vitro dissolution studies under biorelevant conditions (e.g., simulated gastric and intestinal fluids).
-
Select the most promising formulation(s) for further in vivo evaluation.
-
Scenario 2: A solid dispersion formulation shows good in vitro dissolution but fails to improve in vivo bioavailability.
-
Possible Cause: The drug may be precipitating from the supersaturated solution in the GI tract before it can be absorbed.
-
Troubleshooting Steps:
-
Incorporate a precipitation inhibitor: Add a polymer (e.g., HPMC, PVP) to the solid dispersion formulation to maintain supersaturation in vivo.
-
Optimize the drug-to-carrier ratio: A higher concentration of the hydrophilic carrier may be needed to stabilize the amorphous form of the drug.
-
Consider a lipid-based formulation like SEDDS: These can maintain the drug in a solubilized state for a longer duration.
-
Scenario 3: Inconsistent results between different animal species.
-
Possible Cause: Species-specific differences in GI physiology, P-gp expression, and CYP3A4 activity.
-
Troubleshooting Steps:
-
Evaluate the metabolic stability of this compound in liver microsomes from different species (e.g., rat, dog, pig, human).
-
Select an animal model with a GI tract and metabolic profile that most closely resembles humans. Beagle dogs and pigs are often considered good models for predicting oral bioavailability in humans.[32][33][34][35][36]
-
Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data from animal studies to humans, accounting for species differences.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability of a Tacrolimus Analogue (Hypothetical Data)
| Formulation Strategy | Drug Loading (%) | In Vitro Dissolution (at 60 min in FaSSIF*) | In Vivo Bioavailability (Rat Model, %) | Key Advantages | Key Challenges |
| Crystalline Drug (Control) | 100 | 5% | 8% | High drug loading | Poor dissolution |
| Micronized Suspension | 50 | 25% | 15% | Simple manufacturing | Potential for particle agglomeration |
| Solid Dispersion (1:5 Drug:Polymer) | 16.7 | 85% | 45% | Significant dissolution enhancement | Physical instability (recrystallization) |
| SEDDS | 10 | 95% (emulsified) | 60% | Maintains drug in solution | Limited drug loading, potential for GI irritation from surfactants |
| Cyclodextrin Complex (1:1 Molar Ratio) | ~10-15 | 70% | 35% | Good for moderate solubility enhancement | Limited drug loading capacity |
| Liposomal Formulation | 5 | 50% (released) | 25% | Protects drug from degradation | Complex manufacturing, low drug loading |
*Fasted State Simulated Intestinal Fluid
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a 1:5 weight ratio in a suitable solvent (e.g., a mixture of dichloromethane and ethanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a 100-mesh sieve.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using XRPD and DSC to confirm the amorphous nature of the drug).
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
For apical-to-basolateral (A-B) transport, add the this compound formulation to the apical side and fresh buffer to the basolateral side.
-
For basolateral-to-apical (B-A) transport, add the this compound formulation to the basolateral side and fresh buffer to the apical side.
-
-
Sampling: At predetermined time points, collect samples from the receiver compartment and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is indicative of active efflux.
Mandatory Visualizations
Caption: Signaling pathway of this compound, an analog of Tacrolimus.
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Logical relationship between the problem and solutions.
References
- 1. Tacrolimus is a class II low-solubility high-permeability drug: the effect of P-glycoprotein efflux on regional permeability of tacrolimus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tacrolimus Formulations - Renal Fellow Network [renalfellow.org]
- 5. benchchem.com [benchchem.com]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 7. API Particle Size Reduction | Micronization & Milling | CDMO [pharmacompass.com]
- 8. pharmtech.com [pharmtech.com]
- 10. tsijournals.com [tsijournals.com]
- 11. jddtonline.info [jddtonline.info]
- 12. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atorvastatin solid dispersion for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. idosi.org [idosi.org]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Self-emulsifying Drug Delivery System (SEEDS) - Creative Biolabs [creative-biolabs.com]
- 22. humapub.com [humapub.com]
- 23. researchgate.net [researchgate.net]
- 24. gala.gre.ac.uk [gala.gre.ac.uk]
- 25. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Adapting liposomes for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Orally administered liposomal formulations for colon targeted drug delivery [frontiersin.org]
- 29. Oral Liposome Formulation Development - CD Formulation [formulationbio.com]
- 31. Liposomes for oral delivery of protein and peptide-based therapeutics: challenges, formulation strategies, and advances - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 32. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 33. researchgate.net [researchgate.net]
- 34. walshmedicalmedia.com [walshmedicalmedia.com]
- 35. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. sensusimpact.com [sensusimpact.com]
Issues with the reproducibility of GPI-1485 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reproducibility issues with GPI-1485 experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a neuroimmunophilin ligand. It was initially investigated for its potential to treat Parkinson's disease and erectile dysfunction following nerve injury.[1] The proposed mechanism of action for this class of compounds involves binding to FK506-binding proteins (FKBPs), which are abundant in the central nervous system. This interaction is thought to initiate a signaling cascade that promotes neuronal survival and neurite outgrowth.
Q2: We are not observing the expected neurotrophic effects of this compound in our neurite outgrowth assays. Why might this be?
A2: There are several potential reasons for a lack of neurotrophic effect. A critical consideration is the reported negligible binding of this compound and its prodrug, GPI-1046, to FKBP12.[2] This finding suggests that any observed neurotrophic effects may be independent of FKBP12 binding. Other factors to consider include suboptimal assay conditions, cell line variability, and issues with the compound itself. Please refer to the Troubleshooting Guide for Neurite Outgrowth Assays for more detailed guidance.
Q3: Our FKBP12 binding assay shows no significant interaction with this compound. Is our assay flawed?
A3: Not necessarily. Seminal research has indicated that this compound may not be a potent FKBP12 ligand.[2] It is crucial to include a positive control, such as FK506 or rapamycin, to validate your assay setup. If the positive control shows the expected binding affinity, your assay is likely performing correctly, and the lack of binding with this compound is a valid result.
Q4: What are the typical concentrations of this compound used in cell-based assays?
A4: Due to the variability in reported efficacy, concentration ranges can differ. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range, for example, from picomolar to micromolar concentrations, based on previously published data for similar immunophilin ligands.
Q5: How should I prepare and store this compound?
A5: The solubility and stability of the compound are critical for reproducible results. It is recommended to consult the manufacturer's data sheet for specific instructions on solubility and storage. As a general guideline, prepare stock solutions in an appropriate solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
I. Issues with Neurite Outgrowth Assays
This guide addresses common problems encountered when assessing the neurotrophic effects of this compound using neurite outgrowth assays.
| Problem | Potential Cause | Recommended Solution |
| No observable neurite outgrowth with positive controls (e.g., NGF). | 1. Suboptimal cell density.2. Poor cell health or viability.3. Inactive growth factors.4. Incorrect coating of culture plates. | 1. Optimize cell seeding density for your specific cell line (e.g., PC12 cells).2. Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure a healthy starting cell population.3. Use fresh, properly stored growth factors.4. Ensure proper coating of plates with materials like collagen or poly-L-lysine as required by your cell line.[3][4] |
| High variability in neurite length between replicate wells. | 1. Uneven cell plating.2. Inconsistent compound concentration.3. "Edge effects" in multi-well plates. | 1. Ensure a homogenous cell suspension before and during plating.2. Use calibrated pipettes and ensure thorough mixing of the compound in the media.3. Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity. |
| This compound does not induce neurite outgrowth at expected concentrations. | 1. Negligible binding to FKBP12.[2]2. Compound degradation.3. Cell line is not responsive. | 1. Consider that the neurotrophic effects of this compound may be FKBP12-independent or cell-type specific. Include positive controls for neurite outgrowth that act through different mechanisms.2. Prepare fresh stock solutions of this compound. Confirm compound integrity if possible.3. Test different neuronal cell lines (e.g., primary neurons, SH-SY5Y, PC12) to identify a responsive model. |
| Difficulty in quantifying neurite outgrowth accurately. | 1. Subjective manual measurement.2. Poor quality images. | 1. Utilize automated image analysis software for objective quantification of parameters like total neurite length, number of branches, and number of primary neurites.[5][6][7][8]2. Optimize microscopy settings for optimal contrast and resolution. Use appropriate fluorescent stains for neurites (e.g., β-III tubulin). |
-
Plate Coating: Coat 24-well plates with 50 µg/mL rat tail collagen type I and incubate for 1 hour at 37°C. Aspirate the collagen solution and allow the plates to air dry.
-
Cell Seeding: Seed PC12 cells at a density of 1 x 104 cells/well in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.[3]
-
Differentiation: After 24 hours, switch to a low-serum differentiation medium (e.g., DMEM with 1% horse serum).
-
Compound Treatment: Add this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 50 ng/mL Nerve Growth Factor, NGF).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain for a neuronal marker such as β-III tubulin using a primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using an automated image analysis software.[5][6][7][8]
Caption: Workflow for a typical neurite outgrowth experiment.
II. Issues with FKBP12 Binding Assays
This guide focuses on troubleshooting fluorescence polarization (FP) assays, a common method for assessing the binding of small molecules to proteins like FKBP12.
| Problem | Potential Cause | Recommended Solution |
| Low fluorescence polarization signal with positive control (e.g., FK506). | 1. Incorrect filter sets in the plate reader.2. Low concentration or inactive protein.3. Degraded fluorescent tracer. | 1. Ensure the excitation and emission filters match the spectral properties of your fluorescent tracer.2. Confirm the concentration and activity of your purified FKBP12 protein.3. Use a fresh, high-purity fluorescently labeled ligand. |
| High background signal or high variability in FP readings. | 1. Non-specific binding of the tracer to the plate.2. Protein aggregation.3. Pipetting errors. | 1. Use non-binding surface plates (e.g., black, low-volume 384-well plates). Consider adding a non-ionic detergent like 0.01% Tween-20 to the assay buffer.[9]2. Centrifuge the protein stock immediately before use to pellet any aggregates.3. Use calibrated pipettes and ensure proper mixing. |
| No displacement of the fluorescent tracer by this compound. | 1. This compound has very low or no affinity for FKBP12.[2]2. Insufficient concentration of this compound.3. Compound insolubility. | 1. This is a likely outcome based on published data. Ensure your positive control (e.g., unlabeled FK506) shows dose-dependent displacement.2. Test a wider and higher concentration range of this compound.3. Check the solubility of this compound in your assay buffer. High concentrations of DMSO from the stock solution can also interfere with the assay. |
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
FKBP12 Protein: Purified recombinant human FKBP12.
-
Fluorescent Tracer: A high-affinity, fluorescently labeled FKBP12 ligand (e.g., fluorescein-labeled FK506 analogue).
-
Test Compound: this compound dissolved in DMSO.
-
Positive Control: Unlabeled FK506.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of assay buffer containing the fluorescent tracer at a fixed concentration (e.g., 5 nM).
-
Add 5 µL of this compound or FK506 at various concentrations (serial dilutions). For the "no inhibitor" control, add 5 µL of buffer with the same percentage of DMSO.
-
Initiate the binding reaction by adding 5 µL of FKBP12 protein at a fixed concentration (e.g., 10 nM). The final volume is 20 µL.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a suitable model to determine the IC50 value.
Caption: Proposed (and disputed) signaling pathway for this compound.
Quantitative Data Summary
The following tables provide reference data that can be useful for validating your experimental setup.
Table 1: Binding Affinities of Selected Ligands to FKBP12
| Compound | Binding Affinity (Ki or Kd) | Method |
| FK506 | ~0.4 - 1.7 nM | Rotamase Inhibition Assay, Binding Assays[10] |
| Rapamycin | ~0.2 nM | Rotamase Inhibition Assay |
| This compound | Negligible Binding Reported [2] | Various Binding Assays |
Table 2: Example Quantification of Neurite Outgrowth in PC12 Cells
| Treatment | Average Neurite Length (µm/cell) | Percentage of Neurite-Bearing Cells |
| Vehicle Control | 15 ± 3 | < 5% |
| NGF (50 ng/mL) | 85 ± 10 | > 60% |
| This compound (1 µM) | Variable (requires empirical determination) | Variable (requires empirical determination) |
Note: The values in Table 2 are illustrative and will vary depending on the specific experimental conditions, cell line passage number, and analysis method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.7. Neurite Outgrowth Assay in PC12 [bio-protocol.org]
- 4. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and accurate method to quantify neurite outgrowth from cell and tissue cultures: Two image analytic approaches using adaptive thresholds or machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative neurite outgrowth measurement based on image segmentation with topological dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. benchchem.com [benchchem.com]
- 10. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GPI-1485 and Tacrolimus for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of GPI-1485 and tacrolimus, focusing on their mechanisms of action, reported efficacy from preclinical studies, and the experimental designs used to evaluate them.
Introduction
Neuroprotection aims to prevent or slow down the process of neuronal cell death and is a critical therapeutic strategy for a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Both this compound and tacrolimus have been investigated for their neuroprotective potential, primarily through their interaction with the immunophilin FK506-binding protein 12 (FKBP12). While tacrolimus is a well-established immunosuppressant with known neuroprotective side effects, this compound was developed as a non-immunosuppressive analogue with the aim of harnessing these neuroprotective properties without systemic immune suppression. However, the direct comparative efficacy and underlying mechanisms of these two compounds remain a subject of investigation.
Mechanism of Action
Tacrolimus (FK506): Tacrolimus exerts its primary effects by binding to FKBP12. This complex then inhibits the calcium/calmodulin-dependent phosphatase, calcineurin.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key step in T-cell activation and the production of pro-inflammatory cytokines like IL-2.[3] Its neuroprotective effects are largely attributed to this calcineurin inhibition, which can influence a variety of ischemia-induced cytotoxic events.[1][2]
This compound: this compound is a non-immunosuppressive ligand that is reported to bind to FK506-binding proteins.[4][5] Unlike tacrolimus, it does not inhibit calcineurin and therefore lacks immunosuppressive activity. Its proposed neuroprotective mechanisms are thought to be independent of calcineurin inhibition and may involve the upregulation of neurotrophic factors and the antioxidant glutathione.[5] However, it is important to note that some studies have questioned the binding affinity of this compound to FKBP12.
Below is a diagram illustrating the proposed signaling pathways for tacrolimus and the putative pathway for this compound.
Caption: Signaling pathways for Tacrolimus and this compound.
Quantitative Data on Neuroprotective Performance
The following tables summarize quantitative data from preclinical studies evaluating the neuroprotective effects of tacrolimus and this compound. It is important to note that direct comparisons are challenging due to variations in experimental models, dosages, and outcome measures.
Table 1: Neuroprotective Efficacy of Tacrolimus in Preclinical Models
| Study Focus | Animal Model | Dosage | Key Findings | Reference |
| Ischemic Stroke | Rat (MCAO) | 1 mg/kg, i.v. | 66% reduction in hemispheric brain damage volume. | [6] |
| Ischemic Stroke | Rat (focal ischemia) | >0.1 mg/kg, i.v. | Statistically significant reduction in ischemic brain damage. | [7] |
| Ischemic Stroke | Cynomolgus Monkey (MCAO) | 0.032 & 0.1 mg/kg, i.v. | Significant amelioration of neurologic deficits. | [8] |
| Ischemic Stroke | Cynomolgus Monkey (MCAO) | 0.1 mg/kg, i.v. | Significant reduction of infarction volume. | [8] |
| Hypoxic-Ischemic Brain Injury | Neonatal Rat | 0.025, 0.05, 0.1, 0.25 mg/kg/day, i.p. (pre-HI) | All doses significantly reduced brain infarct size and neuronal loss. | [9] |
| Hypoxic-Ischemic Brain Injury | Neonatal Rat | 0.25 mg/kg/day, i.p. (post-HI) | Significantly reduced brain infarct size. | [9] |
| Oxidative Injury | Rat Spinal Cord (in vitro) | 0.1 µM | Increased ATP by 11.19% and GSH by 66.46%; decreased LPO by 18.97% and MPO by 42.86%. | [10] |
Table 2: Neuroprotective Efficacy of this compound in Preclinical Models
| Study Focus | Animal Model | Dosage | Key Findings | Reference |
| Stroke | Rat (transient cerebral ischemia) | 5 mg/kg, daily for 6 weeks | Improved neurological function and increased Sox2+ cells in the ipsilateral SVZ and striatum. | [11] |
| Parkinson's Disease | Mouse (MPTP model) | Not specified | Stimulated recovery of the nigrostriatal dopamine system. | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of methodologies from key studies.
Tacrolimus Experimental Protocol (Ischemic Stroke Model)
-
Animal Model: Male Wistar rats.
-
Induction of Ischemia: Middle cerebral artery occlusion (MCAO) induced by perivascular microinjections of endothelin-1.
-
Treatment: Tacrolimus (1 mg/kg) or vehicle administered by intravenous infusion 1 minute after MCAO.
-
Behavioral Assessment: Skilled paw-reaching task evaluated pre- and post-MCAO.
-
Histological Analysis: Brains were perfusion-fixed, and coronal sections were stained with cresyl violet to determine the volume of hemispheric brain damage 14 days after occlusion.
-
Reference: [6]
This compound Experimental Protocol (Stroke Model)
-
Animal Model: Rats.
-
Induction of Ischemia: Transient cerebral ischemia.
-
Treatment: Daily administration of GM1485 (an alternative name for this compound) at 5 mg/kg, beginning 24 hours post-ischemia and continuing for 6 weeks.
-
Functional Assessment: A battery of neurobehavioral tests was used to evaluate neurological function over the 6-week period.
-
Immunostaining: Following sacrifice, brain tissue was immunostained for stem-cell markers (Sox2).
-
In Vitro Model: An in vitro model of oxidative stress was used to assess the ability of GM1485 to mediate stem-cell-like induction and plasticity in fibroblasts.
-
Reference: [11]
Below is a diagram illustrating a typical experimental workflow for evaluating neuroprotective agents.
Caption: Experimental workflow for neuroprotection studies.
Conclusion
Tacrolimus has demonstrated robust neuroprotective effects across a variety of preclinical models of neurological injury, supported by a significant body of quantitative data. Its mechanism of action, centered on the inhibition of calcineurin, is well-characterized. The primary drawback of tacrolimus is its potent immunosuppressive activity, which can lead to significant side effects with chronic use.
This compound was developed to offer the neuroprotective benefits of immunophilin ligands without the associated immunosuppression. Preclinical data suggest it may promote functional recovery and neurogenesis. However, the available quantitative data are less extensive compared to tacrolimus, and its precise mechanism of action, including its interaction with FKBP12, requires further elucidation.
For researchers and drug development professionals, the choice between pursuing tacrolimus-like or this compound-like compounds for neuroprotection depends on the specific therapeutic context. For acute, short-term interventions where immunosuppression may be tolerable or even beneficial (e.g., in the context of neuroinflammation), tacrolimus and its derivatives remain a compelling option. For chronic neurodegenerative conditions where long-term treatment is necessary, non-immunosuppressive compounds like this compound represent a theoretically safer approach, although more rigorous preclinical and clinical validation is required to establish their efficacy and mechanism of action. Direct, head-to-head comparative studies are critically needed to definitively assess the relative neuroprotective potential of these two agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. This compound (Guilford) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective action of tacrolimus (FK506) in focal and global cerebral ischemia in rodents: dose dependency, therapeutic time window and long-term efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tacrolimus, a potential neuroprotective agent, ameliorates ischemic brain damage and neurologic deficits after focal cerebral ischemia in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Action of Tacrolimus before and after Onset of Neonatal Hypoxic–Ischaemic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of Tacrolimus (FK-506) and Cyclosporin (CsA) in oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GM1485, a nonimmunosuppressive immunophilin ligand, promotes neurofunctional improvement and neural regeneration following stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotrophic Effects of GPI-1485 and GPI-1046
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotrophic properties of two synthetic, non-immunosuppressive immunophilin ligands: GPI-1485 and GPI-1046. These compounds have been investigated for their potential therapeutic applications in neurodegenerative diseases and nerve injury. This document synthesizes available experimental data to offer an objective comparison of their performance, including detailed methodologies and an exploration of their proposed mechanisms of action.
Executive Summary
This compound and GPI-1046 are small molecules designed to bind to FK506-binding proteins (FKBPs), thereby exerting neurotrophic effects without the immunosuppressive actions of compounds like FK506. While both compounds have shown promise in preclinical studies, the volume and consistency of supporting data vary. GPI-1046 has been more extensively studied for its potent, picomolar-range activity in promoting neurite outgrowth in vitro and has demonstrated efficacy in rodent models of Parkinson's disease and peripheral nerve damage. However, conflicting reports question the robustness of these effects and its primary mechanism of action. Data on this compound is less abundant but points towards its potential in promoting neurogenesis and functional recovery in models of stroke and its investigation in clinical trials for Parkinson's disease and post-prostatectomy erectile dysfunction.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the neurotrophic and neuroprotective effects of this compound and GPI-1046 from various studies. It is important to note that these results are from different experimental setups and a direct comparison should be made with caution.
Table 1: In Vitro Neurotrophic and Neuroprotective Effects
| Compound | Assay | Model System | Concentration | Observed Effect | Citation |
| GPI-1046 | Neurite Outgrowth | Chicken Sensory Ganglia | 1 pM | Significant enhancement of neurite outgrowth | [1] |
| Neurite Outgrowth | Chicken Sensory Ganglia | 58 pM | 50% of maximal stimulation | [1] | |
| Neurite Outgrowth | Chick Dorsal Root Ganglia | Not Specified | Marginally increased neurite outgrowth | [2] | |
| Neuroprotection | Dopaminergic Neurons (MPP+ model) | Not Specified | Failed to protect neurons | [2] | |
| Neuroprotection | Cortical Neurons (Apoptosis model) | Not Specified | Failed to protect neurons | [2] | |
| Neuroprotection | Neuronal Culture (HIV Tat toxicity) | Not Specified | Potent neuroprotective effects | [3] | |
| This compound | Neurogenesis | Fibroblasts (in vitro model of oxidative stress) | Not Specified | Reprogrammed to a stem-cell-like phenotype and differentiated into a neuronal lineage. |
Table 2: In Vivo Neurotrophic and Neuroprotective Effects
| Compound | Animal Model | Dosing Regimen | Key Findings | Citation |
| GPI-1046 | Mouse Sciatic Nerve Crush | 3 or 10 mg/kg s.c. daily for 18 days | Markedly augmented axon diameter, cross-sectional area, and myelination. | [1] |
| Mouse Model of Parkinson's Disease (MPTP) | 4 mg/kg s.c. (concurrent with MPTP) | More than doubled the number of spared striatal TH-positive processes. | [1] | |
| Rat Model of Parkinson's Disease (6-OHDA) | 10 mg/kg/day for 5 days | Reduced duration of amphetamine-induced circling. | [2] | |
| Rat Model of Parkinson's Disease (6-OHDA) | 10 mg/kg/day for 2 weeks (delayed) | Did not alter circling responses. | [2] | |
| Primate Model of Parkinson's Disease (MPTP) | Not Specified | No regenerative effects observed. | [4][5] | |
| This compound | Rat Stroke Model | 5 mg/kg daily for 6 weeks | Improved neurological function and increased Sox2+ cells in the ipsilateral SVZ and striatum. | |
| Parkinson's Disease (Phase II Clinical Trial) | Not Specified | No overall improvement in fine motor skills, but potential reduction in the loss of dopaminergic nerve terminals. | [6] |
Mechanism of Action and Signaling Pathways
Both this compound and GPI-1046 are believed to exert their neurotrophic effects by binding to intracellular immunophilins, primarily FKBP-12. The binding of these ligands to FKBPs is thought to initiate a signaling cascade that promotes neuronal survival and growth. However, the precise downstream signaling pathways are not fully elucidated and the role of FKBP-12 binding for GPI-1046's activity has been a subject of debate. Some studies suggest that the neurotrophic effects of these ligands may be independent of FKBP-12 binding and could involve the activation of neurotrophic factor expression, such as Glial Cell Line-Derived Neurotrophic Factor (GDNF).[7]
Experimental Protocols
Neurite Outgrowth Assay (GPI-1046)
This protocol is based on the methodology described for assessing the effect of GPI-1046 on neurite outgrowth in sensory ganglia.[1]
-
Cell Culture: Dorsal root ganglia are dissected from chick embryos and cultured in a suitable medium.
-
Compound Treatment: Cultures are treated with varying concentrations of GPI-1046 (e.g., from 1 pM to 10 nM). A positive control, such as Nerve Growth Factor (NGF), and a vehicle control are included.
-
Incubation: The cultures are incubated for a defined period (e.g., 24-48 hours) to allow for neurite extension.
-
Fixation and Staining: The cells are fixed and stained with neuronal markers (e.g., β-III tubulin) to visualize the neurites.
-
Imaging and Analysis: Images of the neurons are captured using microscopy, and neurite length and number are quantified using image analysis software.
In Vivo Stroke Model (this compound)
This protocol is a generalized representation of the study evaluating this compound in a rat model of stroke.
-
Animal Model: A stroke is induced in adult rats, typically through transient middle cerebral artery occlusion (tMCAO).
-
Compound Administration: this compound (e.g., 5 mg/kg) or a vehicle is administered daily, starting 24 hours post-ischemia and continuing for a specified duration (e.g., 6 weeks).
-
Behavioral Testing: A battery of neurobehavioral tests is performed at regular intervals to assess functional recovery.
-
Immunohistochemistry: After the treatment period, the animals are euthanized, and their brains are processed for immunohistochemical analysis of markers for neurogenesis (e.g., Sox2) and neuronal damage.
-
Data Analysis: Behavioral scores and the number of labeled cells are quantified and statistically compared between the treatment and vehicle groups.
Discussion and Conclusion
The available evidence suggests that both this compound and GPI-1046 possess neurotrophic properties, although the strength and breadth of the supporting data differ. GPI-1046 has demonstrated remarkable potency in in vitro neurite outgrowth assays, but its efficacy in vivo is less consistent, with some studies reporting marginal or no effects, particularly in primate models.[2][4][5][8] The conflicting data for GPI-1046 highlight the need for further research to clarify its therapeutic potential and mechanism of action.
This compound shows promise in the context of stroke recovery and has progressed to clinical trials for Parkinson's disease, suggesting a favorable safety profile and some evidence of biological activity in humans. However, more extensive preclinical data, especially from in vitro neurotrophic assays, would be beneficial for a more direct comparison with GPI-1046.
For researchers and drug development professionals, the choice between these or similar compounds would depend on the specific therapeutic application. The potent in vitro activity of GPI-1046 might be of interest for screening and mechanistic studies, while the clinical data for this compound, despite being mixed, provides a more direct indication of its potential in human disease. Future head-to-head comparative studies under identical experimental conditions are warranted to definitively assess the relative neurotrophic efficacy of these two immunophilin ligands.
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. This compound (Guilford) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunosuppressive (FK506) and non-immunosuppressive (GPI1046) immunophilin ligands activate neurotrophic factors in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Failure of GPI compounds to display neurotrophic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GPI-1485's Neuroprotective Efficacy Across Diverse Neuronal Populations
For Immediate Release
A comprehensive review of preclinical data reveals the neuroprotective potential of GPI-1485, a non-immunosuppressive immunophilin ligand, across various neuronal types. This guide synthesizes available research to offer a comparative analysis of this compound's efficacy, benchmarked against other neuroprotective agents, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating its therapeutic promise.
This compound, a derivative of the immunosuppressant tacrolimus (FK506), has garnered significant interest for its ability to promote neuronal survival and regeneration without the associated immunosuppressive side effects. Research indicates that this compound and its analogs, such as GPI-1046, exert their neuroprotective effects through mechanisms that are independent of the primary immunosuppressive pathway involving FKBP12 and calcineurin inhibition.
Comparative Neuroprotective Effects in Different Neuronal Types
Studies have demonstrated the efficacy of this compound and related compounds in protecting a range of neuronal cells from various insults. Notably, research has highlighted its potential in models of Parkinson's disease, where it protects dopaminergic neurons, and in peripheral nerve injury models, where it enhances the survival and regeneration of sensory neurons.
While direct comparative studies of this compound across a spectrum of neuronal types within a single investigation are limited, the available data suggests a broad-spectrum neuroprotective activity. The following table summarizes the observed effects of this compound and its analogs in different neuronal contexts.
| Neuronal Type | Toxin/Injury Model | Compound | Observed Effect | Reference |
| Dopaminergic Neurons | MPTP, 6-OHDA | GPI-1046 | Protection against neuronal loss and promotion of regenerative sprouting. | [1] |
| Sensory Neurons | Sciatic Nerve Crush | GPI-1046 | Significant enhancement of neurite outgrowth and axonal regeneration. | [1] |
| Mixed Neuronal/Glia | Oxidative Stress | FK506, GPI-1046 | Cellular protection and activation of glutathione. | [2] |
| Fibroblasts (reprogrammed) | Oxidative Stress | GM1485 (this compound) | Reprogramming to a stem-cell-like phenotype with differentiation into neuronal lineage. | [3] |
Benchmarking Against Alternative Neuroprotective Agents
The therapeutic landscape for neurodegenerative diseases includes a variety of compounds with different mechanisms of action. Immunosuppressive immunophilin ligands like FK506 have demonstrated neuroprotective properties, but their clinical utility is hampered by their systemic effects. Non-immunosuppressive ligands like this compound offer a promising alternative. The table below provides a comparative overview of this compound's class of drugs against other neuroprotective strategies.
| Compound Class | Example(s) | Mechanism of Action | Key Advantages | Key Disadvantages |
| Non-immunosuppressive Immunophilin Ligands | This compound , GPI-1046 | Binds to FKBPs, promotes neurite outgrowth and cell survival, antioxidant effects. | Neuroprotective without immunosuppression, orally active, crosses blood-brain barrier. | Efficacy in some primate models has been questioned. |
| Immunosuppressive Immunophilin Ligands | FK506 (Tacrolimus) | Binds to FKBP12, inhibits calcineurin, leading to immunosuppression and neuroprotection. | Potent neuroprotective effects demonstrated in various models. | Systemic immunosuppression increases risk of infections and other side effects. |
| Dopamine Agonists | Pramipexole | Stimulates dopamine receptors. | Symptomatic relief in Parkinson's disease and potential direct neuroprotective effects. | Primarily symptomatic relief; neuroprotective effects still under investigation. |
Experimental Methodologies
The validation of this compound's neuroprotective effects relies on robust experimental protocols. Below are summaries of typical methodologies employed in the cited research.
In Vitro Neuroprotection Assay (SH-SY5Y Cells)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media. For differentiation into a neuronal phenotype, cells are often treated with retinoic acid.
-
Induction of Neurotoxicity: A neurotoxic insult is applied to the cultured cells. Common agents include:
-
Oxidative stress inducers: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Mitochondrial complex I inhibitors: MPP+ (the active metabolite of MPTP).
-
-
Treatment: Cells are pre-treated with various concentrations of this compound or a comparator drug for a specified period before the addition of the neurotoxin.
-
Assessment of Neuroprotection: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death. Morphological changes, such as neurite length and branching, can also be quantified.
Primary Neuronal Culture Neuroprotection Assay
-
Neuron Isolation and Culture: Primary neurons (e.g., cortical, dopaminergic, or sensory neurons) are isolated from embryonic or neonatal rodent brains or dorsal root ganglia. They are cultured in specialized media that supports their survival and differentiation.
-
Induction of Neuronal Damage: Similar to cell line models, specific toxins or injury models are used. For example, MPP+ or 6-OHDA for dopaminergic neurons, or physical axotomy for sensory neurons.
-
Treatment and Analysis: Neurons are treated with this compound or control compounds. Neuroprotective effects are assessed by counting surviving neurons (e.g., tyrosine hydroxylase-positive neurons for dopaminergic cultures) and measuring neurite outgrowth.
Signaling Pathways and Experimental Visualizations
The mechanism of action for non-immunosuppressive immunophilin ligands like this compound is believed to involve the binding to FK506-binding proteins (FKBPs), which in turn modulates various intracellular signaling pathways to promote cell survival and growth.
Caption: Proposed mechanism of this compound neuroprotection.
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of this compound in an in vitro cell culture model.
Caption: In vitro neuroprotection assay workflow.
References
- 1. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Guilford) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GPI-1485 and Other FKBP Ligands for Neurotrophic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GPI-1485 and other prominent ligands of the FK506-binding proteins (FKBPs). The following sections detail their binding affinities, comparative efficacy in promoting neuronal growth from in vitro and in vivo studies, and their proposed mechanisms of action.
Introduction to FKBP Ligands
FKBP ligands are a class of molecules that bind to FK506-binding proteins, a family of immunophilins with roles in protein folding and signal transduction.[1] These ligands can be broadly categorized into two groups: immunosuppressive and non-immunosuppressive. The archetypal immunosuppressive ligands, FK506 (Tacrolimus) and Rapamycin (Sirolimus), exert their effects by forming a complex with FKBP12, which then inhibits calcineurin or mTOR, respectively.[1][2] However, their clinical use for neurodegenerative diseases is limited by their potent immunosuppressive side effects.
This has led to the development of non-immunosuppressive FKBP ligands, such as this compound, which are designed to retain neurotrophic properties without affecting the immune system.[3] These compounds are of significant interest for their potential in treating neurodegenerative disorders like Parkinson's disease and promoting nerve regeneration.[4]
Comparative Binding Affinities for FKBP Isoforms
The affinity of a ligand for different FKBP isoforms is a critical determinant of its biological activity. While FKBP12 is the primary target for the immunosuppressive effects of FK506 and Rapamycin, other isoforms, particularly FKBP51 and FKBP52, are implicated in the neurotrophic effects of these ligands.[4][5]
A significant point of contention exists regarding the FKBP-binding properties of this compound and its prodrug, GPI-1046. While early studies suggested they were FKBP ligands, subsequent research has indicated negligible binding to FKBP12, leading to the recommendation that they should not be considered as such.[5] One report suggests that GPI-1046 has a higher affinity for FKBP38 than for FKBP12.[6] This controversy is central to understanding its mechanism of action.
The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other key FKBP ligands for various FKBP isoforms.
| Ligand | FKBP12 | FKBP51 | FKBP52 | Primary Proposed Effect |
| GPI-1046 (prodrug of this compound) | Contradictory data; reported as negligible[5] or higher affinity for FKBP38[6] | No data found | No data found | Neurotrophic (disputed) |
| FK506 (Tacrolimus) | High affinity[7] | 104 ± 14 nM[5][8] | 23 ± 3 nM[5][8] | Immunosuppressive, Neurotrophic |
| Rapamycin (Sirolimus) | High affinity (IC50 ~0.1 nM)[9] | 3.7 ± 0.9 nM[5][8] | 4.2 ± 0.7 nM[5][8] | Immunosuppressive, Neurotrophic |
| FK1706 | High affinity[10] | No data found | High affinity[10] | Neurotrophic |
| SAFit1 | Low affinity | 4 ± 0.3 nM[11] | Highly selective over FKBP52[12] | Neurotrophic (FKBP51-selective) |
| SAFit2 | Low affinity | 6 nM[9] | Highly selective over FKBP52[12] | Neurotrophic (FKBP51-selective) |
| SLF | 2.6 µM (IC50)[9] | 3.1 µM[9] | No data found | FKBP ligand (research tool) |
Comparative Efficacy in Neurite Outgrowth
The primary desired effect of non-immunosuppressive FKBP ligands is the promotion of neurite outgrowth and neuronal survival. The available data presents a mixed picture for GPI-1046, while other ligands have demonstrated more consistent effects.
| Ligand | Cell/Animal Model | Experimental Observations |
| GPI-1046 | PC12 cells | Little to no effect on neurite outgrowth.[11] |
| Rodent model of focal cerebral ischemia | Ineffective in reducing infarct volume.[11] | |
| Chick dorsal root ganglion (DRG) cultures | Derivatives promoted neurite outgrowth in the presence of NGF.[13] | |
| FK506 | SH-SY5Y cells | Potentiated NGF-induced neurite outgrowth.[10] |
| Rodent model of focal cerebral ischemia | Decreased infarct volume by 40%.[11] | |
| Rapamycin | PC12 cells | Markedly increased neurite outgrowth in the presence of low NGF concentrations.[11] |
| Rodent model of focal cerebral ischemia | Decreased infarct volume by 37%.[11] | |
| FK1706 | SH-SY5Y cells | Significantly potentiated NGF-induced neurite outgrowth (0.1 to 10 nM).[10] |
| SAFit1 | N2a and SH-SY5Y cells, primary hippocampal neurons | Potently stimulated neurite outgrowth over a wide concentration range (1-1000 nM).[11] |
Signaling Pathways and Mechanisms of Action
The signaling pathways activated by FKBP ligands differ depending on their immunosuppressive properties and their target FKBP isoforms.
Immunosuppressive Mechanism of FK506 and Rapamycin
The immunosuppressive actions of FK506 and Rapamycin are well-characterized. They both bind to FKBP12, and the resulting complex then interacts with and inhibits downstream targets.
Caption: Immunosuppressive pathway of FK506 and Rapamycin.
Neurotrophic Mechanism of Non-Immunosuppressive Ligands
The neurotrophic effects of FKBP ligands are generally considered to be independent of FKBP12 and calcineurin inhibition.[5] Instead, FKBP51 and FKBP52 have emerged as key players. For instance, the neurotrophic activity of FK1706 has been linked to FKBP52 and the subsequent activation of the Ras/Raf/MAPK signaling pathway.[10] Given the controversy surrounding this compound's interaction with FKBPs, its mechanism for any potential neurotrophic effects remains to be elucidated.
Caption: Proposed neurotrophic signaling pathways for FKBP ligands.
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
This protocol provides a general framework for assessing the neuritogenic potential of FKBP ligands using the rat pheochromocytoma PC12 cell line.
Workflow:
Caption: Workflow for PC12 cell neurite outgrowth assay.
Methodology:
-
Cell Plating: PC12 cells are seeded onto plates pre-coated with collagen type IV to facilitate adherence.[14]
-
Differentiation Induction: To induce neurite formation, the culture medium is replaced with a low-serum or serum-free medium containing a low concentration of Nerve Growth Factor (NGF), typically 50-100 ng/mL.[15][16]
-
Compound Treatment: The FKBP ligands to be tested are added to the differentiation medium at various concentrations.
-
Incubation: The cells are incubated for a period of 2 to 4 days to allow for neurite extension.[14][15]
-
Imaging and Analysis: Neurite outgrowth is visualized using a phase-contrast microscope. The percentage of cells bearing neurites longer than the cell body diameter is determined, and the total length of neurites can be measured using image analysis software.[17]
Dorsal Root Ganglion (DRG) Explant Culture for Neurite Outgrowth
This ex vivo model provides a more physiologically relevant system for studying nerve regeneration.
Methodology:
-
DRG Isolation: Dorsal root ganglia are dissected from embryonic or neonatal rodents.[18]
-
Explant Culture: The isolated ganglia are embedded in a 3D matrix, such as Matrigel or a fibrin gel, on a culture dish pre-coated with poly-D-lysine and laminin.[18][19]
-
Compound Treatment: The test compounds are added to the culture medium, which typically contains a low concentration of NGF to support neuronal survival and basal growth.[13]
-
Incubation: The cultures are maintained for several days to weeks to allow for axonal outgrowth from the ganglion.[19]
-
Immunostaining and Analysis: After the incubation period, the cultures are fixed and immunostained for neuronal markers (e.g., β-III tubulin or neurofilament) to visualize the neurites. The extent of neurite outgrowth is then quantified by measuring the area of the neurite halo or the length of the longest neurites.[20]
Conclusion
The landscape of FKBP ligands for neurotrophic applications is complex. While established ligands like FK506 and Rapamycin show neurotrophic effects, their immunosuppressive properties are a major drawback. Newer, non-immunosuppressive ligands, particularly those selective for FKBP51 like SAFit1, show considerable promise in promoting neurite outgrowth without the associated immunosuppression.
The position of this compound within this landscape remains ambiguous. The conflicting data regarding its fundamental interaction with FKBP isoforms raises significant questions about its mechanism of action. While some studies have suggested neurotrophic potential, others have failed to replicate these findings in key models of neurite outgrowth and neuroprotection. Further research is required to clarify the molecular targets of this compound and to validate its efficacy in robust, comparative studies against other FKBP ligands. For researchers in the field, a critical evaluation of the existing literature is paramount when considering this compound as a tool or therapeutic candidate.
References
- 1. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKBP - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPI-1046 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. FKBP12 Products: R&D Systems [rndsystems.com]
- 8. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FK1706, a novel non-immunosuppressive immunophilin: neurotrophic activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Modeling and synthesis of non-cyclic derivatives of GPI-1046 as potential FKBP ligands with neurotrophic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4.7. Neurite Outgrowth Assay in PC12 [bio-protocol.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An Efficient Method for Dorsal Root Ganglia Neurons Purification with a One-Time Anti-Mitotic Reagent Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GPI-1485 and GDNF for Dopamine Neuron Survival
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Efficacies
The progressive loss of dopamine neurons in the substantia nigra is a hallmark of Parkinson's disease, making the development of neuroprotective therapies a critical area of research. This guide provides a detailed comparison of two investigational therapeutic agents, GPI-1485 and Glial Cell Line-Derived Neurotrophic Factor (GDNF), and their potential to promote the survival of dopamine neurons. This analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling mechanisms.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and GDNF in promoting dopamine neuron survival from various preclinical models. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis synthesizes data from independent research.
In Vitro Studies
| Compound | Model System | Treatment | Outcome Measure | Result |
| GDNF | Primary rat mesencephalic cultures | 10 ng/ml GDNF | Number of viable dopaminergic cells after 6-OHDA exposure | Significantly increased[1] |
| GDNF | Human embryonic dopaminergic neuron cultures | 10 ng/ml GDNF | Dopamine neuron survival | Nearly doubled survival; reduced apoptosis from 6% to 3% |
| GDNF | Mouse E13.5 primary midbrain cultures | 10 ng/ml GDNF | Number of Tyrosine Hydroxylase (TH)-positive neurons | 1.8-fold increase[2] |
| GPI-1046 | Primary rat mesencephalic cultures | 0.01 to 1 µM | Protection against MPP+ and 6-OHDA toxicity | Significant protection of dopaminergic neurons[3] |
| FK506 | Primary rat mesencephalic cultures | 0.01 to 1 µM | Protection against MPP+ and 6-OHDA toxicity | Significant protection of dopaminergic neurons[3] |
Note: Data for GPI-1046 and FK506, other FKBP-binding immunophilin ligands, are included as surrogates for this compound due to the limited availability of specific quantitative in vitro data for this compound.
In Vivo Studies
| Compound | Animal Model | Treatment | Outcome Measure | Result |
| GDNF | 6-OHDA rat model | Single intranigral injection 6 hours before 6-OHDA | Survival of nigral dopamine neurons | Complete protection (<10% survival in controls)[4] |
| GDNF | 6-OHDA rat model | Intrastriatal injection 3 days before 6-OHDA | Striatal dopamine levels | 66% decrease in GDNF group vs. 93% decrease in vehicle group[5] |
| GPI-1046 | MPTP mouse model | 20 mg/kg, s.c. | Density of striatal TH-positive fibers | 4- to 5-fold increase compared to MPTP/vehicle controls[6] |
| FK506 | α-synuclein rat model | Not specified | Survival of dopaminergic neurons | Dose-dependent increase in survival[7][8] |
Note: Data for GPI-1046 and FK506 are presented as they share a similar mechanism of action with this compound by binding to FKBPs.
Signaling Pathways
The mechanisms by which this compound and GDNF exert their neuroprotective effects are distinct, involving different cellular receptors and downstream signaling cascades.
GDNF Signaling Pathway
GDNF initiates its neurotrophic effects by binding to the GFRα1 co-receptor, which then recruits and activates the RET receptor tyrosine kinase. This activation triggers several downstream pathways crucial for neuronal survival and differentiation, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1][9]
References
- 1. Effects of GDNF on 6-OHDA-induced death in a dopaminergic cell line: modulation by inhibitors of PI3 kinase and MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Neuroimmunophilin ligands exert neuroregeneration and neuroprotection in midbrain dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GDNF Protection against 6-OHDA: Time Dependence and Requirement for Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GDNF Reduces Oxidative Stress in a 6-Hydroxydopamine Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FK506 reduces neuroinflammation and dopaminergic neurodegeneration in an α-synuclein-based rat model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signaling pathways mediate the neuroprotective effects of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Neuroprotection: A Comparative Analysis of GPI-1485 in Preclinical Models
For researchers and drug development professionals navigating the complex landscape of neuroprotective therapeutics, GPI-1485 has emerged as a compound of interest. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data from preclinical studies. We delve into the methodologies of key experiments and visualize the intricate signaling pathways to offer a comprehensive overview of its therapeutic potential.
This compound is a neuroimmunophilin ligand that binds to FK506-binding proteins (FKBPs) and has been investigated for its potential to treat neurodegenerative conditions such as Parkinson's disease and to promote nerve regeneration following injury. Preclinical studies have suggested that this compound and its analogs, like GPI-1046, can offer neuroprotection and promote the regrowth of damaged nerves. The proposed mechanism of action is distinct from the immunosuppressive effects of related compounds like tacrolimus (FK506), suggesting a favorable safety profile for chronic neurological disorders.
Comparative Performance in Preclinical Models
The efficacy of this compound and its analogs has been evaluated in various animal models of neurological damage, including stroke and Parkinson's disease. While promising results have been observed, the therapeutic potential is also met with some conflicting evidence, highlighting the critical importance of the chosen preclinical model.
Neuroprotection in a Model of Parkinson's Disease
In a key study, the analog GPI-1046 demonstrated a significant protective effect on dopaminergic neurons in a mouse model of Parkinson's disease induced by the neurotoxin MPTP. Treatment with GPI-1046 was associated with a dose-dependent recovery of striatal tyrosine hydroxylase (TH) innervation density, a marker for dopaminergic neurons.
| Compound | Animal Model | Key Endpoint | Observed Effect | Citation |
| LBT-3627 | Mouse model of Parkinson's Disease | Protection of dopamine-producing nerve cells | Up to 80% protection | |
| GPI-1046 | MPTP-treated mice | Recovery of striatal TH innervation density | Significantly greater than MPTP/vehicle-treated cases | |
| GPI-1046 | MPTP-treated primates | Dopamine transporter (DAT) density and clinical recovery | No regenerative effects observed |
It is crucial to note the species-specific differences in the efficacy of GPI-1046, as the neuroregenerative effects observed in mice were not replicated in a primate model of Parkinson's disease.
Nerve Regeneration Following Injury
In models of peripheral nerve injury, GPI-1046 has shown remarkable effects on promoting regeneration and remyelination.
| Compound | Animal Model | Key Endpoint | Observed Effect | Citation |
| GPI-1046 | Sciatic nerve crush in rats | Myelin levels | 7- to 8-fold higher levels than vehicle-treated animals |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for the key preclinical models are outlined below.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Model for Stroke)
This model simulates ischemic stroke by temporarily blocking blood flow to a part of the brain.
-
Animal Preparation: Adult male Wistar rats are anesthetized.
-
Surgical Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The occlusion is maintained for a specific duration (e.g., 90 minutes) before the filament is withdrawn to allow for reperfusion.
-
Treatment: GPI-1046 or a vehicle is administered at a defined time point relative to the ischemic event.
-
Outcome Assessment: Neurological deficits are scored, and the infarct volume in the brain is measured at a specific time point post-ischemia (e.g., 24 hours).
MPTP Model in Mice (Model for Parkinson's Disease)
This model uses the neurotoxin MPTP to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Animal Preparation: C57BL/6 mice are typically used.
-
MPTP Administration: MPTP is administered via intraperitoneal injection over a series of days to induce a progressive lesion.
-
Treatment: GPI-1046 or a vehicle is administered concurrently with or after the MPTP injections.
-
Outcome Assessment: Behavioral tests (e.g., rotarod, open field) are conducted to assess motor function. Post-mortem analysis of the brain includes immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons and high-performance liquid chromatography (HPLC) to measure dopamine levels.
Visualizing the Pathways
To better understand the mechanisms underlying the therapeutic potential of this compound, the following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Caption: Experimental workflow for validating this compound in a rat model of stroke.
Caption: Experimental workflow for validating this compound in a mouse model of Parkinson's disease.
A Comparative Guide to Immunophilin Ligands for Nerve Repair
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for nerve injury is continually evolving, with immunophilin ligands emerging as a promising class of compounds that promote neuroregeneration and functional recovery. This guide provides an objective comparison of the performance of various immunophilin ligands, supported by experimental data, to aid researchers in their selection and application for nerve repair studies. We delve into the mechanisms of action, comparative efficacy, and detailed experimental protocols for evaluating these potent neurotrophic agents.
Immunophilin Ligands: An Overview
Immunophilins are a family of proteins that serve as intracellular receptors for immunosuppressive drugs such as Tacrolimus (FK506) and Cyclosporin A (CsA).[1][2] Beyond their well-known effects on the immune system, ligands that bind to these proteins, particularly the FK506-binding proteins (FKBPs), have demonstrated significant neurotrophic and neuroregenerative properties.[3][4][5] A key finding in the field is that the neuroregenerative effects of these ligands are separable from their immunosuppressive actions, leading to the development of non-immunosuppressive derivatives with therapeutic potential for neurological disorders.[1][3][5]
The neurotrophic activity of immunophilin ligands is often mediated through a calcineurin-independent pathway.[1] While the immunosuppressive effects of FK506 and CsA arise from the inhibition of calcineurin, a calcium-activated phosphatase, their ability to promote nerve regeneration appears to involve other mechanisms.[1][5] This has spurred the development of non-immunosuppressive ligands that bind to FKBPs but do not inhibit calcineurin, thus offering the potential for nerve repair without systemic immunosuppression.[1][3][5]
Comparative Efficacy of Immunophilin Ligands
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of different immunophilin ligands in promoting nerve repair.
Table 1: In Vivo Functional Recovery in Rodent Sciatic Nerve Injury Models
| Ligand | Animal Model | Injury Type | Dosage | Time to Functional Recovery | Key Findings | Reference |
| FK506 (Tacrolimus) | Rat | Sciatic Nerve Crush | 5 mg/kg/day (s.c.) | 14 days | Significantly faster recovery compared to control (20 days) and CsA (18 days). | [6] |
| Rat | Tibial Nerve Crush | Not Specified | 11 days | Accelerated functional recovery. | [7] | |
| Rat | Tibial Nerve Transection | Not Specified | 18 days | Accelerated functional recovery. | [7] | |
| Cyclosporin A (CsA) | Rat | Sciatic Nerve Crush | Not Specified | 18 days | Faster recovery than control, but slower than FK506. | [6] |
| V-10367 (Non-immunosuppressive) | Rat | Tibial Nerve Crush | Not Specified | 13 days | Similar recovery time to untreated controls in this model. | [7] |
| FK1706 (Non-immunosuppressive) | Rat | Spinal Cord Hemisection | 2 mg/kg/day (s.c.) | Significant recovery at 4 days (beam walking) | Demonstrated significant functional recovery in a CNS injury model. | [8] |
Table 2: Histomorphometric Analysis of Nerve Regeneration
| Ligand | Animal Model | Injury Type | Time Point | Key Histological Findings | Reference |
| FK506 (Tacrolimus) | Rat | Sciatic Nerve Crush | 18 days | Increased number of regenerating nerve fibers. | [9] |
| Rat | Sciatic Nerve Injury | Not Specified | Improved morphology of the injured sciatic nerve. | [10] | |
| GPI-1046 (Non-immunosuppressive) | Rat | Sciatic Nerve Lesion | Not Specified | Stimulated regeneration of axons and increased myelin levels. | [11][12] |
| V-10367 (Non-immunosuppressive) | Rat | Sciatic Nerve Crush | Not Specified | Increased mean axonal areas by 52-59%. | [13] |
Signaling Pathways in Immunophilin-Mediated Nerve Repair
The neurotrophic effects of immunophilin ligands are mediated through complex signaling cascades. The binding of a ligand to an FKBP can trigger both calcineurin-dependent and -independent pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of nerve regeneration. Below are outlines of key experimental protocols.
In Vivo Model: Rat Sciatic Nerve Crush Injury
This model is widely used to evaluate the efficacy of therapeutic agents on peripheral nerve regeneration.[6][10][14]
-
Animal Preparation: Adult rats (e.g., Sprague-Dawley or Buffalo) are anesthetized. The surgical site on the thigh is shaved and disinfected.
-
Surgical Procedure: A skin incision is made to expose the sciatic nerve. The nerve is then crushed at a specific location for a controlled duration (e.g., 30 seconds) using fine forceps. The muscle and skin are then sutured.
-
Treatment: Immunophilin ligands or vehicle control are administered systemically (e.g., subcutaneous injection) daily for the duration of the experiment.[14]
-
Functional Assessment: Functional recovery is monitored over time using methods such as walking track analysis to calculate the Sciatic Function Index (SFI) or the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.[15][16]
-
Histological Analysis: At the end of the study period, the animals are euthanized, and the sciatic nerves are harvested. Nerve segments distal to the crush site are processed for histological analysis.[17][18] Staining techniques such as hematoxylin and eosin (H&E) and Luxol fast blue are used to assess nerve morphology, axon diameter, and myelination.[19]
In Vitro Model: Neurite Outgrowth Assay
This assay provides a controlled environment to assess the direct effects of immunophilin ligands on neuronal growth.[20][21]
-
Cell Culture: Primary neurons (e.g., dorsal root ganglion neurons) or neuronal cell lines (e.g., SH-SY5Y) are cultured on a suitable substrate (e.g., poly-L-lysine and laminin-coated coverslips).[21]
-
Treatment: The cultured cells are treated with varying concentrations of immunophilin ligands or control vehicle.
-
Incubation: Cells are incubated for a defined period (e.g., 48-96 hours) to allow for neurite extension.[20]
-
Immunostaining: The cells are fixed and stained with antibodies against neuronal markers, such as β-III tubulin, to visualize the neurons and their processes.[21]
-
Quantification: Neurite length and number are quantified using microscopy and image analysis software. This can be done by measuring the length of the longest neurite per neuron or the total neurite outgrowth per cell.[20]
Conclusion
Immunophilin ligands, particularly FK506 and its non-immunosuppressive derivatives, represent a promising therapeutic avenue for enhancing nerve repair.[3][9] The ability to separate the neuroregenerative properties from the immunosuppressive effects is a significant advancement, potentially offering safer long-term treatment options for patients with nerve injuries.[1][5] The experimental data consistently demonstrates that these compounds can accelerate functional recovery and improve histological outcomes in various models of nerve damage.[4][6][10] Further research, utilizing the standardized protocols outlined in this guide, will be crucial in elucidating the full therapeutic potential of this versatile class of molecules and paving the way for their clinical translation.
References
- 1. FK506 and the role of immunophilins in nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunophilin ligands in peripheral nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of immunophilin ligands in nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Neuroimmunophilin ligands: evaluation of their therapeutic potential for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FK506 promotes functional recovery in crushed rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of FKBP-12 ligands following tibial nerve injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroimmunophilin ligands improve functional recovery and increase axonal growth after spinal cord hemisection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancing Nerve Regeneration: Translational Perspectives of Tacrolimus (FK506) | MDPI [mdpi.com]
- 10. FK506 contributes to peripheral nerve regeneration by inhibiting neuroinflammatory responses and promoting neuron survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A nonimmunosuppressant FKBP-12 ligand increases nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of delayed or discontinuous FK506 administrations on nerve regeneration in the rat sciatic nerve crush model: lack of evidence for a conditioning lesion-like effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional assessment after sciatic nerve injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Histological assessment in peripheral nerve tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histological assessment in peripheral nerve tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Screening of immunophilin ligands by quantitative analysis of neurofilament expression and neurite outgrowth in cultured neurons and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
A Comparative Analysis of GPI-1485 and Classical Neurotrophic Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for therapeutic agents that can slow or halt the progression of neurodegenerative diseases has led to the investigation of various neurotrophic factors. These molecules play a crucial role in the growth, survival, and differentiation of neurons. This guide provides a comparative overview of GPI-1485, a synthetic neuroimmunophilin ligand, and two well-characterized endogenous neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). We will delve into their mechanisms of action, present available quantitative data from preclinical studies, detail relevant experimental protocols, and visualize their signaling pathways.
Overview of this compound and Neurotrophic Factors
This compound is a non-immunosuppressive ligand of the FK506-binding proteins (FKBPs).[1][2] It is a derivative of the immunosuppressant drug FK506 (tacrolimus) but has been chemically modified to reduce its immunosuppressive activity while retaining its neurotrophic properties.[1] this compound has been investigated in clinical trials for Parkinson's disease.[2]
Brain-Derived Neurotrophic Factor (BDNF) is a member of the neurotrophin family of growth factors. It is essential for the survival and function of various neuronal populations in the central and peripheral nervous systems. BDNF plays a critical role in synaptic plasticity, learning, and memory.
Glial Cell Line-Derived Neurotrophic Factor (GDNF) belongs to the GDNF family of ligands. It is a potent survival factor for dopaminergic neurons, the cell type that degenerates in Parkinson's disease, as well as for motor neurons.
Quantitative Comparison of Neurotrophic Activity
Direct head-to-head comparative studies providing quantitative efficacy data (e.g., EC50 values) for this compound, BDNF, and GDNF in the same experimental model are limited in the publicly available literature. The following tables summarize data from various in vitro studies to provide an approximate comparison of their potency. It is important to note that these values are from different studies with varying experimental conditions and should be interpreted with caution.
Table 1: Comparison of Neuroprotective Effects against MPP+ Toxicity in SH-SY5Y Cells
| Compound | Effective Concentration for Neuroprotection | EC50 | Source |
| This compound | Data not available | Data not available | - |
| BDNF | Significant protection at 10 ng/mL | Data not available | [3] |
| GDNF | Protective effects observed at 10, 20, and 50 ng/mL | Data not available | [4] |
Table 2: Comparison of Effects on Neurite Outgrowth
| Compound | Cell Type | Effective Concentration for Neurite Outgrowth | EC50 | Source |
| This compound (related compound GPI-1046) | Chicken Sensory Ganglia | Significant enhancement at 1 pM | 58 pM | [5] |
| BDNF | SH-SY5Y Cells | Used at 50 ng/mL for differentiation and neurite outgrowth | Data not available | [6] |
| GDNF | SH-SY5Y Cells | Used at various concentrations to study effects on cell signaling and lipid rafts | Data not available | [7] |
| FK1706 (related FKBP ligand) | SH-SY5Y Cells | Potentiation of NGF-induced neurite outgrowth at 0.1 to 10 nM | Data not available | [8] |
Signaling Pathways
The signaling pathways initiated by this compound, BDNF, and GDNF are distinct, reflecting their different receptor targets.
This compound Signaling Pathway
This compound exerts its neurotrophic effects by binding to intracellular FK506-Binding Proteins (FKBPs), such as FKBP12 and FKBP52.[1] Unlike its parent compound FK506, the neurotrophic actions of non-immunosuppressive FKBP ligands are generally considered to be independent of calcineurin inhibition.[9][10][11] The binding of this compound to FKBPs is thought to modulate downstream signaling cascades that promote neuronal survival and growth. While the precise downstream effectors are not fully elucidated, evidence suggests the involvement of the Ras/Raf/MAPK pathway.[8]
BDNF Signaling Pathway
BDNF binds to the Tropomyosin receptor kinase B (TrkB), a receptor tyrosine kinase. This binding induces receptor dimerization and autophosphorylation, leading to the activation of several intracellular signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways. These pathways collectively promote neuronal survival, growth, and synaptic plasticity.
GDNF Signaling Pathway
GDNF initiates its signaling by binding to the GDNF family receptor alpha-1 (GFRα1). This complex then recruits and activates the RET receptor tyrosine kinase. Activation of RET triggers downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for the survival and maintenance of dopaminergic and other types of neurons.
Experimental Protocols
The following are representative protocols for assessing the neuroprotective and neurotrophic effects of compounds like this compound and neurotrophic factors in vitro and in vivo.
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This assay evaluates the ability of a test compound to protect neuronal cells from a neurotoxin.
Objective: To determine the neuroprotective effect of a test compound against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity in human neuroblastoma SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
MPP+ iodide salt
-
Test compounds (this compound, BDNF, GDNF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, BDNF, GDNF) for 2 hours.
-
Induce neurotoxicity by adding MPP+ to the wells at a final concentration of 1 mM.
-
Include control wells with untreated cells and cells treated with MPP+ alone.
-
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot dose-response curves to determine the EC50 for neuroprotection.
In Vivo 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This animal model is widely used to study Parkinson's disease and to evaluate the efficacy of potential neuroprotective or neurorestorative therapies.
Objective: To assess the ability of a test compound to protect dopaminergic neurons from 6-OHDA-induced degeneration in rats.
Materials:
-
Adult male Sprague-Dawley rats
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid-saline solution
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Test compound (e.g., this compound)
-
Apomorphine or amphetamine for behavioral testing
-
Tissue processing reagents for immunohistochemistry
Procedure:
-
Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.
-
Stereotaxic Surgery:
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of ascorbic acid-saline) unilaterally into the medial forebrain bundle.
-
The test compound can be administered prior to, during, or after the 6-OHDA lesion, depending on the study design (e.g., systemic injection or co-infusion).
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and supportive feeding if necessary.
-
Behavioral Assessment:
-
Two to four weeks after surgery, assess motor asymmetry by measuring rotational behavior induced by apomorphine or amphetamine. A reduction in rotations in the treated group compared to the vehicle group indicates a therapeutic effect.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect the brains.
-
Process the brain tissue for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
-
-
Data Analysis: Compare the behavioral and histological outcomes between the treated and control groups to determine the neuroprotective efficacy of the test compound.
Conclusion
This compound, BDNF, and GDNF represent different classes of neurotrophic agents with distinct mechanisms of action. While endogenous neurotrophic factors like BDNF and GDNF are potent regulators of neuronal survival and function, their therapeutic use is often hampered by challenges in delivery to the central nervous system. Small molecule mimetics and ligands like this compound offer the potential for better bioavailability and blood-brain barrier penetration.
The available preclinical data, although not directly comparative, suggests that FKBP ligands can exhibit neurotrophic effects at low concentrations. However, further head-to-head studies are required to definitively compare the potency and efficacy of this compound with classical neurotrophic factors like BDNF and GDNF. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these and other novel neurotrophic compounds.
References
- 1. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Guilford) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroinductive properties of mGDNF depend on the producer, E. Coli or human cells | PLOS One [journals.plos.org]
- 5. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Glial cell line-derived neurotrophic factor alters lipid composition and protein distribution in MPP+-injured differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FK1706, a novel non-immunosuppressive immunophilin: neurotrophic activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotrophic actions of nonimmunosuppressive analogues of immunosuppressive drugs FK506, rapamycin and cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neuroprotective actions of FK506 binding protein ligands: neuronal survival is triggered by de novo RNA synthesis, but is independent of inhibition of JNK and calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of GPI-1485 in a Research Environment
For laboratory professionals engaged in the dynamic field of drug development, the safe and compliant disposal of investigational compounds like GPI-1485 is a critical component of operational excellence and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics, which informs its safe handling and disposal.
| Property | Value |
| Molecular Formula | C12H19NO4[1] |
| Molecular Weight | 241.29 g/mol [1] |
| Appearance | Solid (Assumed) |
| Solubility | No data available |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
3. Container Labeling: All waste containers must be accurately labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (if known). In the absence of specific data, treat as a potentially harmful chemical.
-
The accumulation start date.
4. Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are tightly sealed to prevent leaks or spills.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: this compound Disposal Workflow Diagram
This procedural guidance is intended to supplement, not replace, institutional and regulatory policies. Always consult your organization's specific safety protocols and your EHS department for any questions or concerns regarding chemical waste disposal.
References
Personal protective equipment for handling GPI-1485
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of GPI-1485, a neuroimmunophilin ligand. Adherence to these guidelines is essential to ensure personal safety and proper disposal of this potent compound.
This compound is a hazardous substance and should be handled with care. It is classified as a suspected carcinogen and reproductive toxicant, and may cause organ damage through prolonged or repeated exposure.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Required PPE | Specifications and Use |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts are generated. Use a full-face respirator for higher exposure levels. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants | Wear appropriate protective clothing to prevent skin exposure. Consider a chemical-resistant apron for larger quantities. |
| Foot Protection | Closed-toe shoes | Ensure complete foot coverage. |
Operational and Disposal Plans
Handling:
-
Work in a designated area, preferably in a chemical fume hood.[1]
-
Avoid the generation of dust and aerosols.[2]
-
Do not breathe dust, vapor, mist, or gas.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Some suppliers recommend storing in a freezer.[1]
Spill Management:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE as outlined above.
-
For dry spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.[3]
Experimental Protocol: In Vitro Neurite Outgrowth Assay
This is a generalized protocol for assessing the neurotrophic effects of a compound like this compound on a neuronal cell line (e.g., PC-12 or SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., PC-12)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal bovine serum (FBS)
-
Horse serum (HS)
-
Penicillin-Streptomycin
-
Nerve Growth Factor (NGF) as a positive control
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (NGF) in the cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or NGF. Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) to allow for neurite outgrowth.
-
Imaging: Capture images of the cells in each well using a microscope.
-
Analysis: Quantify neurite outgrowth using image analysis software. Parameters to measure may include the percentage of cells with neurites, the average neurite length, and the number of neurites per cell.
Caption: A generalized workflow for an in vitro neurite outgrowth experiment.
Logical Relationships in PPE Selection
The selection of appropriate PPE is directly related to the potential routes of exposure and the physical form of the compound being handled.
Caption: Decision logic for selecting appropriate PPE based on exposure routes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
